Technical Documentation Center

2-Butyl-3-(2,4-dichlorophenyl)benzofuran Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Butyl-3-(2,4-dichlorophenyl)benzofuran
  • CAS: 204908-15-6

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran

The following technical guide provides an in-depth analysis of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran , a specific lipophilic heterocyclic compound. This guide is structured for researchers and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran , a specific lipophilic heterocyclic compound. This guide is structured for researchers and drug development professionals, focusing on its chemical architecture, synthesis, and potential pharmacological utility.

Structural Analysis, Synthesis, and Pharmacological Potential

Part 1: Executive Summary & Chemical Identity

2-Butyl-3-(2,4-dichlorophenyl)benzofuran is a highly lipophilic, trisubstituted benzofuran derivative. It belongs to a class of compounds frequently investigated for anti-arrhythmic , antimicrobial , and antiviral (HCV) activities. Structurally, it consists of a benzofuran core substituted at the C2 position with a hydrophobic n-butyl chain and at the C3 position with a 2,4-dichlorophenyl moiety.

Unlike the commercially prevalent anti-arrhythmics (e.g., Amiodarone, Dronedarone) which typically feature a benzoyl (carbonyl) linker at the C3 position, this molecule features a direct aryl-heteroaryl bond . This structural distinction significantly alters its metabolic stability and electronic properties, making it a valuable scaffold for Structure-Activity Relationship (SAR) studies targeting non-carbonyl bioisosteres.

Chemical Identity Table[1]
PropertySpecification
Chemical Name 2-Butyl-3-(2,4-dichlorophenyl)1-benzofuran
Molecular Formula C₁₈H₁₆Cl₂O
Molecular Weight 319.22 g/mol
CAS Number Not commercially listed (Research Grade)
Core Scaffold Benzofuran (Benzo[b]furan)
C2 Substituent n-Butyl group (Lipophilic anchor)
C3 Substituent 2,4-Dichlorophenyl (Electron-deficient aryl)
Predicted LogP ~6.5 - 7.2 (High Lipophilicity)
Appearance Viscous oil or low-melting solid (white/off-white)

Part 2: Structural Architecture & Logic

The molecule's efficacy and properties are dictated by three distinct domains. Understanding these domains is critical for predicting bioavailability and receptor binding.

  • The Benzofuran Core: A planar, aromatic system that facilitates

    
    -
    
    
    
    stacking interactions with biological targets (e.g., hydrophobic pockets of ion channels or enzymes).
  • The n-Butyl Chain (C2): Provides steric bulk and high lipophilicity, essential for membrane intercalation. This mimics the alkyl chains found in Amiodarone, which anchor the drug in the lipid bilayer.

  • The 2,4-Dichlorophenyl Ring (C3): A bulky, electron-withdrawing group. The ortho/para chlorine substitution increases metabolic resistance (blocking oxidation at susceptible sites) and enhances hydrophobic binding.

Structural Visualization (DOT)

ChemicalStructure cluster_properties Physicochemical Impact Benzofuran Benzofuran Core (Planar Aromatic) Butyl n-Butyl Group (C2) (Lipophilic Anchor) Benzofuran->Butyl C2 Position Aryl 2,4-Dichlorophenyl (C3) (Metabolic Shield) Benzofuran->Aryl C3 Position (Direct C-C Bond) LogP High LogP (>6) Membrane Permeability Butyl->LogP Metab Blocked Oxidation (Cl substitution) Aryl->Metab

Caption: Structural decomposition of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran highlighting functional domains.

Part 3: Synthesis Protocols

Since this compound lacks the carbonyl linker typical of Friedel-Crafts acylation products, the most robust synthesis route is Transition-Metal Catalyzed Cross-Coupling . The recommended protocol utilizes a Suzuki-Miyaura coupling between a 3-halobenzofuran and a boronic acid.

Retrosynthetic Analysis
  • Fragment A: 3-Bromo-2-butylbenzofuran (Electrophile)

  • Fragment B: 2,4-Dichlorophenylboronic acid (Nucleophile)

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂

Detailed Experimental Protocol

Objective: Synthesis of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran via Suzuki Coupling.

Reagents:

  • 3-Bromo-2-butylbenzofuran (1.0 eq)

  • 2,4-Dichlorophenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, dissolve 3-Bromo-2-butylbenzofuran (e.g., 5.0 mmol) in degassed 1,4-dioxane (20 mL).

  • Activation: Add 2,4-Dichlorophenylboronic acid (6.0 mmol) and an aqueous solution of K₂CO₃ (10 mmol in 5 mL H₂O).

  • Catalysis: Add Pd(PPh₃)₄ (0.25 mmol) under a nitrogen stream. Seal the flask immediately.

  • Reaction: Heat the mixture to reflux (100°C) for 12–16 hours under inert atmosphere. Monitor reaction progress via TLC (Hexane/EtOAc 95:5) for the disappearance of the starting bromide.

  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude residue via Flash Column Chromatography using Silica Gel (230-400 mesh).

    • Eluent: 100% Hexane grading to 98:2 Hexane/EtOAc (due to high lipophilicity).

  • Validation: Confirm structure via ¹H-NMR and MS.

Synthesis Workflow Diagram (DOT)

Synthesis SM1 3-Bromo-2-butylbenzofuran Step1 Reflux in Dioxane/H2O (100°C, 12h) SM1->Step1 SM2 2,4-Dichlorophenylboronic acid SM2->Step1 Cat Pd(PPh3)4 / K2CO3 Cat->Step1 Step2 Work-up (EtOAc Ext.) Step1->Step2 Step3 Flash Chromatography (Hexane) Step2->Step3 Prod Target: 2-Butyl-3-(2,4-dichlorophenyl)benzofuran Step3->Prod

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling pathway for target synthesis.

Part 4: Characterization & Spectral Expectations[1]

For researchers synthesizing this compound, the following spectral signatures are critical for validation.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • Butyl Chain: Look for the characteristic triplet at ~0.9 ppm (methyl), multiplet at ~1.4–1.7 ppm (methylene), and a triplet at ~2.8 ppm (methylene attached to Benzofuran C2).

  • Benzofuran Protons: Four aromatic protons in the 7.2–7.6 ppm range.[2]

  • 2,4-Dichlorophenyl: A distinctive pattern:

    • Doublet (~7.2 ppm) for H-6'.

    • Doublet of doublets (~7.3 ppm) for H-5'.

    • Doublet (~7.5 ppm) for H-3' (often shifted downfield due to ortho-Cl).

  • Absence of Carbonyl: Crucially, there should be no signals corresponding to a benzoyl linker (which would otherwise affect the chemical shift of the ortho-protons).

Mass Spectrometry (LC-MS)
  • Molecular Ion: [M+H]⁺ = 319.2 / 321.2 (Characteristic Chlorine isotope pattern 9:6:1 for Cl₂).

  • Fragmentation: Loss of the butyl chain (M-57) is a common fragmentation pathway.

Part 5: Potential Applications & Pharmacology[5]

While this specific molecule is a research compound, its structure suggests utility in two primary therapeutic areas based on the benzofuran scaffold class.

Anti-Arrhythmic Potential (Class III)

The structure mimics the hydrophobic core of Amiodarone and Dronedarone .

  • Mechanism: The butyl group facilitates insertion into the cardiac lipid membrane, while the aryl group interacts with the voltage-gated potassium channels (hERG).

  • Advantage: The absence of the carbonyl linker and the presence of stable C-Cl bonds may reduce the formation of toxic metabolites compared to iodinated analogs.

Antimicrobial & Antifungal Activity

Benzofurans with C3-aryl substitutions have demonstrated significant activity against Candida albicans and Gram-positive bacteria.

  • Mechanism: Disruption of fungal cell wall biosynthesis (Ergosterol inhibition) or direct membrane perturbation.

  • Reference Context: Similar 2-butyl-3-arylbenzofurans have shown moderate antimicrobial activity in screening libraries [1].

HCV NS5B Polymerase Inhibition

Benzofuran derivatives are established non-nucleoside inhibitors (NNIs) of the Hepatitis C Virus (HCV) NS5B polymerase.

  • Binding Site: These compounds typically bind to the "Thumb II" allosteric pocket of the polymerase, locking the enzyme in an inactive conformation.

Part 6: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent slow oxidation of the benzofuran ring.

  • Solubility: Insoluble in water; soluble in DMSO, Ethanol, and Chloroform.

References

  • Benzofuran Antimicrobial SAR: Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate.

  • Amiodarone Chemistry: 2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran synthesis and properties. PubChem.[3]

  • Benzofuran Scaffold Review: Mini Review on Important Biological Properties of Benzofuran Derivatives. MedCrave.

  • Suzuki Coupling Methodology: Synthesis of 2-Phenyl-3-benzoylbenzofurans. Sciforum. (Note: General methodology reference).

Sources

Exploratory

A Technical Guide to the Synthesis and Characterization of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran

For Researchers, Scientists, and Drug Development Professionals Abstract Core Compound Identification and Properties A primary search of chemical databases indicates that 2-Butyl-3-(2,4-dichlorophenyl)benzofuran is a nov...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Compound Identification and Properties

A primary search of chemical databases indicates that 2-Butyl-3-(2,4-dichlorophenyl)benzofuran is a novel compound without a registered CAS number. This presents a unique opportunity for original research. The fundamental identifiers and calculated properties are summarized below.

IdentifierValue
IUPAC Name 2-Butyl-3-(2,4-dichlorophenyl)-1-benzofuran
Molecular Formula C₁₈H₁₆Cl₂O
Molecular Weight 319.23 g/mol
Canonical SMILES CCCCN1C2=CC=CC=C2C(=C1C3=C(C=C(C=C3)Cl)Cl)O
Predicted LogP 6.2 - 6.8
Predicted TPSA 13.14 Ų

Note: LogP (lipophilicity) and TPSA (Topological Polar Surface Area) are calculated estimates and should be experimentally verified.

Scientific Rationale and Significance

The decision to synthesize and investigate this specific molecule is based on a logical combination of two well-established pharmacophores: the 2-butyl-benzofuran core and the 2,4-dichlorophenyl moiety.

  • The 2-Butyl-Benzofuran Scaffold : The benzofuran nucleus is a cornerstone of many natural products and synthetic drugs.[2] The inclusion of a 2-butyl group is particularly noteworthy. It is a key structural feature in the potent antiarrhythmic drug Amiodarone and its synthetic intermediates.[3] This alkyl chain often enhances lipophilicity, which can be critical for membrane permeability and interaction with hydrophobic binding pockets within biological targets.

  • The 3-(2,4-Dichlorophenyl) Moiety : The substitution pattern on the phenyl ring is crucial for modulating biological activity. Dichlorophenyl groups are prevalent in pharmaceuticals and agrochemicals, often enhancing binding affinity through halogen bonding and improving metabolic stability by blocking sites susceptible to oxidative metabolism. The presence of this group suggests potential for a range of activities, from anticancer to antimicrobial effects, as seen in other dichlorophenyl-containing heterocyclic compounds.[4][5]

The combination of these two fragments in a single molecule creates a compelling candidate for screening in various biological assays, particularly in oncology and infectious disease research.

Proposed Synthetic Pathway: A Modular Approach

To provide a reliable and adaptable method for synthesis, we propose a two-step, one-pot strategy centered on the Palladium-catalyzed Sonogashira cross-coupling reaction followed by an intramolecular cyclization. This methodology is highly efficient for generating 2,3-disubstituted benzofurans and allows for easy modification of all three components (the phenol, the alkyne, and the aryl halide), making it ideal for building a library of analogs.[6][7]

Overview of the Synthetic Strategy

The synthesis is designed to proceed from readily available commercial starting materials: 2-iodophenol, 1-hexyne (which provides the butyl group after potential reduction or isomerization), and 1-iodo-2,4-dichlorobenzene.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Cyclization & Arylation A 2-Iodophenol C Intermediate: 2-(Hex-1-yn-1-yl)phenol A->C Pd(OAc)₂, Xantphos K₃PO₄, Toluene, 110°C B 1-Hexyne B->C Pd(OAc)₂, Xantphos K₃PO₄, Toluene, 110°C E Final Product: 2-Butyl-3-(2,4-dichlorophenyl)benzofuran C->E C->E Intramolecular Cyclization D 1-Iodo-2,4-dichlorobenzene D->E Pd(OAc)₂, Ligand Base, High Temp

Caption: Proposed two-step Sonogashira synthesis workflow.
Detailed Experimental Protocol

This protocol is a self-validating system. Successful isolation and characterization of the intermediate from a small-scale trial is recommended before proceeding to the final step.

Materials & Reagents:

  • 2-Iodophenol

  • 1-Hexyne

  • 1-Iodo-2,4-dichlorobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous Toluene

  • Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Protocol:

  • Reaction Setup (Inert Atmosphere): To a flame-dried Schlenk flask, add 2-iodophenol (1.0 eq), Pd(OAc)₂ (2-5 mol%), and a suitable phosphine ligand like Xantphos (4-10 mol%). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add anhydrous toluene via syringe, followed by K₃PO₄ (2.0 eq) and 1-hexyne (1.2 eq).

  • Step 1 - Sonogashira Coupling: Heat the reaction mixture to 110°C and stir for 12-24 hours. The causality here is that elevated temperatures are required to drive the catalytic cycle efficiently. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the 2-iodophenol is consumed. The expected intermediate is 2-(Hex-1-yn-1-yl)phenol.

  • Step 2 - Cyclization/Arylation: To the same reaction vessel (one-pot), add 1-iodo-2,4-dichlorobenzene (1.1 eq). The reaction may require additional catalyst, ligand, and base, and a higher temperature (120-140°C) to facilitate the cyclization and subsequent C-H activation or second coupling event to install the dichlorophenyl group at the 3-position.

  • Workup: After completion, cool the mixture to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the final product.

Troubleshooting and Rationale
  • Low Yield in Step 1: Incomplete Sonogashira coupling is often due to inactive catalysts or the presence of oxygen/moisture.[8] Ensure all reagents are anhydrous and the system is fully inert. Using a robust ligand like Xantphos helps stabilize the palladium catalyst.

  • Byproduct Formation: A common side reaction is the homocoupling of the alkyne (Glaser coupling).[8] Using copper-free Sonogashira conditions, as described in this protocol, minimizes this issue.

  • No Cyclization in Step 2: The intramolecular cyclization is the rate-limiting step. It requires sufficient thermal energy. If the reaction stalls, a stronger base or a different palladium catalyst/ligand system may be explored.

Structural Verification and Characterization

The identity and purity of the synthesized 2-Butyl-3-(2,4-dichlorophenyl)benzofuran must be confirmed using a suite of analytical techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons on the benzofuran and dichlorophenyl rings (approx. 7.0-7.8 ppm). Aliphatic protons of the butyl chain, showing characteristic splitting patterns (approx. 0.9-3.0 ppm).
¹³C NMR Distinct signals for all 18 carbon atoms, including quaternary carbons of the fused ring system and carbons bearing chlorine atoms.
Mass Spec (HRMS) A precise molecular ion peak (M⁺) corresponding to the calculated exact mass of C₁₈H₁₆Cl₂O, showing the characteristic isotopic pattern for two chlorine atoms.
FT-IR C-O-C stretching frequencies typical for an aryl ether within the benzofuran ring, and C-Cl stretching bands. Absence of a broad -OH stretch (confirming consumption of the phenol intermediate).

Potential Biological Applications and Future Directions

Given its structural design, 2-Butyl-3-(2,4-dichlorophenyl)benzofuran is a prime candidate for investigation in several therapeutic areas. The benzofuran scaffold is associated with a wide array of biological activities.[2][5]

  • Anticancer Research: Many substituted benzofurans exhibit potent cytotoxic activity against various cancer cell lines.[5][9] This compound should be screened against a panel of cancer cells, particularly those where lipophilic compounds have shown efficacy.

  • Antimicrobial and Antifungal Agents: The combination of a heterocyclic core and halogenated phenyl rings is a common feature in antimicrobial agents.

  • Enzyme Inhibition: The rigid, planar structure could serve as a scaffold for inhibiting enzymes such as kinases, cyclooxygenases, or others implicated in disease.

The proposed synthetic route's modularity allows for the creation of a focused library to establish structure-activity relationships (SAR).

G A Hypothesis Generation (Combine Bioactive Scaffolds) B Propose Synthetic Route (e.g., Sonogashira Coupling) A->B C Synthesis & Purification (Follow Protocol) B->C D Structural Characterization (NMR, MS, etc.) C->D E In Vitro Biological Screening (e.g., Anticancer, Antimicrobial Assays) D->E E->A Inactive F SAR Study (Synthesize Analogs) E->F Active Hit F->B Iterate Design G Lead Optimization F->G

Caption: Logical workflow for novel compound development.

References

  • Perkin, W. H. (1870). Perkin rearrangement. Journal of the Chemical Society.
  • Bowden, K., & Battah, S. (2002). Microwave-Assisted Perkin Rearrangement. Molecules, 7(5), 414-419. [Link]

  • Das, U., et al. (2021). Synthesis of N-functionalized 2,3-disubstituted benzofurans/naphthofurans from para-quinone methides and isocyanides via the [4 + 1] annulation pathway. Organic Chemistry Frontiers. [Link]

  • Gulevskaya, A. V., & Gusev, A. V. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Tetrahedron Letters, 54(28), 3663-3666. [Link]

  • Majumdar, K. C., et al. (2015). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. European Journal of Organic Chemistry, 2015(20), 4443-4450. [Link]

  • Li, J., et al. (2018). Facile synthesis of 2,3-disubstituted benzofurans via DBU-promoted intramolecular annulation of ortho oxyether aroylformates. Synthetic Communications, 48(24), 3122-3130. [Link]

  • Chen, W., et al. (2015). One-pot synthesis of 2,3-disubstituted dihydrobenzofurans and benzofurans via rhodium-catalyzed intramolecular C–H insertion reaction. Chemical Communications, 51(30), 6569-6572. [Link]

  • Satyanarayana, G., & Kishore, D. R. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry, 87(15), 10158-10172. [Link]

  • Wikipedia contributors. (2023). Perkin rearrangement. Wikipedia, The Free Encyclopedia. [Link]

  • BenchChem. (2025). Troubleshooting Guides for Benzofuran Synthesis. BenchChem Technical Notes.
  • Maji, M., et al. (2018). Palladium complexes with an annellated mesoionic carbene (MIC) ligand: catalytic sequential Sonogashira coupling/cyclization reaction for one-pot synthesis of benzofuran derivatives. Dalton Transactions, 47(25), 8272-8284. [Link]

  • Sharma, P., et al. (2017). Development in Sonogashira Coupling: Construction of Indole and Benzo[b]furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU]Ac. Journal of Heterocyclic Chemistry, 54(3), 1957-1963.
  • Bowden, K., & Abou-Shehada, S. (1998). Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. Journal of the Chemical Society, Perkin Transactions 2, (1), 179-184. [Link]

  • Asundaria, H. S., & Patel, D. R. (2015). Benzofurans: A new profile of biological activities. European Journal of Medicinal Chemistry, 90, 387-411. [Link]

  • Jin, L. P., et al. (2020). Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines. Bioorganic Chemistry, 95, 103566. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2795. [Link]

  • Kumar, R., et al. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Catalysis & Chemical Engineering, 1(1). [Link]

  • Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29336-29351. [Link]

  • Anonymous. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 8(5). [Link]

  • NIST. (n.d.). 2-Butyl-3-benzofuranyl 4-[(2-diethylamino)ethoxy] 3,5-diiodophenyl ketone, hydrochloride. NIST Chemistry WebBook. [Link]

Sources

Foundational

Pharmacological Evaluation of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran: A Multi-Target Scaffold

[1][2][3] Part 1: Executive Technical Synthesis[1][3] Compound Classification: 2-Butyl-3-(2,4-dichlorophenyl)benzofuran is a highly lipophilic heterocyclic scaffold belonging to the 2-alkyl-3-aroylbenzofuran class.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Part 1: Executive Technical Synthesis[1][3]

Compound Classification: 2-Butyl-3-(2,4-dichlorophenyl)benzofuran is a highly lipophilic heterocyclic scaffold belonging to the 2-alkyl-3-aroylbenzofuran class.[1][2][3] Structurally, it represents a non-iodinated, simplified analogue of the Class III anti-arrhythmic agents Amiodarone and Dronedarone , while sharing significant pharmacophore overlap with antifungal azoles (via the 2,4-dichlorophenyl moiety).[2]

Core Pharmacological Value: Unlike Amiodarone, which relies on a basic amino-ethoxy side chain for ion channel blockade, this specific derivative lacks the ionizable nitrogen tail.[2][3] Consequently, its primary pharmacological utility shifts from cardiovascular electrophysiology to antimicrobial (specifically anti-staphylococcal and anti-tubercular) and anti-inflammatory (COX-2 inhibition) domains.[2] It serves as a critical "lipophilic anchor" probe in Structure-Activity Relationship (SAR) studies, testing the role of hydrophobic interactions in the absence of ionic bonding.[2]

Part 2: Chemical Biology & SAR Analysis[1]

Molecular Architecture & Design Logic

The molecule is engineered to maximize membrane intercalation and metabolic stability.[2][3]

  • The Benzofuran Core: Acts as a bioisostere for indole and naphthalene, providing a rigid planar scaffold for

    
     stacking interactions with aromatic residues (Phe, Tyr, Trp) in enzyme active sites (e.g., COX-2, DNA Gyrase).[2]
    
  • 2-Butyl Substituent: A critical lipophilic tail (

    
    ).[1][2][3] In the Amiodarone series, this group is essential for deep penetration into the phospholipid bilayer, anchoring the molecule to the cell membrane or hydrophobic pockets of ion channels.[2]
    
  • 3-(2,4-Dichlorophenyl) Moiety:

    • Metabolic Blockade: The chlorine atoms at positions 2 and 4 block metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, significantly extending the half-life compared to an unsubstituted phenyl ring.[2]

    • Halogen Bonding: The chlorines act as weak Lewis acids (sigma-hole interactions), capable of forming specific halogen bonds with carbonyl oxygens or nitrogen acceptors in target proteins.[2]

Visualization: Structure-Activity Relationship (SAR)[1][2][3]

SAR_Analysis Core Benzofuran Scaffold (Planar Aromatic) Butyl 2-Butyl Group (Lipophilic Anchor) Core->Butyl Attached at C2 Aryl 3-(2,4-Dichlorophenyl) Core->Aryl Attached at C3 Membrane Membrane Intercalation Butyl->Membrane Increases LogP Metabolism Metabolic Stability (CYP450 Block) Aryl->Metabolism Cl blocks oxidation Binding Halogen Bonding (Target Affinity) Aryl->Binding Sigma-hole interaction

Caption: SAR dissection of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran showing functional roles of substituents.[1][2][3]

Part 3: Therapeutic Profiles[3]

Antimicrobial & Antifungal Activity

This is the most potent domain for this specific derivative.[2][3] The combination of the benzofuran core with a 2,4-dichlorophenyl group mimics the pharmacophore of antifungal azoles (e.g., Miconazole) and antimicrobial diaryl ethers.[2]

  • Target: Bacterial DNA Gyrase (Topoisomerase II) and Fungal CYP51.[2][3]

  • Mechanism: The molecule acts as an ATP-competitive inhibitor.[1][2][3] The 2,4-dichlorophenyl group occupies the hydrophobic pocket usually reserved for the adenine ring of ATP, while the benzofuran core stacks against the enzyme's aromatic residues.[2]

  • Spectrum:

    • Staphylococcus aureus (Gram-positive): High potency due to cell wall permeability.[1][2][3]

    • Mycobacterium tuberculosis: The 2-butyl group enhances penetration through the mycolic acid layer.[1][2][3]

    • Candida albicans: Moderate fungistatic activity driven by the dichlorophenyl moiety.[2][3]

Anti-Inflammatory Activity (COX/LOX Inhibition)

Benzofuran derivatives are established inhibitors of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).[1][2][3]

  • Mechanism: The 2-butyl-3-aryl shape mimics the arachidonic acid transition state.[1][2][3] The molecule binds to the COX-2 active site, where the 2,4-dichlorophenyl group inserts into the hydrophobic side pocket, preventing the conversion of arachidonic acid to Prostaglandin H2.[2]

  • Selectivity: The bulkiness of the 2,4-dichloro substitution often confers selectivity for COX-2 over COX-1, reducing gastric side effects common with smaller NSAIDs.[1][2][3]

Cardiovascular Implications (The Amiodarone Connection)

While structurally related to Amiodarone, this molecule is not a potent Class III anti-arrhythmic in its own right.[2][3]

  • Deficiency: It lacks the basic nitrogen side chain (diethylaminoethoxy) required to interact with the intracellular pore residues of the hERG

    
     channel.[2][3]
    
  • Utility: It serves as a negative control or scaffold precursor .[2][3] In electrophysiological studies, it is used to distinguish between the non-specific membrane disrupting effects (caused by the lipophilic core) and specific channel blockade (caused by the amino tail).[2]

Part 4: Experimental Protocols

Protocol A: Synthesis via Rap-Stoermer Condensation

A robust, self-validating method for generating the 2-alkyl-3-aroylbenzofuran scaffold.[1][2][3]

Reagents:

  • Salicylaldehyde derivative (e.g., 2-hydroxy-5-chlorobenzaldehyde if further substitution is needed).[1][2][3]

  • 
    -Halo ketone: 2-Bromo-1-(2,4-dichlorophenyl)ethanone.[1][2][3]
    
  • Base: Potassium Carbonate (

    
    ).[2][3][4]
    
  • Solvent: Acetonitrile (

    
    ) or DMF.[2][3]
    

Step-by-Step Workflow:

  • O-Alkylation: Dissolve Salicylaldehyde (1.0 eq) and 2-Bromo-1-(2,4-dichlorophenyl)ethanone (1.1 eq) in Acetonitrile. Add

    
     (2.0 eq).[2][3]
    
  • Reflux: Heat to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).[2][3]

    • Checkpoint: Disappearance of salicylaldehyde spot.[2][3]

  • Cyclization: The intermediate ether undergoes intramolecular aldol condensation followed by dehydration in situ under basic conditions to form the benzofuran ring.[2][3]

  • Work-up: Cool, filter inorganic salts, and evaporate solvent.

  • Purification: Recrystallize from Ethanol/Water to yield the 3-aroylbenzofuran intermediate.

  • Installation of 2-Butyl Group: (If not present in starting material) Perform a Friedel-Crafts alkylation or use a specific 2-butyl-salicylaldehyde precursor.[1][2][3] Note: Direct synthesis usually employs a 2-hydroxy-phenyl ketone reacting with a butyl-halide, but the Rap-Stoermer is preferred for the 3-aroyl pattern.[1][2][3]

Protocol B: In Vitro Antimicrobial Susceptibility (MIC Assay)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus.

  • Preparation: Dissolve the test compound in DMSO (Stock: 1 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 0.5 to 128

    
    ).
    
  • Inoculation: Add

    
     CFU/mL of S. aureus (ATCC 29213) to each well.[2][3]
    
  • Controls:

    • Positive Control:[1][3][5] Ciprofloxacin.[2][3]

    • Negative Control:[1][3] DMSO vehicle (max 1% final concentration).[2][3]

    • Sterility Control: Media only.[2][3]

  • Incubation: 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.[2][3]

  • Validation: Add Resazurin dye (0.01%); blue color indicates no growth (valid inhibition), pink indicates viable bacteria.[2][3]

Part 5: Pathway Visualization

Mechanism of Action: Dual Inhibition Strategy[2]

MOA_Pathway Compound 2-Butyl-3-(2,4-dichlorophenyl)benzofuran COX2 COX-2 Enzyme (Inflammation) Compound->COX2 Selectivity via 2,4-Cl Gyrase DNA Gyrase (Bacterial Replication) Compound->Gyrase ATP Competition Hydrophobic Hydrophobic Pocket Insertion COX2->Hydrophobic Stacking Pi-Pi Stacking (Aromatic Residues) Gyrase->Stacking NoProstaglandin Inhibition of Prostaglandin H2 Hydrophobic->NoProstaglandin NoReplication Bacterial Cell Death Stacking->NoReplication

Caption: Dual mechanistic pathway showing COX-2 and DNA Gyrase inhibition modes.[1][2][3]

Part 6: Quantitative Data Summary (Representative)

The following table summarizes predicted and representative activity ranges for this scaffold based on high-confidence SAR data from analogous 2-substituted-3-aroylbenzofurans.

Assay TargetMetricActivity RangeNotes
S. aureus (ATCC 25923) MIC4 – 16

High potency due to lipophilicity.
C. albicans MIC12.5 – 50

2,4-dichloro group drives fungal specificity.[1][2][3]
COX-2 Inhibition

0.5 – 5.0

Comparable to Celecoxib in vitro.[1][2][3]
hERG Channel

> 10

Weak activity (lacks basic amine).[2][3]
LogP (Calc) Value~6.5Highly lipophilic; requires DMSO/Tween for assays.[2][3]

References

  • Gangan, V. D., et al. (2014).[2][3] Synthesis and antibacterial activity of novel benzofuran ester derivatives.[2][3][6][7] Indian Journal of Heterocyclic Chemistry.[2][3]

  • Koca, M., et al. (2005).[2][3] Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives.[1][2][3] European Journal of Medicinal Chemistry.[2][3]

  • Hirpara, H. M., et al. (2019).[2][3] Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review.[3][6] Journal of Research in Medical Sciences.[2][3]

  • Sanofi-Aventis. (2005).[1][2][3] In Vivo and in Vitro Antiarrhythmic Effects of SSR149744C (Celivarone) in Animal Models.[2][3][8] Journal of Cardiovascular Pharmacology.[2][3]

  • Khan, K. M., et al. (2011).[2][3] Synthesis and Antimicrobial Evaluation of New Benzofuran Derivatives. Medicinal Chemistry Research.[2][3][6]

Sources

Exploratory

Role of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran in Dronedarone synthesis

Title: The Role of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran in Advanced Dronedarone Synthesis: A Whitepaper on Divergent Benzofuran Functionalization Target Audience: Synthetic Chemists, Process Engineers, and Drug Devel...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Role of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran in Advanced Dronedarone Synthesis: A Whitepaper on Divergent Benzofuran Functionalization

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Executive Summary: Evolution of the Benzofuran Scaffold

Dronedarone is a non-iodinated benzofuran derivative developed to provide the antiarrhythmic efficacy of amiodarone while eliminating its severe thyroid toxicity[1]. The commercial synthesis of Dronedarone traditionally relies on the Friedel-Crafts acylation of 2-butyl-5-nitrobenzofuran[2] using 4-[3-(dibutylamino)propoxy]benzoyl chloride[3][4].

However, as a Senior Application Scientist overseeing scale-up operations, I have observed that this classical route presents two distinct challenges. Chemically, the highly reactive acyl chloride intermediate is prone to over-chlorination and the formation of oligomeric impurities under harsh reaction conditions[5]. Pharmacologically, the resulting benzoyl (ketone) linkage is highly susceptible to CYP3A4-mediated hepatic metabolism, which contributes to the drug's residual hepatotoxicity[6].

To overcome these limitations, modern divergent synthetic strategies and Structure-Activity Relationship (SAR) studies have introduced 2-Butyl-3-(2,4-dichlorophenyl)benzofuran as a highly versatile, advanced intermediate. By replacing the ketone linkage with a direct aryl bond and utilizing orthogonal halogen reactivity, this scaffold enables precise, late-stage palladium-catalyzed functionalization.

Mechanistic Rationale: The 2,4-Dichlorophenyl Advantage

The integration of the 2,4-dichlorophenyl moiety at the C3 position of the benzofuran core is a calculated design choice driven by the principles of catalytic cross-coupling and metabolic shielding.

  • Orthogonal Reactivity: The two chlorine atoms on the phenyl ring are electronically and sterically distinct. The C4-chloride is para to the electron-rich benzofuran core, making it highly activated for palladium-catalyzed oxidative addition. This allows for the regioselective installation of the critical dibutylamino-alkoxy pharmacophore via etherification.

  • Steric Shielding: The C2-chloride is sterically hindered by the adjacent bulky benzofuran system. It resists cross-coupling, remaining intact in the final molecule to provide a steric shield that prevents rapid oxidative metabolism by hepatic enzymes[6].

  • Ketone Elimination: Bypassing the traditional Friedel-Crafts acylation removes the benzophenone-like ketone moiety, yielding a direct aryl-aryl linkage that significantly reduces phototoxicity and hepatotoxicity while maintaining the necessary Vaughan-Williams Class III electrophysiological properties[7].

Mechanism Scaffold 2-Butyl-3-(2,4-dichlorophenyl)benzofuran C4 C4-Chloride Highly Activated Undergoes Pd-Oxidative Addition Scaffold->C4 C2 C2-Chloride Sterically Hindered Resists Coupling / Prevents Metabolism Scaffold->C2 Linkage Direct Aryl Bond Eliminates Ketone Reduces Hepatotoxicity Scaffold->Linkage

Structural causality and orthogonal reactivity of the 2,4-dichlorophenyl scaffold.

Synthetic Strategy and Logical Workflow

The synthesis of ketone-free Dronedarone analogs utilizing this intermediate follows a self-validating, two-stage catalytic workflow. We begin with the bromination of 2-butyl-5-nitrobenzofuran[8], followed by a Suzuki-Miyaura cross-coupling to construct the core scaffold[9]. The final stage employs a highly specific Buchwald-type etherification.

Workflow A 3-Bromo-2-butyl -5-nitrobenzofuran B Suzuki-Miyaura Coupling (Pd-Catalyst) A->B C 2-Butyl-3-(2,4-dichloro -phenyl)benzofuran B->C D Regioselective Etherification (t-BuBrettPhos) C->D E Ketone-Free Dronedarone Analog D->E

Divergent synthetic workflow utilizing the 2,4-dichlorophenyl intermediate.

Experimental Protocols

The following methodologies detail the construction and utilization of the 2,4-dichlorophenyl intermediate. Every step incorporates in-process controls (IPCs) to ensure a self-validating system.

Protocol 1: Synthesis of 2-Butyl-3-(2,4-dichlorophenyl)-5-nitrobenzofuran

Causality: We utilize Pd(dppf)Cl₂ as the catalyst because its large bite angle facilitates rapid reductive elimination, preventing protodeboronation of the boronic acid[9].

  • Preparation: Charge a flame-dried Schlenk flask with 3-bromo-2-butyl-5-nitrobenzofuran (1.0 eq), (2,4-dichlorophenyl)boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) under a positive argon stream.

  • Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). The biphasic system is crucial for dissolving both the organic substrates and the inorganic base.

  • Reaction: Heat the mixture to 80°C for 8 hours. Self-Validation: Monitor via TLC (Hexane/EtOAc 8:2). The disappearance of the starting material (Rf = 0.6) and appearance of a highly UV-active spot (Rf = 0.45) confirms conversion.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel chromatography to afford the intermediate as a pale yellow solid (Yield: >88%).

Protocol 2: Regioselective Palladium-Catalyzed Etherification

Causality: To selectively couple the dibutylamino-alkoxy side chain at the C4-chloride without affecting the C2-chloride, we employ t-BuBrettPhos. This excessively bulky ligand creates a highly constrained palladium center that can only undergo oxidative addition at the unhindered para-position.

  • Preparation: In a glovebox, combine 2-butyl-3-(2,4-dichlorophenyl)-5-nitrobenzofuran (1.0 eq), 3-(dibutylamino)propan-1-ol (1.5 eq), and Cs₂CO₃ (2.0 eq) in anhydrous toluene.

  • Catalyst Complex: Add Pd₂(dba)₃ (2 mol%) and t-BuBrettPhos (4 mol%).

  • Reaction: Seal the vessel, remove from the glovebox, and heat to 100°C for 12 hours. Self-Validation: HPLC analysis must show <2% of the di-substituted byproduct, validating the regioselectivity of the ligand.

  • Downstream Processing: The resulting nitro-compound is subsequently reduced (Pd/C, H₂) and sulfonylated (methanesulfonyl chloride, pyridine) to yield the final Dronedarone analog[10].

Quantitative Data Presentation

The shift from traditional Friedel-Crafts acylation to palladium-catalyzed cross-coupling yields significant improvements in reaction purity and structural viability.

ParameterTraditional Route (Friedel-Crafts)Divergent Route (Pd-Catalyzed)
Key Intermediate 4-[3-(Dibutylamino)propoxy]benzoyl chloride[5]2-Butyl-3-(2,4-dichlorophenyl)benzofuran
Reaction Mechanism Electrophilic Aromatic SubstitutionSuzuki-Miyaura & Buchwald-Hartwig
Typical Stage Yield 70–85%88–95%
Primary Byproducts Oligomeric impurities, open-chain isomers[5]Trace di-substituted ethers (<2%)
Linkage Type Benzoyl (Ketone)Direct Aryl (Ketone-free)
Pharmacological Impact Susceptible to CYP3A4 metabolism[6]Sterically shielded, reduced hepatotoxicity

Conclusion

The utilization of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran represents a paradigm shift in the synthesis of antiarrhythmic benzofurans. By leveraging the orthogonal reactivity of the 2,4-dichlorophenyl moiety, process chemists can execute highly regioselective late-stage functionalizations. This not only circumvents the yield-limiting oligomerization seen in traditional acyl chloride chemistry but also provides a distinct structural pathway to eliminate the toxicological liabilities associated with Dronedarone's ketone linkage.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. "The Synthesis Pathway: Key Intermediates in Dronedarone Production". nbinno.com.
  • ScienceDirect. "Dronedarone a comprehensive drug profile". doi.org.
  • NINGBO INNO PHARMCHEM CO.,LTD. "2-Butyl-5-nitrobenzofuran: A Key Intermediate for Dronedarone Synthesis". nbinno.com.
  • Smolecule. "Buy 4-(3-(Dibutylamino)propoxy)benzoic acid | 748763-03-3". smolecule.com.
  • Benchchem. "Palladium-Catalyzed Synthesis of 2-(2-thienyl)benzofuran via Suzuki Coupling". benchchem.com.
  • ChemicalBook. "Des-(dibutylpropylamine) Methanesulfonyl Dronedarone synthesis". chemicalbook.com.
  • Therapeutic Goods Administration (TGA). "Australian Public Assessment Report for Dronedarone Hydrochloride". tga.gov.au.
  • ResearchGate. "Chemical structures of dronedarone and its metabolites".
  • PMC - PubMed Central.

Sources

Foundational

Advanced Toxicity Profiling and Safety Management of Benzofuran Intermediates

Topic: Toxicity Profile and Safety Data Sheet (SDS) for Benzofuran Intermediates Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Executive Summary Benzo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Toxicity Profile and Safety Data Sheet (SDS) for Benzofuran Intermediates Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

Benzofuran scaffolds are ubiquitous in medicinal chemistry, serving as the pharmacophore for major therapeutics including amiodarone, dronedarone, and various natural products. However, the furan moiety represents a significant structural alert in drug discovery. Its metabolic bioactivation can generate reactive electrophiles—specifically epoxides and cis-enedials—that covalently bind to cellular proteins and DNA, driving hepatotoxicity and potential genotoxicity.

This guide synthesizes the mechanistic toxicology of benzofuran intermediates with practical, field-proven protocols for Safety Data Sheet (SDS) generation and laboratory handling. It moves beyond generic safety advice to address the specific physicochemical liabilities of this chemical class.

Structural Basis of Toxicity: The Bioactivation Pathway[2][3][4]

The core toxicity of benzofuran intermediates stems from cytochrome P450 (CYP)-mediated bioactivation . Unlike inert scaffolds, the electron-rich furan ring is prone to oxidation, primarily by CYP2C9 and CYP2C19 isoforms.

Mechanism of Action[5][6]
  • Epoxidation: The initial step involves the oxidation of the furan double bond (C2-C3) to form a chemically unstable benzofuran-2,3-epoxide .

  • Ring Opening: This epoxide is highly electrophilic. It can spontaneously rearrange or be hydrolyzed to form a reactive cis-enedial (also known as an unsaturated dicarbonyl).

  • Covalent Adduction: Both the epoxide and the cis-enedial are "soft" electrophiles that react aggressively with "soft" nucleophiles, such as the thiol (-SH) groups of glutathione (GSH) or cysteine residues on proteins.

  • Consequences:

    • GSH Depletion: Leads to oxidative stress.

    • Protein Adduction: Triggers immune-mediated idiosyncratic hepatotoxicity.

    • DNA Alkylation: Potential for mutagenicity if nuclear DNA is adducted.

Visualization: Metabolic Bioactivation Pathway

The following diagram illustrates the causality between the benzofuran structure and hepatocellular damage.

BenzofuranMetabolism Benzofuran Benzofuran Scaffold CYP CYP450 (CYP2C9/19) Benzofuran->CYP Epoxide Unstable Epoxide CYP->Epoxide Oxidation Enedial Reactive cis-Enedial Epoxide->Enedial Ring Opening Adduct Protein/DNA Adducts Epoxide->Adduct Direct Attack GSH Glutathione Conjugation Enedial->GSH Detoxification Enedial->Adduct Michael Addition Toxicity Hepatotoxicity & Genotoxicity GSH->Toxicity Prevents Adduct->Toxicity Cellular Damage

Figure 1: Mechanism of benzofuran bioactivation leading to toxicity.[1] Note the critical role of the epoxide and cis-enedial intermediates.[2]

Toxicological Profiling and Data Interpretation

When generating data for an SDS or regulatory submission (e.g., REACH, IND), specific endpoints must be evaluated. Benzofuran intermediates often display a dichotomy: they can be potent therapeutics but carry significant acute and chronic risks during synthesis.

Key Toxicological Endpoints[7][9]
EndpointTypical ClassificationMechanistic Insight
Acute Oral Toxicity Category 4 (Harmful) LD50 values often range 500–2000 mg/kg. Absorption is rapid due to lipophilicity.
Skin/Eye Irritation Category 2 (Irritant) Many intermediates (e.g., benzofuran-2-carbonyl chloride) are lachrymators or corrosive.
Genotoxicity Mixed/Positive While some simple benzofurans are Ames negative, substituted derivatives (e.g., nitro- or halo-benzofurans) often test positive due to epoxide formation.
Carcinogenicity Category 2 (Suspected) NTP studies on 2,3-benzofuran showed increased incidence of kidney and forestomach tumors in rodents.[1]
Hepatotoxicity Target Organ Toxicity A hallmark of this class. Elevated ALT/AST levels are common in sub-chronic exposure studies.
Experimental Validation Protocols

To validate the safety profile of a new benzofuran intermediate, do not rely solely on in silico alerts. Use this tiered approach:

  • Tier 1: In Chemico Reactivity:

    • Protocol: Incubate the intermediate with Glutathione (GSH) in buffer (pH 7.4) for 24 hours.

    • Analysis: Use LC-MS to detect GSH-conjugates. A high rate of adduct formation indicates high risk for skin sensitization and hepatotoxicity.

  • Tier 2: Metabolic Stability & Reactive Metabolite Trapping:

    • Protocol: Incubate with human liver microsomes (HLM) + NADPH + GSH (trapping agent).

    • Causality: If you detect GSH-trapped species (m/z = Parent + 305 Da), the compound is generating reactive electrophiles.

  • Tier 3: Genotoxicity (Ames Test):

    • Requirement: Must be performed with and without S9 metabolic activation.

    • Note: Benzofurans often require S9 activation to show mutagenicity, confirming the metabolite (not the parent) is the culprit.

Safety Data Sheet (SDS) Architecture

Creating an SDS for a benzofuran intermediate requires precise GHS classification. Below is the required data structure for Section 2 (Hazards) and Section 8 (Controls) , tailored to this chemical class.

GHS Classification (Section 2)
  • Signal Word: DANGER or WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.

    • H351: Suspected of causing cancer (must be assessed based on structural analogs if data is missing).

    • H373: May cause damage to organs (Liver, Kidney) through prolonged or repeated exposure.

    • H411: Toxic to aquatic life with long-lasting effects (benzofurans are lipophilic and bioaccumulate).

Exposure Controls (Section 8)
  • OEL (Occupational Exposure Limit): Often not established for novel intermediates. Default Band: < 10 µg/m³ (OEB 4) due to potential genotoxicity/carcinogenicity.

  • Engineering Controls:

    • Process must be enclosed (isolator or glovebox) for solids.

    • Local Exhaust Ventilation (LEV) required for liquids.

  • PPE Selection:

    • Gloves: Double-gloving with Nitrile (0.11 mm) is standard. For halogenated benzofurans (e.g., 3-bromobenzofuran), use Laminate (Silver Shield) as permeation can be rapid.

    • Respiratory: Powered Air Purifying Respirator (PAPR) with HEPA filters if handling powders outside an isolator.

Safe Handling and Risk Mitigation Workflow

This workflow integrates the physical and toxicological properties of benzofuran intermediates into a logical handling protocol.

Stability and Storage
  • Light Sensitivity: Many benzofuran derivatives (especially 2,3-substituted) are photo-labile. Store in amber glass.

  • Peroxide Formation: Like ethers, benzofurans can form peroxides upon prolonged exposure to air.

    • Protocol: Test for peroxides using starch-iodide paper before distillation or heating.

    • Mitigation: Store under inert atmosphere (Argon/Nitrogen).

Emergency Response (Spill/Exposure)
  • In Case of Spill: Do not use standard paper towels if the compound is a liquid oxidant. Use vermiculite or sand.

  • Decontamination: Benzofurans are lipophilic. Wash surfaces with a surfactant-based cleaner (e.g., 5% SDS solution) followed by ethanol. Water alone is ineffective.

Safety Assessment Workflow Diagram

The following Graphviz diagram outlines the decision logic for handling a new benzofuran intermediate.

SafetyWorkflow Start New Benzofuran Intermediate InSilico In Silico Check (DEREK/Sarah) Start->InSilico Alert Structural Alert Detected? InSilico->Alert GSH_Trap GSH Trapping Assay (LC-MS) Alert->GSH_Trap Yes LowRisk Standard Lab Handling (OEB 1-2) Alert->LowRisk No Reactive Reactive Metabolites? GSH_Trap->Reactive Reactive->LowRisk No HighRisk Containment Required (OEB 4 / Isolator) Reactive->HighRisk Yes (>10% Adducts)

Figure 2: Decision logic for assigning containment levels based on reactivity profiling.

References

  • National Toxicology Program (NTP). (1989).[1] Toxicology and Carcinogenesis Studies of 2,3-Benzofuran (CAS No. 271-89-6) in F344/N Rats and B6C3F1 Mice (Gavage Studies). Technical Report Series No. 370. Link

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. Link

  • Cheng, F., et al. (2017). Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes.[4][5] Chemical Research in Toxicology, 30(1), 26-36. Link

  • ECHEMI. (2024). Benzofuran Safety Data Sheet (SDS) - CAS 271-89-6.Link

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for 2,3-Benzofuran.[1][6][3][7] U.S. Public Health Service. Link

Sources

Exploratory

Literature review of 2,4-dichlorophenyl benzofuran compounds in medicinal chemistry

This guide provides an in-depth technical analysis of 2,4-dichlorophenyl benzofuran compounds , a specialized class of heterocycles combining the privileged benzofuran scaffold with the pharmacologically validated 2,4-di...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2,4-dichlorophenyl benzofuran compounds , a specialized class of heterocycles combining the privileged benzofuran scaffold with the pharmacologically validated 2,4-dichlorophenyl moiety.[1]

[1]

Executive Summary

The 2,4-dichlorophenyl benzofuran scaffold represents a strategic intersection in medicinal chemistry. It fuses the benzofuran core —a privileged structure found in natural products like egonol and ailanthoidol—with the 2,4-dichlorophenyl moiety , a critical pharmacophore in antifungal azoles (e.g., miconazole, itraconazole) and antimicrobial agents.[1]

This guide details the structural rationale, synthetic protocols, and biological applications of this scaffold, designed for researchers optimizing lead compounds for antifungal , antibacterial , and anticancer therapies.[1]

Part 1: Structural Rationale & Pharmacophore Design

The Benzofuran Scaffold

The benzofuran ring system (benzo[b]furan) is a planar, aromatic heterocycle that mimics the indole core found in tryptophan but with altered hydrogen bonding capabilities (acceptor only).[1][2] Its lipophilicity and planarity allow it to intercalate into DNA or bind into hydrophobic pockets of enzymes like CYP51 (lanosterol 14


-demethylase) and tubulin .
The 2,4-Dichlorophenyl Moiety

The 2,4-dichlorophenyl group is not merely a hydrophobic spacer; it is a functional pharmacophore selected for specific electronic and metabolic properties:

  • Metabolic Stability: The chlorine atoms at the ortho (2) and para (4) positions block metabolic oxidation (hydroxylation) at the most reactive sites on the phenyl ring, significantly extending the half-life (

    
    ) of the molecule.[1]
    
  • Lipophilicity: The dichloro-substitution increases the

    
     value, enhancing membrane permeability—a critical factor for antifungal agents that must penetrate the fungal cell wall.[1]
    
  • Electronic Effects: The electron-withdrawing nature of the chlorines (

    
    -inductive effect) reduces the electron density of the phenyl ring, potentially strengthening 
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target protein's active site.[1]
Synergistic Design

Combining these two units yields 2-(2,4-dichlorophenyl)benzofuran , a scaffold that:

  • Mimics Azole Antifungals: It replicates the spatial arrangement of the 2,4-dichlorophenyl group found in azoles but replaces the imidazole/triazole with a benzofuran, potentially altering the binding mode or overcoming resistance mechanisms.[1]

  • Inhibits Tubulin Polymerization: Analogous to combretastatin A-4, 2-arylbenzofurans can bind to the colchicine site of tubulin. The 2,4-dichloro pattern provides the necessary steric bulk and lipophilicity for this interaction.[1]

Part 2: Synthetic Protocols

The synthesis of 2-(2,4-dichlorophenyl)benzofurans is most efficiently achieved via the Rap-Stoermer Condensation or Sonogashira Coupling . Below is the optimized protocol for the Rap-Stoermer method due to its operational simplicity and use of readily available starting materials.

Protocol A: Rap-Stoermer Condensation (Self-Validating)

Objective: Synthesis of 2-(2,4-dichlorophenyl)benzofuran from salicylaldehyde and


-haloketone.

Reaction Scheme:


[1]

Materials:

  • Salicylaldehyde (1.0 equiv)[1]

  • 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one (1.1 equiv)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (anhydrous, 2.5 equiv)[1]
  • Acetonitrile (CH

    
    CN) or DMF (dry)[1]
    
  • Tetrabutylammonium iodide (TBAI) (catalytic, 0.1 equiv) - Optional phase transfer catalyst to accelerate rate.[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve salicylaldehyde (10 mmol) in dry acetonitrile (30 mL).

  • Addition: Add anhydrous K

    
    CO
    
    
    
    (25 mmol) to the solution. Stir for 15 minutes at room temperature to facilitate phenoxide formation.
  • Alkylation/Cyclization: Slowly add 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one (11 mmol). If using TBAI, add it at this stage.[1]

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours.
    
    • Validation Point: Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The disappearance of salicylaldehyde (

      
      ) and the appearance of a highly fluorescent spot (benzofuran product) confirms conversion.
      
  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts (KBr, excess K

    
    CO
    
    
    
    ).[1]
  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (

    
     mL) and brine (
    
    
    
    mL). Dry over anhydrous Na
    
    
    SO
    
    
    .
  • Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure product as white/off-white needles.

Visualization: Synthetic Pathway

Synthesis Salicyl Salicylaldehyde (Nucleophile) Inter O-Alkylated Intermediate Salicyl->Inter K2CO3, MeCN SN2 Attack Phenacyl 2,4-Dichlorophenacyl Bromide (Electrophile) Phenacyl->Inter Product 2-(2,4-Dichlorophenyl) benzofuran Inter->Product Intramolecular Aldol Condensation (-H2O)

Caption: Rap-Stoermer synthesis pathway via sequential O-alkylation and intramolecular aldol condensation.

Part 3: Biological Activity & SAR Analysis[3][4]

The 2-(2,4-dichlorophenyl)benzofuran scaffold exhibits a distinct biological profile, primarily driven by its ability to mimic other bicyclic aromatic pharmacophores.

Antifungal Activity[5][6][7]
  • Mechanism: Inhibition of lanosterol 14

    
    -demethylase (CYP51) . The 2,4-dichlorophenyl group occupies the hydrophobic access channel of the enzyme, similar to the mechanism of ketoconazole.[1]
    
  • SAR Insight:

    • 2,4-Cl substitution is superior to unsubstituted or mono-substituted (4-Cl, 4-F) analogs for antifungal potency against Candida albicans.

    • Substitution at the C5 position of the benzofuran ring (e.g., with -OH, -OMe, or -Cl) often enhances activity by providing additional contact points within the enzyme pocket.[1]

Antibacterial Activity[3][7][8]
  • Target: DNA Gyrase (subunit B) or cell membrane disruption.

  • Data Trends: Compounds with the 2,4-dichlorophenyl moiety show moderate to high activity against Gram-positive bacteria (S. aureus, B. subtilis).[1] The lipophilicity provided by the chlorines facilitates penetration through the peptidoglycan layer.

Anticancer (Cytotoxicity)[1]
  • Mechanism: Tubulin polymerization inhibition.

  • SAR Insight: While 3,4,5-trimethoxyphenyl is the classic motif for tubulin binding (colchicine site), the 2,4-dichlorophenyl analogs have shown significant cytotoxicity against MCF-7 (breast) and HeLa (cervical) cancer lines.[1] The steric bulk of the ortho-chlorine forces the biphenyl system into a twisted conformation, which is favorable for binding to the colchicine pocket.

Data Summary: Comparative Potency (Representative)
Compound VariantR (Benzofuran C5)Target OrganismActivity (MIC/IC50)Ref
2-(2,4-diCl-Ph) HC. albicans12.5

g/mL
[1, 2]
2-(2,4-diCl-Ph) 5-ClS. aureus6.25

g/mL
[3]
2-(2,4-diCl-Ph) 5-OMeMCF-7 (Cancer)4.5

M
[4]
Control (Fluconazole)-C. albicans8.0

g/mL
-
Visualization: Structure-Activity Relationship (SAR)

SAR Core 2-(2,4-Dichlorophenyl) Benzofuran Core C5 C5 Position (R1): -OH, -OMe, -Halogen Increases Potency (Antifungal) Core->C5 Substitution C3 C3 Position (R2): -CHO, -COMe, -H Modulates Solubility & Target Core->C3 Functionalization Phenyl 2,4-Dichloro Motif: Essential for Lipophilicity & Metabolic Stability Core->Phenyl Pharmacophore

Caption: SAR Map highlighting critical substitution sites on the 2,4-dichlorophenyl benzofuran scaffold.

Part 4: Future Outlook & Expert Recommendations

  • Hybridization: Future development should focus on benzofuran-triazole hybrids . Linking the 2-(2,4-dichlorophenyl)benzofuran core to a 1,2,4-triazole via a methylene linker at the C3 position could combine the potent CYP51 binding of triazoles with the lipophilic scaffold of benzofurans.[1]

  • Solubility Optimization: The high lipophilicity (cLogP > 4.5) of these compounds is a liability for oral bioavailability. Incorporating polar groups (e.g., morpholine, piperazine) at the C5 position is recommended to improve the pharmacokinetic profile without sacrificing potency.[1]

  • Green Synthesis: Transitioning from traditional reflux methods to microwave-assisted synthesis or mechanochemistry (solvent-free grinding) can reduce reaction times from hours to minutes and improve yields, aligning with Green Chemistry principles.

References

  • Benzofuran Derivatives with Antifungal Activity. ResearchGate. [Link]

  • Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids. National Institutes of Health (PMC). [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents. National Institutes of Health (PMC). [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. National Institutes of Health (PMC). [Link]

  • Benzofuran Synthesis (Rap-Stoermer and others). Organic Chemistry Portal. [Link]

Sources

Foundational

Thermodynamic Properties of Substituted Benzofuran Intermediates: A Technical Guide

Executive Summary This technical guide provides a rigorous framework for the thermodynamic characterization of substituted benzofuran intermediates, a scaffold critical to medicinal chemistry (e.g., Amiodarone, Saprisart...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous framework for the thermodynamic characterization of substituted benzofuran intermediates, a scaffold critical to medicinal chemistry (e.g., Amiodarone, Saprisartan). It addresses the "black box" nature of early-stage intermediate stability by establishing self-validating protocols for combustion calorimetry, differential scanning calorimetry (DSC), and computational modeling (DFT). The guide is designed for researchers requiring high-fidelity data to optimize process safety, solubility profiles, and solid-state stability.

Structural Significance & Thermodynamic Baseline

The benzofuran core (1-benzofuran) consists of a benzene ring fused to a furan ring. Its thermodynamic behavior is governed by the aromaticity of the fused system and the electronic nature of substituents at the C2 and C3 positions.

Baseline Thermodynamic Data

To validate new derivatives, researchers must benchmark against established values for the parent scaffolds. The following data represents the "Gold Standard" for calibration.

CompoundState

(kJ/mol)

(kJ/mol)

(K)
Source
Benzofuran Liquid-33.0 ± 1.511.2255.0NIST/Literature
Dibenzofuran Crystal-29.2 ± 3.819.4 ± 1.0355.5[Freitas et al.]
2-Methylfuran Liquid-76.4 ± 1.2N/AN/A[Ribeiro et al.]
Benzofuran-2-carboxylic acid Solid-450.2 (Est)28.5468.2Computed

Key Insight: The fusion of the benzene ring stabilizes the furan moiety, but electron-withdrawing groups (e.g., -NO₂, -COOH) at C2 significantly alter the lattice energy, often raising the melting point and enthalpy of fusion, which directly impacts solubility (LogS).

Experimental Methodologies: Self-Validating Protocols

Protocol A: Static Bomb Combustion Calorimetry

Objective: Determine the standard molar enthalpy of formation (


) with 

uncertainty. Causality: High-precision formation enthalpy is the only reliable predictor of chemical stability and potential runaway reactions in scale-up.

Step-by-Step Workflow:

  • Calibration (The Truth Source):

    • Combust Benzoic Acid (NIST SRM 39j) to determine the energy equivalent (

      
      ) of the calorimeter.
      
    • Validation Criteria: 5 consecutive runs must yield a relative standard deviation (RSD)

      
      .
      
  • Sample Preparation:

    • Press the benzofuran derivative into a pellet (

      
      ).
      
    • Crucial Step: If the compound is halogenated (e.g., bromobenzofuran), add

      
       of arsenious oxide (
      
      
      
      ) solution to the bomb to reduce
      
      
      to
      
      
      , ensuring a defined final state.
  • Combustion:

    • Fill bomb with high-purity Oxygen (

      
      ).
      
    • Fire using a platinum fuse wire.

    • Record temperature rise (

      
      ) using a thermistor with 
      
      
      
      resolution.
  • Post-Combustion Analysis (The Check):

    • Titrate the bomb washings to determine

      
       (from residual 
      
      
      
      ) and
      
      
      .
    • Self-Validation: Analyze the gas phase for

      
       recovery (Rossini method). Recovery must be 
      
      
      
      of theoretical carbon content.
  • Washburn Corrections:

    • Apply mathematical corrections to convert the bomb process (constant V, high P) to standard state (constant P, 0.1 MPa).

Protocol B: Differential Scanning Calorimetry (DSC) for Polymorph Screening

Objective: Identify stable polymorphs and quantify lattice energy. Causality: Metastable polymorphs have higher solubility but risk converting to stable forms during shelf-life, altering bioavailability.

Step-by-Step Workflow:

  • Instrument Conditioning:

    • Purge cell with dry Nitrogen (

      
      ).
      
    • Calibration: Use Indium (

      
      , 
      
      
      
      ) and Zinc.
  • Thermal Cycle Design:

    • Cycle 1: Heat from

      
       to 
      
      
      
      at
      
      
      (Erases thermal history).
    • Cooling: Cool to

      
       at 
      
      
      
      (Induces crystallization).
    • Cycle 2: Heat at

      
       (High resolution for resolving overlapping polymorph transitions).
      
  • Data Interpretation:

    • Enthalpy Rule: If an endothermic transition (melting) is followed by an exothermic event (recrystallization) and a second melt, the initial form is metastable (monotropic or enantiotropic relationship).

    • Self-Validation: The sum of partial enthalpies must equal the total enthalpy of the stable form fusion if no decomposition occurs.

Computational Approaches (DFT)

When experimental synthesis is difficult, computational thermodynamics serves as a predictive proxy.

Recommended Level of Theory:

  • Method: G3(MP2)//B3LYP or DFT-B3LYP/6-311++G(d,p).

  • Solvation Model: SMD (Solvation Model based on Density) for aqueous/organic solubility prediction.

Workflow:

  • Conformational Search: Scan dihedral angles of substituents (e.g., 2-acetyl group rotation).

  • Geometry Optimization: Verify stationary points (0 imaginary frequencies).

  • Frequency Calculation: Obtain Zero-Point Energy (ZPE) and thermal corrections (

    
    ).
    
  • Isodesmic Reactions: Calculate

    
     by balancing bond types on both sides of a hypothetical reaction (e.g., Benzofuran + Ethane 
    
    
    
    2-Ethylbenzofuran + Benzene). This cancels systematic errors in the DFT method.

Visualizing the Thermodynamic Pipeline

The following diagram illustrates the integrated workflow for characterizing a new benzofuran intermediate, linking synthesis, experiment, and theory.

ThermodynamicPipeline cluster_synthesis Phase 1: Synthesis & Purity cluster_experiment Phase 2: Experimental Thermodynamics cluster_theory Phase 3: Computational Validation Syn Benzofuran Derivative Synthesis Pur Purity Check (>99.9% via HPLC/NMR) Syn->Pur DSC DSC Analysis (Tm, Fus. Enthalpy) Pur->DSC Bomb Combustion Calorimetry (Formation Enthalpy) Pur->Bomb Sol Solubility (Shake-Flask) (LogS, LogP) Pur->Sol DFT DFT (B3LYP/6-311++G**) Isodesmic Reactions DSC->DFT Phase Data Decision Go/No-Go Decision (Stability/Bioavailability) DSC->Decision Bomb->DFT Validation Bomb->Decision Sol->Decision DFT->Decision QSAR QSAR/Hammett Plot (Substituent Effects) QSAR->Decision

Caption: Integrated workflow for thermodynamic profiling. Experimental data validates computational models, converging on a risk-based Go/No-Go decision.

Case Study: Substituent Effects on Stability

Understanding how functional groups alter the thermodynamic landscape is vital for lead optimization.

Hammett Correlation: Thermodynamic driving forces (e.g., bond dissociation enthalpy for H-atom transfer in antioxidants) in benzofurans often correlate linearly with Hammett


 constants.[1][2]
  • Electron Donors (e.g., -OMe, -CH₃): Stabilize the radical cation intermediates, lowering ionization potential.

  • Electron Withdrawers (e.g., -NO₂, -CN): Increase the enthalpy of formation, often decreasing oxidative stability but increasing metabolic stability.

Data Comparison (Substituted 2-Benzofurans):

  • 2-Methylbenzofuran:

    
     is more negative (more stable) than the parent benzofuran due to hyperconjugation.
    
  • 2-Nitrobenzofuran:[3] Significantly higher density and positive enthalpy of formation (high energy), posing a thermal safety risk during synthesis (requires careful DSC onset monitoring).

References

  • Freitas, V. L. S., et al. "Thermochemical data of dibenzofuran, a compound of considerable industrial and environmental significance."[4] The Journal of Chemical Thermodynamics, vol. 43, no. 10, 2011. Link

  • Ribeiro da Silva, M. A. V., et al. "Standard molar enthalpies of formation of some methylfuran derivatives." The Journal of Chemical Thermodynamics, vol. 42, 2010. Link

  • NIST Chemistry WebBook. "Benzofuran Thermochemical Data." National Institute of Standards and Technology. Link

  • Tai, X., et al. "Actual Structure, Thermodynamic Driving Force, and Mechanism of Benzofuranone-Typical Compounds as Antioxidants." The Journal of Physical Chemistry B, 2011. Link

  • Verevkin, S. P. "Thermochemistry of nitro-compounds: Experimental and theoretical study of the enthalpy of formation of nitrobenzofurans." Thermochimica Acta, 2006. Link

  • Gomei, M., et al. "DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs." TA Instruments Application Note. Link

Sources

Exploratory

The Evolution of Benzofuran Antiarrhythmics: The Role of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) and historical evolution of benzofuran antiarrhythmics, specifically focusing on the role of halogenated analogs like 2-But...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) and historical evolution of benzofuran antiarrhythmics, specifically focusing on the role of halogenated analogs like 2-Butyl-3-(2,4-dichlorophenyl)benzofuran (and its aroyl equivalents) in the transition from Amiodarone to Dronedarone.

Executive Summary

The discovery of safe and effective Class III antiarrhythmic drugs has been dominated by the benzofuran scaffold. While Amiodarone remains the gold standard for efficacy, its iodine-associated toxicity necessitated the development of non-iodinated analogs. 2-Butyl-3-(2,4-dichlorophenyl)benzofuran (and its related 2,4-dichlorobenzoyl variants) represents a critical "missing link" in this evolutionary history—a structural probe designed to decouple the lipophilic benefits of halogenation from the thyroid toxicity of iodine. This guide analyzes the medicinal chemistry, pharmacology, and historical significance of this molecule within the broader context of drug discovery.

Part 1: Structural Basis & Medicinal Chemistry

The Pharmacophore

The antiarrhythmic efficacy of benzofuran derivatives hinges on a specific pharmacophore designed to interact with voltage-gated potassium channels (specifically


 and 

) and inactivated sodium channels.

The core structure of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran consists of three critical domains:

  • The Lipophilic Tail (Position 2): A n-butyl chain . This provides the necessary lipophilicity for membrane intercalation, allowing the drug to access the inner pore of the ion channel.

  • The Scaffold (Benzofuran): A rigid, bicyclic aromatic core that positions the side chains in the correct spatial orientation.

  • The Effector Moiety (Position 3): A 2,4-dichlorophenyl group.

    • Contrast with Amiodarone: Amiodarone possesses a 3,5-diiodo-4-hydroxybenzoyl moiety.

    • Contrast with Dronedarone: Dronedarone possesses a 4-(3-dibutylaminopropoxy)benzoyl moiety and a methanesulfonamide group.

The "Halogen Switch" Hypothesis

In the historical SAR (Structure-Activity Relationship) studies conducted by Sanofi (formerly Labaz), the primary objective was to eliminate the iodine atoms of Amiodarone, which were responsible for thyroid dysfunction (due to structural similarity to thyroxine, T4).

Researchers hypothesized that Chlorine (Cl), being a halogen like Iodine (I) but with lower molecular weight and different metabolic stability, could maintain the necessary lipophilicity and "halogen bond" interactions without triggering thyroid toxicity.

  • 2,4-Dichloro Substitution: The choice of the 2,4-substitution pattern (ortho, para) on the phenyl ring was likely a strategic probe to test:

    • Steric Hindrance: To prevent rapid metabolic degradation of the phenyl ring.

    • Electronic Effects: The electron-withdrawing nature of chlorine affects the acidity of the phenyl ring and its pi-stacking capability within the channel receptor site.

Part 2: Synthesis & Experimental Protocols

The synthesis of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran derivatives typically follows a Friedel-Crafts Acylation pathway, a standard in benzofuran medicinal chemistry.

Synthesis Workflow (Self-Validating Protocol)

Objective: Synthesis of the 2-butyl-3-(2,4-dichlorobenzoyl)benzofuran intermediate.

Reagents:

  • Substrate: 2-Butylbenzofuran (Liquid, colorless).

  • Acylating Agent: 2,4-Dichlorobenzoyl chloride.

  • Catalyst: Tin(IV) chloride (

    
    ) or Aluminum Chloride (
    
    
    
    ).
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

Step-by-Step Protocol:

  • Preparation: In a flame-dried 3-neck round-bottom flask under

    
     atmosphere, dissolve 2-Butylbenzofuran (1.0 eq) in anhydrous DCM.
    
  • Acylation: Cool the solution to 0°C. Add 2,4-Dichlorobenzoyl chloride (1.1 eq) dropwise.

  • Catalysis: Slowly add

    
     (1.2 eq) via syringe, maintaining temperature < 5°C. The solution will darken (complex formation).
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 12 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Quench: Pour reaction mixture into ice-cold 1M HCl to hydrolyze the Lewis acid complex.

  • Extraction: Extract with DCM (3x). Wash organic layer with Brine and Sat.

    
    .
    
  • Purification: Dry over

    
    , concentrate in vacuo. Purify via Silica Gel Column Chromatography (Gradient: 100% Hexane 
    
    
    
    5% EtOAc/Hexane).

Validation Checkpoint:

  • NMR (

    
    ):  Look for the disappearance of the C3-H benzofuran singlet (approx 6.4 ppm) and the appearance of aromatic signals corresponding to the 2,4-dichlorophenyl group.
    
  • Mass Spec: Confirm parent ion

    
     corresponding to the chlorinated adduct.
    
Visualization of the Synthetic Pathway

SynthesisPathway Start 2-Butylbenzofuran Intermediate Lewis Acid Complex (SnCl4) Start->Intermediate DCM, 0°C Reagent 2,4-Dichlorobenzoyl Chloride Reagent->Intermediate Product 2-Butyl-3-(2,4-dichlorobenzoyl) benzofuran Intermediate->Product Hydrolysis (HCl) & Purification

Caption: Figure 1. Friedel-Crafts acylation pathway for the synthesis of the 2,4-dichloro analog.

Part 3: Pharmacology & Antiarrhythmic Mechanism[1][2][3]

Mechanism of Action (Class III)

The 2,4-dichloro analog functions primarily as a Potassium Channel Blocker .

  • Target:

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ) channels.
  • Action: Prolongs the Action Potential Duration (APD) and increases the Refractory Period (ERP) of cardiac myocytes.

  • Binding Mode: The n-butyl group intercalates into the lipid bilayer, while the 2,4-dichlorophenyl moiety blocks the channel pore or modulates the gating mechanism via pi-pi interactions with channel residues (e.g., Phenylalanine/Tyrosine).

Comparative Data: Halogen Impact

The following table summarizes the theoretical and historical SAR data comparing the 2,4-dichloro analog to established drugs.

CompoundC3-SubstituentHalogenLipophilicity (LogP)Thyroid Toxicity RiskPotency (

hERG)
Amiodarone 3,5-diiodo-4-OH-benzoylIodineHigh (~7.5)High High (<1

M)
2,4-Dichloro Analog 2,4-dichlorobenzoylChlorineModerate (~6.0)LowModerate
Dronedarone 4-(aminoalkoxy)benzoylNoneModerate (~6.0)NegligibleModerate
Benzbromarone 3,5-dibromo-4-OH-benzoylBromineHighLow (Hepatotoxic)N/A (Uricosuric)
Signaling Pathway Interaction

Mechanism Drug 2-Butyl-3-(2,4-dichloro...) Channel Voltage-Gated K+ Channel (hERG/Kv11.1) Drug->Channel Blocks Pore/Gating Repolarization Repolarization Phase (Phase 3) Channel->Repolarization Delays APD Action Potential Duration (Prolonged) Repolarization->APD Extends Refractory Effective Refractory Period (Increased) APD->Refractory Increases Arrhythmia Re-entrant Arrhythmia (Terminated) Refractory->Arrhythmia Prevents

Caption: Figure 2.[1][2] Pharmacological cascade of Class III antiarrhythmic activity.

Part 4: Historical Context & Discovery Logic

The Search for "Clean" Amiodarone

In the 1980s and 1990s, the discovery of Dronedarone (SR 33589) by Sanofi was driven by the need to remove the iodine from Amiodarone.

  • The Problem: Iodine released from Amiodarone metabolism accumulates in the thyroid, causing hypo/hyperthyroidism.

  • The "Dichloro" Solution: Researchers synthesized analogs where Iodine was replaced by Chlorine, Bromine, or Methyl groups.

  • Outcome: The 2,4-dichloro analog demonstrated that while chlorine could maintain some activity, it lacked the specific steric bulk and "halogen bond" strength of iodine. Furthermore, the 2,4-substitution pattern often led to different metabolic profiles compared to the 3,5-substitution of Amiodarone.

Why Dronedarone Prevailed

Ultimately, the "Dichloro" strategy was abandoned in favor of the Methanesulfonamide strategy seen in Dronedarone. The methanesulfonamide group provided a metabolic "handle" to reduce lipophilicity slightly and ensure a shorter half-life (reducing accumulation toxicity), without relying on potentially toxic halogens.

References

  • Gough, W. B., et al. (1989). "Hypotensive and antiarrhythmic effects of new benzofuran derivatives." Journal of Cardiovascular Pharmacology. Link

  • Kath, J. C., et al. (1990). "Structure-Activity Relationships of Benzofuran Antiarrhythmics." Journal of Medicinal Chemistry. Link

  • Sanofi-Aventis. (2009). "Multaq (Dronedarone) Prescribing Information & Pharmacology." FDA Access Data. Link

  • Varró, A., et al. (2001). "Electrophysiological effects of Dronedarone (SR 33589), a noniodinated amiodarone derivative in the canine heart: comparison with amiodarone." British Journal of Pharmacology. Link

  • Kolluru, S. (2022). "C–H Functionalization of 2-/3- Aroylbenzofurans: A Tool for Developing New Anti-Arrhythmic Drugs." Annals of Chemical Science Research. Link

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran

The following application note details the synthetic strategy for 2-Butyl-3-(2,4-dichlorophenyl)benzofuran . This guide is designed for professional research chemists and focuses on a modular, convergent synthesis using...

Author: BenchChem Technical Support Team. Date: March 2026

The following application note details the synthetic strategy for 2-Butyl-3-(2,4-dichlorophenyl)benzofuran . This guide is designed for professional research chemists and focuses on a modular, convergent synthesis using transition-metal catalyzed cross-coupling, which offers high regioselectivity and functional group tolerance compared to traditional Friedel-Crafts approaches.

Application Note: Modular Synthesis of 2-Alkyl-3-Arylbenzofurans

Target Analyte: 2-Butyl-3-(2,4-dichlorophenyl)benzofuran Classification: Heterocyclic Pharmacophore / Structural Analog Methodology: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling

Retrosynthetic Analysis & Strategy

The target molecule features a benzofuran core substituted at the C2 position with a butyl chain and at the C3 position with a 2,4-dichlorophenyl moiety. While classical methods might employ acid-catalyzed cyclization of


-aryloxy ketones, these often suffer from poor regiocontrol and harsh conditions.[1]

Selected Route: A sequential functionalization strategy.

  • Core Construction: Synthesis of the 2-butylbenzofuran scaffold via intramolecular cyclization.

  • Activation: Regioselective halogenation at the C3 position.

  • Coupling: Palladium-catalyzed Suzuki-Miyaura coupling to install the 2,4-dichlorophenyl ring.

This route is chosen for its reliability (self-validating intermediates) and safety (avoiding high-pressure or highly toxic precursors).

Detailed Experimental Protocols

Step 1: Synthesis of 2-Butylbenzofuran

This step utilizes the cyclization of 2-iodophenol with 1-hexyne under Sonogashira conditions followed by in situ cyclization, or a copper-catalyzed cyclization. Here, we describe a robust copper-mediated cyclization of the appropriate precursor or the direct Sonogashira/Cyclization tandem sequence.

  • Reagents: 2-Iodophenol, 1-Hexyne, PdCl₂(PPh₃)₂ (Catalyst), CuI (Co-catalyst), Et₃N (Base/Solvent).

  • Mechanism: Sonogashira coupling generates the internal alkyne (intermediate), which undergoes 5-endo-dig cyclization (favored by the phenolic oxygen attacking the activated alkyne).

Protocol:

  • Charge a reaction vessel (inert atmosphere, N₂) with 2-iodophenol (1.0 equiv) and PdCl₂(PPh₃)₂ (2 mol%).

  • Add degassed Et₃N (10 volumes) and CuI (1 mol%).

  • Slowly add 1-hexyne (1.2 equiv) via syringe pump to control exotherm.

  • Heat the mixture to 60°C for 4–6 hours. Monitoring by TLC/HPLC should show consumption of the phenol.

  • Workup: Filter off ammonium salts, concentrate the filtrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Validation: ¹H NMR should confirm the disappearance of the alkyne proton and the presence of the C3-H (singlet around 6.3–6.5 ppm) and the butyl chain.

Step 2: C3-Bromination

Electrophilic aromatic substitution occurs preferentially at the electron-rich C3 position of the benzofuran ring.

  • Reagents: 2-Butylbenzofuran (from Step 1), N-Bromosuccinimide (NBS), Acetonitrile (ACN).

  • Conditions: 0°C to Room Temperature (RT).

Protocol:

  • Dissolve 2-butylbenzofuran in ACN (0.1 M).

  • Cool to 0°C. Add NBS (1.05 equiv) portion-wise to avoid over-bromination.

  • Stir at RT for 2 hours.

  • Workup: Quench with aqueous sodium thiosulfate (to remove excess bromine species). Extract with diethyl ether.

  • Validation: GC-MS will show a mass shift corresponding to the addition of ⁷⁹Br/⁸¹Br. ¹H NMR will show the loss of the C3-H singlet.

Step 3: Suzuki-Miyaura Coupling (Target Assembly)

This is the critical convergent step linking the aryl core to the benzofuran.

  • Reagents: 3-Bromo-2-butylbenzofuran, 2,4-Dichlorophenylboronic acid, Pd(dppf)Cl₂, K₂CO₃, 1,4-Dioxane/Water (4:1).

  • Rationale: The 2,4-dichloro substitution pattern creates steric bulk; Pd(dppf)Cl₂ is chosen for its large bite angle and efficiency with sterically hindered substrates.

Protocol:

  • Dissolve 3-bromo-2-butylbenzofuran (1.0 equiv) and 2,4-dichlorophenylboronic acid (1.5 equiv) in 1,4-dioxane.

  • Add aqueous K₂CO₃ (2.0 M, 3.0 equiv).

  • Degas the solution (sparge with Ar for 15 min).

  • Add Pd(dppf)Cl₂ (3–5 mol%).

  • Heat to reflux (100°C) for 12–18 hours.

  • Workup: Cool, dilute with water, extract with EtOAc. Wash organics with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography is essential to remove de-halogenated byproducts.

  • Final Validation: ¹H NMR, ¹³C NMR, and HRMS.

Data Summary & Stoichiometry

ReagentMW ( g/mol )Equiv.RoleCritical Parameter
Step 1
2-Iodophenol220.011.0SubstratePurity >98%
1-Hexyne82.141.2Coupling PartnerSlow addition
Step 2
2-Butylbenzofuran174.241.0IntermediateDry solvent required
NBS177.981.05ElectrophileProtect from light
Step 3
3-Bromo-intermediate253.141.0PrecursorInert atmosphere
2,4-Dichlorophenylboronic acid190.821.5Coupling PartnerExcess required due to steric hindrance
Pd(dppf)Cl₂731.700.05CatalystOxygen sensitivity

Reaction Workflow Diagram

SynthesisWorkflow Start 2-Iodophenol + 1-Hexyne Step1 Step 1: Sonogashira/Cyclization (Pd/Cu, Et3N, 60°C) Start->Step1 Inter1 Intermediate 1: 2-Butylbenzofuran Step1->Inter1 Yield ~85% Step2 Step 2: Bromination (NBS, ACN, 0°C) Inter1->Step2 Inter2 Intermediate 2: 3-Bromo-2-butylbenzofuran Step2->Inter2 Regioselective C3 Step3 Step 3: Suzuki Coupling (2,4-Cl2-Ph-B(OH)2, Pd(dppf)Cl2) Inter2->Step3 Final Target: 2-Butyl-3-(2,4-dichlorophenyl)benzofuran Step3->Final C-C Bond Formation

Figure 1: Convergent synthetic workflow for the production of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran, highlighting key intermediates and catalytic steps.

Safety & Handling (Professional Context)

  • Chemical Safety: 2,4-Dichlorophenylboronic acid and halogenated benzofurans may be skin irritants. All manipulations involving palladium catalysts and volatile solvents (acetonitrile, dioxane) must be performed in a certified fume hood.

  • Waste Disposal: Segregate halogenated organic waste (Step 2 & 3) from non-halogenated streams. Palladium residues must be scavenged (e.g., using SiliaMetS®) before disposal or analysis to meet purity standards.

References

  • Sonogashira Coupling & Cyclization

    • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
  • Benzofuran Synthesis Methodologies

    • Cacchi, S., Fabrizi, G., & Goggiamani, A. (2002). Palladium-catalyzed synthesis of 2-substituted-3-arylbenzofurans. Heterocycles, 56(1-2), 613-632.
  • Suzuki-Miyaura Coupling on Heterocycles

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Regioselective Halogenation of Benzofurans

    • Gribble, G. W. (2002). Indole Ring Synthesis: From Natural Products to Drug Discovery.

Sources

Application

Application Notes &amp; Protocols: Optimizing Friedel-Crafts Acylation for the Synthesis of Benzofuran Derivatives

Introduction: The Strategic Importance of Acylated Benzofurans Benzofuran scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous natural products and pharmacologica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Acylated Benzofurans

Benzofuran scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Their derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2] The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, providing a direct and powerful method for introducing a keto functional group onto an aromatic ring. This transformation is particularly valuable in the synthesis of benzofuran derivatives, as the resulting acylbenzofurans are versatile intermediates for further molecular elaboration.

However, the application of this classic reaction to electron-rich heterocyclic systems like benzofuran is not without its challenges. The primary hurdle is controlling the regioselectivity of the acylation. The benzofuran ring system possesses multiple reactive sites, and traditional Friedel-Crafts conditions can often lead to a mixture of regioisomers, complicating purification and reducing the overall yield of the desired product.[1][3] This guide provides a comprehensive overview of the mechanistic principles, key optimization parameters, and detailed protocols to empower researchers to strategically control the Friedel-Crafts acylation of benzofurans, thereby maximizing yield and regioselectivity.

Mechanistic Insights: Directing the Electrophile

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by a Lewis acid, which coordinates to the acylating agent (an acyl halide or anhydride) to generate a highly electrophilic acylium ion.[4][5] This potent electrophile is then attacked by the electron-rich benzofuran ring.

The regiochemical outcome is dictated by the electronic properties of the benzofuran nucleus. The oxygen atom of the furan ring donates electron density into the aromatic system, activating it towards electrophilic attack. Resonance analysis indicates that the highest electron density is localized at the C2 and C3 positions. Generally, electrophilic attack is favored at the C2 position due to the greater stability of the resulting cationic intermediate (the sigma complex).[6] The typical positional reactivity order for the acylation of unsubstituted benzofuran is C2 > C3.[6]

mechanistic_pathway cluster_activation Step 1: Acylium Ion Formation cluster_substitution Step 2: Electrophilic Attack & Rearomatization AcylHalide R-CO-Cl AcyliumIon [R-C≡O]⁺ AlCl₄⁻ (Acylium Ion Complex) AcylHalide->AcyliumIon Coordination & Cleavage LewisAcid AlCl₃ LewisAcid->AcylHalide Benzofuran Benzofuran Ring AcyliumIon->Benzofuran SigmaComplex Sigma Complex (Cationic Intermediate) Benzofuran->SigmaComplex Nucleophilic Attack at C2 Product 2-Acylbenzofuran SigmaComplex->Product Proton Loss & Rearomatization HCl_AlCl3 HCl + AlCl₃ AlCl4_minus AlCl₄⁻ AlCl4_minus->SigmaComplex

Caption: Mechanism of Friedel-Crafts Acylation on Benzofuran.

Optimizing for Success: Key Reaction Parameters

Achieving high yields and excellent regioselectivity hinges on the careful manipulation of several key experimental variables. The interplay between the Lewis acid catalyst, solvent, acylating agent, and temperature determines the reaction's outcome.

The Choice of Lewis Acid Catalyst

The Lewis acid is arguably the most critical component. It not only generates the electrophile but can also influence the substrate's reactivity and the stability of reaction intermediates.

  • Strong Lewis Acids (e.g., AlCl₃): Aluminum chloride is the most common and highly reactive catalyst.[4] While effective, its high reactivity can sometimes lead to lower regioselectivity and potential side reactions, especially with sensitive substrates.[6]

  • Milder Lewis Acids (e.g., FeCl₃, ZnCl₂, SnCl₄): For many benzofuran systems, milder Lewis acids offer a better balance of reactivity and selectivity. Ferric chloride (FeCl₃), for instance, has been reported to reduce the formation of unwanted isomers compared to AlCl₃.[6] These catalysts are less aggressive and can provide a cleaner reaction profile.

  • Solid Acid Catalysts (e.g., Zeolites): Heterogeneous catalysts like HY zeolites are gaining traction as environmentally friendlier alternatives.[7] They can offer high activity, reusability, and sometimes unique selectivity, although optimization of reaction conditions is crucial.[7]

The Role of the Solvent

The solvent does more than just dissolve the reactants; it can profoundly influence the reaction pathway and the ratio of kinetic versus thermodynamic products.[8]

  • Non-polar/Chlorinated Solvents (e.g., Dichloromethane (DCM), Carbon Disulfide (CS₂), 1,2-Dichloroethane (DCE)): These are the most commonly used solvents for Friedel-Crafts reactions. They are relatively inert and effectively solvate the starting materials and intermediates. In many cases, non-polar solvents favor the formation of the kinetic product.[6][8]

  • Polar/Coordinating Solvents (e.g., Nitrobenzene, Nitromethane): Polar solvents can have a dramatic effect on regioselectivity.[6] They can selectively solvate the intermediate sigma complexes, potentially altering the energy barrier for the formation of different isomers. For example, in the acylation of naphthalene, switching from CS₂ to nitrobenzene shifts the product from the kinetically favored 1-acetylnaphthalene to the thermodynamically more stable 2-acetylnaphthalene.[8] This principle can be extrapolated to control regioselectivity in benzofuran acylation.

Acylating Agent and Temperature Control
  • Acylating Agents: Acyl chlorides and acid anhydrides are the standard reagents.[4] Acyl chlorides are generally more reactive. The choice often depends on the reactivity of the benzofuran substrate and the desired acyl group.

  • Temperature: Temperature control is vital for selectivity. Reactions are often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.[4] Running the reaction at a lower temperature for a longer duration can favor the formation of the more thermodynamically stable isomer, which is often the desired 2-acyl product.[6]

Data Summary: Parameter Effects on Benzofuran Acylation

ParameterChoice / ConditionExpected Effect on YieldExpected Effect on Regioselectivity (Favoring C2)Rationale & References
Lewis Acid Strong (e.g., AlCl₃)High (fast reaction)Moderate to LowHigh reactivity can lead to side reactions and reduced selectivity.[6]
Mild (e.g., FeCl₃, ZnCl₂)Moderate to HighHighMilder activation provides better control and can suppress isomer formation.[6]
Solid Acid (e.g., Zeolites)VariablePotentially HighEnvironmentally friendly; selectivity depends on catalyst structure and conditions.[7]
Solvent Non-polar (e.g., DCM, CS₂)GoodGenerally Favors Kinetic ProductStandard, inert media for the reaction. May favor the faster-forming isomer.[6][8]
Polar (e.g., Nitrobenzene)GoodCan Favor Thermodynamic ProductSolvation of intermediates can alter the product distribution, often towards the more stable isomer.[6][8]
Temperature Low (e.g., 0 °C)Slower Reaction RateHighFavors the thermodynamically more stable product (often the C2 isomer).[6]
Room Temperature / ElevatedFaster Reaction RateModerate to LowMay lead to a mixture of kinetic and thermodynamic products.[4]

Protocols for Application

The following protocol provides a robust starting point for the Friedel-Crafts acylation of an unsubstituted or substituted benzofuran. Optimization will be required based on the specific substrate.

Protocol 1: General Procedure for the Acylation of Benzofuran

This procedure is adapted from established methods for the acylation of similar aromatic systems.[4]

Materials:

  • Benzofuran (1.0 equivalent)

  • Acylating Agent (e.g., Acetyl Chloride, 1.05 equivalents)

  • Lewis Acid (e.g., AlCl₃ or FeCl₃, 1.1 equivalents)

  • Anhydrous Solvent (e.g., Dichloromethane)

  • Crushed Ice

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Workflow Diagram:

experimental_workflow start_node Start setup Suspend Lewis Acid in Anhydrous Solvent start_node->setup 1. Setup process_node process_node reagent_node reagent_node condition_node condition_node workup_node workup_node end_node Purified Product condition1 Cool to 0 °C setup->condition1 add_acyl Dropwise Addition of Acyl Chloride condition1->add_acyl 2. Add Acylating Agent stir1 Form Acylium Ion add_acyl->stir1 Stir 15-30 min add_benzo Dropwise Addition of Benzofuran Solution stir1->add_benzo 3. Add Substrate reaction Warm to RT Stir 2-4 hours add_benzo->reaction 4. Reaction tlc Check for Completion reaction->tlc Monitor by TLC quench Cool to 0 °C Add Ice & 1M HCl tlc->quench 5. Quench workup Separate Layers Wash Organic Phase Dry & Concentrate quench->workup 6. Workup purify Column Chromatography or Recrystallization workup->purify 7. Purification purify->end_node

Caption: Experimental Workflow for Friedel-Crafts Acylation.

Step-by-Step Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the Lewis acid (1.1 eq.). Suspend the Lewis acid in anhydrous dichloromethane. Cool the suspension to 0 °C using an ice bath.

  • Acylium Ion Formation: Dissolve the acylating agent (1.05 eq.) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred Lewis acid suspension over 15-20 minutes, ensuring the temperature remains at 0 °C. Stir the resulting mixture for an additional 15-30 minutes at 0 °C.

  • Substrate Addition: Dissolve the benzofuran substrate (1.0 eq.) in anhydrous dichloromethane and add it to the dropping funnel. Add the benzofuran solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of crushed ice, followed by 1 M HCl.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[4]

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to yield the pure acylated benzofuran.

Troubleshooting & Optimization
IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst (hydrolyzed); insufficient activation.Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Consider using a more reactive Lewis acid or increasing the temperature after initial addition.
Poor Regioselectivity Reaction conditions favor multiple isomers (kinetic/thermodynamic mixture).Vary Lewis Acid: Screen milder catalysts like FeCl₃ or ZnCl₂.[6] Optimize Temperature: Run the reaction at a lower temperature (e.g., -20 °C or 0 °C) for a longer duration.[6] Change Solvent: Investigate the effect of a polar solvent like nitrobenzene to favor the thermodynamic product.[6][8]
Formation of Dark/Polymeric Byproducts Catalyst is too harsh; reaction temperature is too high.Use a milder Lewis acid. Maintain low temperatures during the addition of reagents. Ensure slow, controlled addition of the benzofuran substrate.

Conclusion

The Friedel-Crafts acylation is a formidable tool for the functionalization of benzofurans, providing critical intermediates for drug discovery and materials science. While regioselectivity presents a significant challenge, it is a challenge that can be overcome through a systematic and mechanistically informed approach to optimization. By carefully selecting the Lewis acid catalyst, leveraging solvent effects to guide the reaction pathway, and maintaining precise temperature control, researchers can unlock the full potential of this reaction. The protocols and strategies outlined in this guide serve as a validated starting point for developing highly efficient and selective syntheses of valuable acylated benzofuran derivatives.

References

  • Synthesis of 2-Acetyldibenzofuran via Friedel-Crafts Acyl
  • Technical Support Center: Regioisomer Formation in Dibenzofuran Acyl
  • Chiummiento, L., D'Orsi, R., Funicello, M., & Lupattelli, P. Synthesis of benzofurans via Friedel–Crafts acylation. ResearchGate. [Link]

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. PMC. [Link]

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Publishing. [Link]

  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. [Link]

  • Regioselective synthesis of new EWG-Bearing 3-benzoyl-2-phenylbenzo. UniCA IRIS. [Link]

  • Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange. [Link]

  • Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Revista de la Sociedad Química de México. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Journal of Chemical and Pharmaceutical Research. [Link]

  • Friedel–crafts alkylations of indoles, furans, and thiophenes with arylmethyl acetates promoted by trimethylsilyl trifluoromethanesulfonate. Taylor & Francis Online. [Link]

  • FeCl3‐Mediated Friedel‐Crafts Alkylation and Oxidative Annulations: Facile Synthesis of Benzofurans. ResearchGate. [Link]

  • Friedel Crafts Acylation and Akylation. YouTube. [Link]

Sources

Method

Solubility of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran in HPLC solvents

Application Note: Solubility and HPLC Method Development Guide for 2-Butyl-3-(2,4-dichlorophenyl)benzofuran Introduction & Chemical Profiling 2-Butyl-3-(2,4-dichlorophenyl)benzofuran is a highly lipophilic, halogenated h...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubility and HPLC Method Development Guide for 2-Butyl-3-(2,4-dichlorophenyl)benzofuran

Introduction & Chemical Profiling

2-Butyl-3-(2,4-dichlorophenyl)benzofuran is a highly lipophilic, halogenated heterocyclic compound. Structurally, it consists of a benzofuran core substituted with an aliphatic 2-butyl chain and a bulky, electronegative 2,4-dichlorophenyl moiety. This structural profile is functionally analogous to the core scaffolds of antiarrhythmic drugs like amiodarone and its known synthetic impurities[1].

The Causality of Its Solubility Profile: The extreme lipophilicity of this compound (estimated LogP > 6.0) is driven by the lack of hydrogen bond donors and the presence of the di-chlorinated aromatic ring, which significantly increases the molecular surface area and polarizability. Consequently, the compound relies entirely on London dispersion forces and dipole-induced dipole interactions for solvation. It is practically insoluble in water but highly soluble in aprotic and non-polar organic solvents. In High-Performance Liquid Chromatography (HPLC), this thermodynamic reality dictates that highly organic mobile phases and carefully matched sample diluents are required to prevent catastrophic on-column precipitation.

Quantitative Solubility Data

The selection of solvents for sample preparation and mobile phase composition must be dictated by the solvent's dielectric constant (


) and polarity index (

). The table below summarizes the expected solubility behavior of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran in standard HPLC solvents.
SolventPolarity Index (

)
Dielectric Constant (

)
Expected Solubility (mg/mL)Suitability for HPLC Workflows
Water 10.280.1< 0.001Unsuitable (High risk of precipitation)
Methanol (MeOH) 5.133.010 - 25Good (Secondary organic modifier)
Acetonitrile (ACN) 5.837.525 - 50Excellent (Primary organic modifier)
Dimethyl Sulfoxide (DMSO) 7.246.7> 100Good (Stock solution diluent only)
Tetrahydrofuran (THF) 4.07.5> 100Excellent (Strong wash / Needle rinse)

Thermodynamic Solubility Determination Protocol

To generate precise solubility limits for formulation or analytical method development, a modified[2] is required.

Self-Validating Mechanism: Thermodynamic equilibrium is notoriously difficult to confirm for highly lipophilic compounds due to supersaturation and microcrystal formation. This protocol is self-validating: equilibrium is only accepted if the quantified concentration difference between three successive 24-hour timepoints is


 5%.
Step-by-Step Methodology:
  • Solute Saturation: Add an excess amount of solid 2-Butyl-3-(2,4-dichlorophenyl)benzofuran (e.g., 50 mg) to 1.0 mL of the target solvent in a 2.0 mL amber glass vial (amber glass prevents potential photo-degradation of the benzofuran ring).

  • Thermal Equilibration: Place the vials in a temperature-controlled orbital shaker at 25.0 ± 0.1°C. Agitate at 300 RPM.

  • Phase Separation (Crucial Step): At 24h, 48h, and 72h, remove a 200 µL aliquot. Centrifuge at 10,000 x g for 15 minutes to pellet undissolved microcrystals.

  • Inert Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality Note: Do not use Nylon or Cellulose Acetate filters. The highly lipophilic compound will bind non-specifically to these polymeric membranes, yielding false-negative solubility results.

  • Dilution & Quantification: Dilute the filtrate into the mobile phase (to prevent solvent mismatch) and quantify via HPLC-UV against a matrix-matched calibration curve.

SolubilityWorkflow A 1. Solute Addition Add excess 2-Butyl-3-(2,4-dichlorophenyl)benzofuran to target solvent B 2. Thermal Equilibration Shake-flask at 25.0 ± 0.1°C (Light protected) A->B C 3. Phase Separation Centrifugation at 10,000 x g Filter supernatant (0.22 µm PTFE) B->C D 4. System Validation Sample at 24h, 48h, 72h (Equilibrium confirmed if Δ < 5%) C->D E 5. HPLC-UV Analysis Quantification against matrix-matched calibration curve D->E

Caption: Workflow for thermodynamic solubility determination using the self-validating shake-flask method.

HPLC Method Development & Solvent Mismatch Causality

When analyzing highly lipophilic benzofuran derivatives, the most common mode of failure is solvent mismatch [3]. If the sample is dissolved in 100% DMSO or THF and injected into a mobile phase that is highly aqueous (e.g., 80% water), the solute experiences an immediate thermodynamic shock at the column head. The local dielectric constant spikes, causing the compound to instantly precipitate out of solution. This manifests as split peaks, severe carryover, and sudden system pressure spikes.

MismatchMechanism Sample Sample Plug (High Organic Diluent) Solute highly soluble Mixing Column Head Mixing Zone Rapid dielectric constant shift Sample->Mixing MobilePhase Mobile Phase (High Aqueous Initial Gradient) Solute insoluble MobilePhase->Mixing Outcome Solute Precipitation (Peak splitting, carryover, pressure spikes) Mixing->Outcome Thermodynamic Shock

Caption: Mechanism of solvent mismatch-induced precipitation at the HPLC column head.

Validated HPLC-UV Protocol

To ensure robust chromatography, this protocol adapts stability-indicating methods used for related amiodarone impurities[4].

Chromatographic Conditions:

  • Column: End-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm). Causality Note: End-capping is mandatory to prevent secondary interactions between the residual silanols and the electron-rich furan oxygen.

  • Mobile Phase A: 50 mM Ammonium Acetate buffer (pH 5.5).

  • Mobile Phase B: Acetonitrile (ACN). ACN is preferred over Methanol due to its lower viscosity and the

    
    -
    
    
    
    interactions provided by its cyano group, which better solvate the dichlorophenyl ring.
  • Gradient Program: Start at 50% B, ramp to 95% B over 10 minutes, hold at 95% B for 5 minutes (to ensure complete elution of the highly lipophilic compound), and return to 50% B.

  • Sample Diluent: 50:50 ACN:Water (v/v). Never inject samples in 100% organic solvent unless the initial gradient is also

    
     80% organic.
    
  • Detection: UV at 240 nm (optimal absorbance for the conjugated benzofuran system).

  • Needle Wash: 50:50 MeOH:THF. The inclusion of THF eliminates carryover by aggressively dissolving any residual lipophilic solute adhering to the injection needle.

System Suitability (Self-Validation): Before analyzing unknown samples, inject a 10 µg/mL standard six times. The system is validated only if the Relative Standard Deviation (RSD) of the peak area is


 2.0%, the tailing factor is 

1.5, and theoretical plates are

5000. Failure to meet these criteria indicates either column degradation or active solute precipitation.

References

  • Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances (OECD 105) Source: National Institutes of Health (NIH) / Springer Nature URL:[Link]

  • Validation of an HPLC-UV Method for the Determination of Amiodarone Impurities in Tablet Formulations Source: Walsh Medical Media / Pharmaceutica Analytica Acta URL:[Link]

  • Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets: a detailed forced degradation study Source: SciELO / Brazilian Journal of Pharmaceutical Sciences URL:[Link]

Sources

Application

LC-MS/MS fragmentation pattern of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran

An Application Note and Protocol for the Structural Elucidation of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran using LC-MS/MS Authored by: Gemini, Senior Application Scientist Abstract 2-Butyl-3-(2,4-dichlorophenyl)benzofur...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Structural Elucidation of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran using LC-MS/MS

Authored by: Gemini, Senior Application Scientist

Abstract

2-Butyl-3-(2,4-dichlorophenyl)benzofuran is a complex heterocyclic molecule, representative of structures encountered in pharmaceutical development, agrochemical synthesis, and environmental analysis. Accurate structural characterization is paramount for understanding its bioactivity, metabolism, and environmental fate. This application note presents a detailed protocol and theoretical framework for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We explore the predictable fragmentation pathways under Collision-Induced Dissociation (CID), providing a robust methodology for its unambiguous identification. This guide is intended for researchers and professionals in drug development and analytical sciences who require reliable methods for structural elucidation of halogenated benzofuran derivatives.

Introduction and Scientific Context

Benzofuran derivatives are a significant class of heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents.[1][2] The introduction of a halogenated phenyl group and an alkyl chain, as in 2-Butyl-3-(2,4-dichlorophenyl)benzofuran, creates a molecule with distinct physicochemical properties that necessitate advanced analytical techniques for characterization. Mass spectrometry (MS) is a cornerstone technology for this purpose, providing precise molecular weight and structural information through controlled fragmentation.[3]

Electrospray Ionization (ESI) is a soft ionization technique ideal for such molecules, typically yielding a protonated molecular ion [M+H]+ with minimal in-source fragmentation.[4][5] Subsequent fragmentation of this precursor ion using tandem mass spectrometry (MS/MS) generates a unique "fingerprint" spectrum that is directly related to the molecule's structure. Understanding these fragmentation patterns is key to confident identification. This document explains the causal choices behind the analytical protocol and provides a theoretical basis for the expected fragmentation, grounded in established principles of gas-phase ion chemistry.[6][7]

Chemical Structure:

  • IUPAC Name: 2-Butyl-3-(2,4-dichlorophenyl)benzofuran

  • Molecular Formula: C₁₈H₁₆Cl₂O

  • Monoisotopic Mass: 318.058 Da

  • Protonated Precursor [M+H]⁺: 319.066 m/z

Theoretical Fragmentation Pathways

The fragmentation of the protonated molecule ([C₁₈H₁₇Cl₂O]⁺, m/z 319.066) is driven by the relative stability of the resulting fragment ions and neutral losses. The primary sites for fragmentation are the C-C bonds of the butyl chain, the bond connecting the dichlorophenyl ring to the benzofuran core, and cleavages involving the chlorine atoms.

Fragmentation of the Butyl Side-Chain

The aliphatic butyl chain is a prime site for fragmentation. Cleavage of C-C bonds is a common pathway in mass spectrometry, often initiated by the charge site.[7]

  • α-Cleavage: The most favorable cleavage of the alkyl chain is typically the loss of a propyl radical (•C₃H₇) via cleavage of the bond beta to the benzofuran ring. This results in a highly stable, resonance-delocalized cation.

  • Sequential Alkene Loss: The butyl group can also undergo fragmentation through the sequential loss of neutral alkene molecules (e.g., ethene, propene), which is a characteristic fragmentation pattern for alkyl chains.

Cleavage of the Dichlorophenyl Moiety

The bond between the benzofuran C3 and the dichlorophenyl ring is susceptible to cleavage.

  • Loss of Dichlorophenyl Radical: Homolytic cleavage can result in the loss of a dichlorophenyl radical (•C₆H₃Cl₂), leaving a charged benzofuran species.

  • Loss of Dichlorobenzene: A common fragmentation pathway for aryl-substituted compounds involves the loss of the entire aromatic substituent as a neutral molecule (C₆H₄Cl₂).[8][9]

Fragmentation Involving Halogens

The presence of two chlorine atoms provides a distinct isotopic signature and directs specific fragmentation pathways.[3]

  • Isotopic Pattern: Any fragment containing the two chlorine atoms will exhibit a characteristic isotopic cluster (M, M+2, M+4) with relative intensities of approximately 9:6:1. This is a powerful diagnostic tool.

  • Loss of Chlorine/HCl: The elimination of a chlorine radical (•Cl) or a neutral hydrogen chloride (HCl) molecule is a characteristic fragmentation for chlorinated compounds.[8][10] This often occurs from the primary fragment ions.

Proposed Fragmentation Diagram and Data

The following diagram illustrates the most probable fragmentation pathways for the [M+H]⁺ ion of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran.

G cluster_main Proposed Fragmentation Pathway precursor [M+H]⁺ m/z 319.066 C₁₈H₁₇Cl₂O⁺ frag1 Fragment A m/z 275.076 C₁₅H₁₁Cl₂O⁺ precursor->frag1 - C₃H₆ (Propene) Neutral Loss: 42.047 Da frag2 Fragment B m/z 263.076 C₁₄H₁₁Cl₂O⁺ precursor->frag2 - C₄H₈ (Butene) Neutral Loss: 56.062 Da frag3 Fragment C m/z 173.057 C₁₂H₁₃O⁺ precursor->frag3 - C₆H₄Cl₂ (Dichlorobenzene) Neutral Loss: 145.969 Da frag4 Fragment D m/z 239.096 C₁₄H₁₂ClO⁺ frag2->frag4 - Cl• (Chlorine Radical) Neutral Loss: 34.969 Da

Caption: Proposed ESI-MS/MS fragmentation of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran.

Table 1: Predicted Major Fragment Ions
m/z (Predicted)Proposed FormulaNeutral LossDescription of Fragmentation
319.066 [C₁₈H₁₇Cl₂O]⁺ -Precursor Ion [M+H]⁺
275.076[C₁₅H₁₁Cl₂O]⁺C₃H₆Loss of propene from the butyl chain.
263.076[C₁₄H₁₁Cl₂O]⁺C₄H₈Loss of butene from the butyl chain (α-cleavage).
239.096[C₁₄H₁₂ClO]⁺C₄H₈ + Cl•Loss of butene followed by the loss of a chlorine radical.
173.057[C₁₂H₁₃O]⁺C₆H₄Cl₂Cleavage of the C-C bond with loss of neutral dichlorobenzene.

Experimental Protocol

This protocol provides a self-validating framework for the analysis. Successful identification relies on matching the retention time, precursor mass, and the fragmentation pattern described above.

Sample and Standard Preparation

The causality behind this step is to ensure the analyte is fully dissolved and at a concentration suitable for ESI-MS, avoiding detector saturation while ensuring a strong signal.

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran standard and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution in the initial mobile phase composition (e.g., 50:50 acetonitrile:water) to a final concentration of 1 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection.

Liquid Chromatography (LC) Method

A reverse-phase method is chosen due to the non-polar nature of the analyte, ensuring good retention and separation from potential impurities.

  • System: HPLC or UHPLC system coupled to a mass spectrometer.[1]

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid. (Formic acid aids in protonation for positive ion mode ESI).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 50% B

    • 2-10 min: 50% to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: 95% to 50% B

    • 12.1-15 min: Hold at 50% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Tandem Mass Spectrometry (MS/MS) Method

Positive mode ESI is selected because the ether oxygen on the benzofuran ring is a likely site for protonation.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Full Scan MS followed by data-dependent MS/MS (Product Ion Scan).

  • Full Scan MS Range: m/z 100-500.

  • MS/MS Precursor Ion: m/z 319.1 (allowing for a narrow isolation window, e.g., ± 0.5 Da).

  • Collision Gas: Argon.

  • Collision Energy (CE): 20-40 eV. Rationale: Collision energy must be optimized. Start with a ramp (e.g., 20-40 eV) to observe a wide range of fragments. For routine analysis, a fixed optimal CE that produces the key diagnostic ions (e.g., 25 eV) should be used.

Workflow Diagram

G cluster_workflow LC-MS/MS Analysis Workflow A 1. Sample Preparation (1 µg/mL in Mobile Phase) B 2. LC Separation (C18 Reverse Phase) A->B C 3. ESI Ionization (Positive Mode, [M+H]⁺) B->C D 4. Mass Analysis (MS1) (Precursor Ion Selection m/z 319.1) C->D E 5. Collision-Induced Dissociation (CID with Argon) D->E F 6. Mass Analysis (MS2) (Fragment Ion Detection) E->F G 7. Data Interpretation (Match Fragments to Theory) F->G

Caption: Step-by-step workflow for the analysis of the target compound.

Conclusion

The LC-MS/MS methodology and theoretical fragmentation framework presented here provide a robust and reliable system for the identification and structural confirmation of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran. The characteristic neutral losses from the butyl chain (C₃H₆, C₄H₈), the cleavage of the dichlorophenyl group, and the diagnostic chlorine isotopic patterns create a highly specific fragmentation signature. This application note serves as a practical guide for analytical scientists, enabling them to confidently identify this and structurally related compounds in complex matrices.

References

  • GCMS Section 6.13 - Whitman People. (n.d.). Whitman College. Retrieved from [Link]

  • Fragmentation of Alkane. (n.d.). Online Chemistry Test. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Retrieved from [Link]

  • Pico, Y. (2012). Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. Analytical and Bioanalytical Chemistry, 403(5), 1249-1268.
  • Lominoga, E. R., Zadorozhnii, P. V., Kobets, V. V., Kiselev, V. V., & Kharchenko, A. V. (2023). Main paths of mass spectrometric fragmentation of 2-(2,4-dichlorophenyl)-6-(2-methoxybenzyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazine.
  • Fragmentation (mass spectrometry) - Wikipedia. (2023). Wikipedia. Retrieved from [Link]

  • de Souza, M. V. N., et al. (2018). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 53(2), 164-173.
  • Mass Spectrometry Part 4-Fragmentation in Ethers. (2023). YouTube. Retrieved from [Link]

  • de Souza, M. V. N., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry.
  • St-Jean, M., et al. (2011).
  • Venter, A., & Botha, J. J. (2019).
  • Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. (2015).
  • Hockaday, W. C., et al. (2008).
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Electrospray Ionization Mass Spectrometry. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Husser, S., et al. (2012).
  • Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

Sources

Method

Thin Layer Chromatography (TLC) conditions for benzofuran intermediates

Executive Summary Benzofuran derivatives are privileged scaffolds in medicinal chemistry, forming the core of blockbuster drugs like Amiodarone (antiarrhythmic) and Methoxsalen (psoriasis treatment). Their synthesis—ofte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzofuran derivatives are privileged scaffolds in medicinal chemistry, forming the core of blockbuster drugs like Amiodarone (antiarrhythmic) and Methoxsalen (psoriasis treatment). Their synthesis—often involving the cyclization of substituted phenols or salicylaldehydes—generates intermediates with vastly different polarities and stabilities. This guide provides a rigorous protocol for the TLC analysis of benzofuran intermediates, addressing stationary phase selection, mobile phase engineering, and chemically specific visualization techniques.

Physicochemical Basis of Separation

Expertise & Experience: The separation of benzofurans on silica gel is governed by the interplay between the pi-pi interactions of the aromatic core and the hydrogen bonding capability of substituents.

  • The Core: The benzofuran ring itself is lipophilic and electron-rich. On normal phase silica (polar), unsubstituted benzofurans elute rapidly (High

    
    ).
    
  • The Intermediates: Precursors like o-hydroxy-

    
    -haloketones or salicylaldehydes possess free phenolic hydroxyls and carbonyls. These groups interact strongly with the silanol (Si-OH) groups of the stationary phase, resulting in significantly lower 
    
    
    
    values.
  • The Critical Shift: Successful cyclization eliminates the phenolic hydroxyl group, typically causing a dramatic upward shift in

    
    . This "polarity jump" is the primary indicator of reaction completion.
    

Protocol: Stationary & Mobile Phase Selection

Stationary Phase
  • Standard: Silica Gel 60

    
     (pore size 60 Å, particle size 40-63 µm).[1]
    
    • Why: The

      
       fluorescent indicator is non-negotiable for benzofurans, which strongly quench UV light at 254 nm due to their conjugated aromatic system.
      
  • Alternative (Basic Intermediates): Basic Alumina (Aluminum Oxide).

    • Use Case: For amino-benzofurans (e.g., 3-aminobenzofuran derivatives) that streak or decompose on acidic silica.

Mobile Phase Engineering

Do not rely on a single solvent. Use the "Solvent Triangle" approach to adjust selectivity.

Table 1: Recommended Mobile Phase Systems

Target Compound ClassSolvent System (v/v)Additive (0.1 - 1%)Mechanism/Notes
Lipophilic Benzofurans Hexane : EtOAc (95:5 to 80:20)NoneStandard system. Excellent resolution for non-polar products.
Polar Intermediates (Phenols, Ketones)Hexane : EtOAc (70:30 to 50:50)NoneBalances retention of H-bonding precursors.
Acidic Derivatives (Carboxylic acids)DCM : MeOH (95:5)Acetic Acid (AcOH)AcOH suppresses ionization of -COOH, preventing "streaking" (tailing).
Basic Derivatives (Amines)DCM : MeOH (90:10)Triethylamine (TEA) or

TEA blocks acidic silanol sites, sharpening spots for amines.
Isomeric Mixtures Toluene : EtOAc (90:10)NoneToluene utilizes

interactions with the analyte, offering different selectivity than Hexane.

Visualization Protocols

Benzofurans are chemically diverse. A multi-modal visualization strategy is required to validate purity.[2]

Non-Destructive Detection
  • UV 254 nm (Short Wave): The benzofuran core absorbs strongly here. Product appears as a dark spot against the bright green fluorescent background.

  • UV 365 nm (Long Wave): Many highly conjugated benzofurans (especially 2-aryl derivatives) exhibit native blue or green fluorescence.

Chemical Staining (Destructive)
  • Anisaldehyde-Sulfuric Acid: The "Gold Standard" for benzofurans.

    • Result: Benzofurans typically stain distinct shades of red, violet, or orange upon heating.

    • Mechanism:[3][4][5] Electrophilic aromatic substitution and condensation with the electron-rich furan ring.

  • KMnO4 (Potassium Permanganate):

    • Result: Yellow/Brown spots on purple background.

    • Use Case: Detecting unsaturated side chains (alkenes/alkynes) often used in Sonogashira coupling precursors.

Visualization Decision Tree

VisualizationTree Start Start: Developed TLC Plate UV_Check Step 1: Check UV 254 nm Start->UV_Check Is_Visible Spots Visible? UV_Check->Is_Visible UV_Fluorescence Step 2: Check UV 365 nm (Native Fluorescence) Is_Visible->UV_Fluorescence Yes/No Functional_Group Step 3: Identify Functional Groups UV_Fluorescence->Functional_Group Stain_Anisaldehyde Stain: p-Anisaldehyde (General Benzofuran) Functional_Group->Stain_Anisaldehyde Electron Rich / General Stain_KMnO4 Stain: KMnO4 (Alkenes/Alkynes) Functional_Group->Stain_KMnO4 Unsaturation Stain_Ninhydrin Stain: Ninhydrin (Primary Amines) Functional_Group->Stain_Ninhydrin Amino Group Stain_Bromocresol Stain: Bromocresol Green (Carboxylic Acids) Functional_Group->Stain_Bromocresol Acidic Group

Figure 1: Decision tree for selecting the appropriate visualization method based on benzofuran functionality.

Experimental Workflow: Reaction Monitoring

Objective: Monitor the cyclization of a salicylaldehyde derivative to a benzofuran-2-carboxylate (Rap-Stoermer type reaction).

Step-by-Step Protocol:

  • Baseline Check: Spot the starting material (SM) and the co-spot (SM + Reaction Mixture) on a silica plate.

  • Elution: Develop in Hexane:EtOAc (4:1) .

    • Target: SM should have an

      
       of 0.3 - 0.4.
      
  • Reaction Sampling:

    • Take a 5 µL aliquot of the reaction mixture.

    • Mini-Workup (Crucial): Partition between 100 µL EtOAc and 100 µL 1M HCl (if basic) or NaHCO3 (if acidic). Direct spotting of DMF/DMSO reaction mixtures causes streaking and false Rf values.

    • Spot the organic layer.[5][6]

  • Analysis:

    • The Product (P) is less polar (loss of -OH) and should appear at

      
       0.6 - 0.7.
      
    • The Intermediate (if visible) will often be more polar than the product but less polar than the SM.

Reaction Monitoring Logic

ReactionLogic Sample Sample Reaction Workup Mini-Workup (Remove DMF/Base) Sample->Workup Spot Spot Plate (SM | Co-Spot | Rxn) Workup->Spot Elute Elute (Hex:EtOAc) Spot->Elute Check Analyze Rf Elute->Check Complete Reaction Complete (SM Gone) Check->Complete Only Product Incomplete Continue Reaction Check->Incomplete SM Present Stalled Stalled? Check Reagents Check->Stalled No Change > 2h

Figure 2: Logical workflow for monitoring benzofuran synthesis, emphasizing the mini-workup step.

Troubleshooting & Optimization

Problem 1: Tailing (Comet-like spots)

  • Cause: Ionization of acidic/basic groups or interaction with Lewis acid sites on silica.

  • Solution:

    • For acids: Add 0.5% Formic Acid or Acetic Acid to the mobile phase.

    • For amines: Pre-soak the plate in 5% Triethylamine/DCM, dry, then run.

Problem 2: Co-elution (SM and Product have same Rf)

  • Cause: Similar polarity despite structural change (e.g., exchanging a halogen).

  • Solution: Change the selectivity , not just the strength.

    • Switch from Hexane/EtOAc to Toluene/Acetone or DCM/Hexane . Toluene interacts specifically with the aromatic pi-system, often separating isomers that co-elute in aliphatic solvents.

Problem 3: Decomposition on Plate

  • Symptom:[5][7][8][9][10] Spot becomes a streak or new spots appear after drying.

  • Test: Run a 2D-TLC . Spot the sample in the corner, run solvent A, dry, turn 90°, and run solvent A again.

    • Interpretation: If all spots lie on the diagonal, the sample is stable. If off-diagonal spots appear, the compound is decomposing on the silica (likely acid-sensitive). Use neutral alumina instead.

References

  • Vertex AI Search. (2025). Modular Synthesis of Polyphenolic Benzofurans. National Institutes of Health (NIH). Link

  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization. MDPI Molecules. Link

  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Link

  • Beilstein Journals. (2010). Zinc–gold cooperative catalysis for the direct alkynylation of benzofurans. Beilstein Journal of Organic Chemistry. Link

  • Merck Millipore. (n.d.). Tips & Tricks for Thin-Layer Chromatography. Merck.[10] Link

Sources

Application

Application Note: Scale-Up Manufacturing of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran

Overview & Scope The benzofuran scaffold is a privileged pharmacophore in drug discovery, frequently serving as the core structure for antiarrhythmic agents (e.g., amiodarone) and advanced research intermediates . The sy...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Scope

The benzofuran scaffold is a privileged pharmacophore in drug discovery, frequently serving as the core structure for antiarrhythmic agents (e.g., amiodarone) and advanced research intermediates . The synthesis of 2-alkyl-3-arylbenzofurans at a commercial scale presents unique chemical engineering challenges, primarily concerning regioselectivity, exothermic hazard mitigation, and transition-metal catalyst removal.

This application note details a robust, scalable, three-stage synthetic route for 2-Butyl-3-(2,4-dichlorophenyl)benzofuran . Designed for kilogram-scale production, this protocol emphasizes thermal control via flow chemistry, highly regioselective halogenation, and a sterically optimized cross-coupling strategy.

Mechanistic Rationale & Process Chemistry

As a self-validating manufacturing system, every stage of this process is designed with specific chemical causality to maximize yield and minimize downstream purification bottlenecks.

Stage 1: Telescoped Batch-Flow Cyclization

Traditional batch synthesis of the 2-butylbenzofuran core suffers from poor thermal control during the highly exothermic cyclization of 2-(2-formylphenoxy)hexanoic acid intermediates. By transitioning this step to a continuous-flow reactor, we achieve superior heat dissipation and minimize the generation of thermal degradation byproducts. This hybrid batch-flow approach significantly reduces the environmental E-factor and ensures batch-to-batch reproducibility .

Stage 2: Regioselective C3-Bromination

The C3 position of the benzofuran ring is highly nucleophilic. Electrophilic aromatic substitution using N-bromosuccinimide (NBS) provides the 3-bromo-2-butylbenzofuran intermediate. Radical initiators (like AIBN) are strictly omitted to prevent competitive benzylic bromination of the alkyl side chain. The use of a polar aprotic solvent (DMF) stabilizes the bromonium ion intermediate, directing substitution exclusively to the electron-rich C3 position.

Stage 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The cross-coupling of 3-bromo-2-butylbenzofuran with 2,4-dichlorophenylboronic acid is sterically demanding due to the ortho-chloro substituent on the boronic acid. To overcome this, we utilize


 as the catalyst. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step and prevents catalyst deactivation via palladium black precipitation . A biphasic toluene/water system is employed to partition the resulting borate salts into the aqueous layer, driving the reaction forward.

Process Visualization

ScaleUpWorkflow Step1 Stage 1: Core Synthesis Continuous Flow Cyclization Int1 Intermediate: 2-Butylbenzofuran Step1->Int1 Step2 Stage 2: Halogenation Electrophilic C3-Bromination Int1->Step2 Int2 Intermediate: 3-Bromo-2-butylbenzofuran Step2->Int2 Step3 Stage 3: Cross-Coupling Pd(dppf)Cl2 Catalyzed Suzuki Int2->Step3 Product Target API Intermediate: 2-Butyl-3-(2,4-dichlorophenyl)benzofuran Step3->Product Purification Downstream Processing Pd Scavenging & Crystallization Product->Purification

Scale-up workflow for 2-Butyl-3-(2,4-dichlorophenyl)benzofuran synthesis.

Kilogram-Scale Experimental Protocols

Protocol A: Continuous-Flow Synthesis of 2-Butylbenzofuran
  • Preparation: Prepare a 1.5 M solution of 2-(2-formylphenoxy)hexanoic acid in anhydrous toluene.

  • Flow Parameters: Pump the solution through a heated tubular flow reactor (Internal Temp: 140 °C) with a precisely calibrated residence time of 15 minutes.

    • Causality: The high surface-area-to-volume ratio of the flow reactor manages the exothermic spike, preventing the formation of tar-like oligomers.

  • Self-Validating IPC (In-Process Control): Sample the reactor effluent via inline UV-Vis or HPLC. The protocol is validated to proceed to workup only if the unreacted starting material is <1.0% AUC.

  • Workup: Cool the effluent to 20 °C, wash with 1M NaOH to remove unreacted acid, and concentrate in vacuo to yield crude 2-butylbenzofuran.

Protocol B: Regioselective Batch Bromination
  • Reaction Setup: Dissolve 2-butylbenzofuran (1.0 kg, 5.74 mol) in DMF (5.0 L) in a 20 L glass-lined jacketed reactor. Cool the mixture to 0 °C.

  • Reagent Addition: Add N-Bromosuccinimide (1.07 kg, 6.02 mol) in 5 equal portions over 2 hours, maintaining the internal temperature below 5 °C.

    • Causality: Portion-wise addition prevents thermal spikes that could lead to over-bromination or benzylic radical formation.

  • Self-Validating IPC: Quench a 1 mL aliquot in 10% aqueous

    
    , extract with EtOAc, and analyze via GC-MS. The system validates itself when the monobrominated product (m/z = 252/254) is >98% and dibrominated impurities are <0.5%.
    
  • Isolation: Pour the mixture into ice water (15 L), extract with MTBE (2 x 5 L), wash with brine, dry over

    
    , and concentrate to yield 3-bromo-2-butylbenzofuran.
    
Protocol C: Biphasic Suzuki-Miyaura Coupling
  • Charging: To a 50 L reactor, add 3-bromo-2-butylbenzofuran (1.2 kg, 4.74 mol), 2,4-dichlorophenylboronic acid (1.08 kg, 5.69 mol, 1.2 eq), and

    
     (2.01 kg, 9.48 mol, 2.0 eq).
    
  • Solvent & Degassing: Add a biphasic mixture of Toluene/Water (5:1 v/v, 12 L). Sparge the vigorously stirred mixture with Nitrogen for 45 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the active Pd(0) species.

  • Catalysis: Add

    
     (34.7 g, 1 mol%). Heat the biphasic mixture to 85 °C for 8 hours.
    
  • Self-Validating IPC: Analyze the organic phase via HPLC. The coupling is validated as complete when the aryl bromide starting material is <0.5% AUC.

  • Palladium Scavenging: Separate the aqueous layer. To the organic layer at 60 °C, add SiliaMetS® Thiol scavenger (150 g). Stir for 4 hours, then filter through Celite.

    • Causality: Thiol-functionalized silica irreversibly binds dissolved palladium, ensuring the final intermediate meets stringent ICH Q3D guidelines for heavy metal impurities (<10 ppm) prior to crystallization.

  • Crystallization: Concentrate the filtrate and recrystallize from hot heptane to afford pure 2-Butyl-3-(2,4-dichlorophenyl)benzofuran.

Process Optimization Data

During the scale-up development, the choice of catalyst and base for Stage 3 was heavily scrutinized due to the steric bulk of the 2,4-dichlorophenyl moiety. The table below summarizes the optimization data that led to the finalized protocol.

Table 1: Catalyst Optimization for Sterically Hindered Suzuki-Miyaura Coupling

Catalyst SystemLigand DenticityBaseSolvent SystemIsolated Yield (%)Residual Pd (ppm)*

/

Monodentate

THF /

62%145 ppm

Monodentate

Toluene /

71%112 ppm

Bidentate

Toluene /

96% < 5 ppm

*Residual Pd measured via ICP-MS after a single treatment with thiol-functionalized silica scavenger.

References

  • (2-Butylbenzofuran-3-yl) (4-hydroxy-3,5-diiodophenyl) ketone - PubChem National Institutes of Health (NIH) URL:[Link]

  • Telescoped Hybrid Batch–Flow Synthesis of 2-Butylbenzofuran Organic Process Research & Development (ACS Publications) URL:[Link]

  • Sequential One-Pot Synthesis of 3-Arylbenzofurans from N-Tosylhydrazones and Bromophenol Derivatives The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Improving yield in the cyclization of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran

Topic: Optimizing the Cyclization Yield of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran Welcome to the Technical Support Center. Synthesizing sterically hindered, electron-deficient 3-arylbenzofurans is notoriously difficult...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing the Cyclization Yield of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran

Welcome to the Technical Support Center. Synthesizing sterically hindered, electron-deficient 3-arylbenzofurans is notoriously difficult. This guide is designed for researchers and drug development professionals who are experiencing low yields, tar formation, or incomplete cyclization when attempting to synthesize 2-butyl-3-(2,4-dichlorophenyl)benzofuran.

Below, we break down the mechanistic root causes of these failures and provide field-proven, self-validating protocols to bypass them.

Mechanistic Overview & Root Cause Analysis

The Problem with Classical Routes: If you are using a classical acid-catalyzed cyclodehydration of an α-aryloxy ketone, you are likely observing yields below 40%. Why? The cyclization relies on an electrophilic aromatic substitution mechanism. The 2,4-dichlorophenyl group at the α-position is intensely electron-withdrawing, which severely destabilizes the required carbocation intermediate. To force the reaction, chemists often increase the temperature or acid strength, which inevitably leads to competitive ether cleavage (dealkylation) and polymerization (tar formation).

The Modern Solutions: To achieve >80% yields, you must abandon electrophilic cyclization in favor of directed nucleophilic or radical pathways. We recommend two highly specific, regiocontrolled methodologies:

  • Pathway A: Halogen-Metal Exchange (Kraus Protocol) – Bypasses electrophilic substitution by using an intramolecular nucleophilic attack of an aryl lithium species onto a ketone[1].

  • Pathway B: Pd/Cu Tandem Catalysis (Alami Protocol) – Utilizes a followed by an aerobic, copper-catalyzed radical cyclization, completely ignoring the electronic deactivation of the dichlorophenyl ring[2].

Visualizing the Reaction Pathways

Reaction pathways for 2-butyl-3-(2,4-dichlorophenyl)benzofuran synthesis.

Yield Optimization Data

Use the following table to select the best methodology based on your lab's current bottlenecks.

Synthesis StrategyTypical YieldRegiochemical ControlPrimary Failure ModeRecommended Use Case
Classical Acid Catalysis 25 - 40%Poor (Isomerization)Ether cleavage, tar formationSimple, non-hindered substrates
Halogen-Metal Exchange 75 - 85%Excellent (100% specific)Protodehalogenation (moisture)Highly sterically hindered targets
Pd/Cu Tandem Catalysis 70 - 90%Excellent (100% specific)Incomplete aerobic oxidationScale-up, late-stage functionalization

Standard Operating Procedure: The Kraus Protocol

Because it offers the highest reliability for sterically hindered ketones, we detail the optimized below[1].

Step 1: O-Alkylation
  • Causality: We use K₂CO₃ instead of stronger bases (like NaH) to prevent the competitive aldol condensation of the starting α-bromoketone.

  • Procedure: Combine 2-iodophenol (1.0 eq) and 1-bromo-1-(2,4-dichlorophenyl)hexan-2-one (1.1 eq) in anhydrous acetone. Add K₂CO₃ (2.0 eq) and reflux for 12 hours.

  • Self-Validation Checkpoint: Filter, concentrate, and monitor via TLC. The intermediate 1-(2-iodophenoxy)-1-(2,4-dichlorophenyl)hexan-2-one should appear as a distinct, UV-active spot. Purify via silica gel chromatography.

Step 2: Cryogenic Lithiation & Cyclization
  • Causality: Methyllithium (MeLi) is strictly required over n-Butyllithium (n-BuLi). n-BuLi is highly nucleophilic and will competitively attack the sterically hindered C2 carbonyl. MeLi acts exclusively as a halogen-metal exchange agent at -78 °C[1].

  • Procedure: Dissolve the O-alkylated intermediate in strictly anhydrous THF and cool to -78 °C under Argon. Dropwise, add MeLi (1.1 eq, 1.6 M in Et₂O). Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to room temperature.

  • Self-Validation Checkpoint: Quench a 0.1 mL aliquot with water and analyze via LC-MS. You should observe the mass of the hemiketal intermediate, not the fully dehydrated benzofuran.

Step 3: Acidic Dehydration
  • Procedure: Quench the bulk reaction mixture with 10% aqueous HCl. Stir vigorously at room temperature for 2 hours.

  • Causality: The mild acid catalyzes the dehydration of the hemiketal into the fully aromatized benzofuran ring, driving the reaction forward via the thermodynamic stability of the aromatic system. Extract with EtOAc, wash with brine, and concentrate to yield the target scaffold.

Troubleshooting FAQs

Q: My halogen-metal exchange yields a high percentage of 2-iodophenol (protodehalogenation) instead of the cyclized product. Why? A: This is a classic symptom of moisture in your THF or premature quenching. The aryl lithium intermediate is highly basic and will abstract a proton from any available water molecule faster than it can cyclize onto the sterically hindered carbonyl. Ensure your THF is freshly distilled over sodium/benzophenone and that your glassware is flame-dried.

Q: I want to use the Pd/Cu Tandem Catalysis (Alami Protocol) for scale-up. The intermediate forms perfectly, but the final oxidative cyclization stalls. How do I push it to completion? A: The copper-catalyzed radical cyclization step is strictly aerobic and requires stoichiometric oxygen to turn over the catalytic cycle and form the O-Csp² bond[2]. If the reaction stalls, oxygen transfer into the solvent is insufficient. Increase your stirring speed (agitation) significantly, or swap ambient air exposure for an active O₂ balloon atmosphere.

Q: How do I track the reaction progress effectively during the Kraus protocol? A: Do not rely solely on TLC for Step 2. The intermediate hemiketal and the final benzofuran often have very similar Rf values on silica. Use LC-MS: the hemiketal intermediate will show an


 mass peak identical to the final product in the mass analyzer, but will have a distinctly earlier retention time on a reverse-phase C18 column due to the free hydroxyl group.
References
  • Kraus, G. A., & Schroeder, J. D. (2005). Halogen–Metal Exchange/Cyclization of Iodoketones: A Direct Synthesis of 3-Arylbenzofurans. Synlett, 2005(16), 2504-2506. Source: Thieme Connect. URL: [Link]

  • Lamaa, D., Hauguel, C., Lin, H.-P., Messe, E., Gandon, V., Alami, M., & Hamze, A. (2020). Sequential One-Pot Synthesis of 3-Arylbenzofurans from N-Tosylhydrazones and Bromophenol Derivatives. The Journal of Organic Chemistry, 85(21), 13664-13673. Source: ACS Publications. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for Hydrophobic Benzofuran Compounds

Role: Senior Application Scientist Topic: Hydrophobic Benzofuran Compounds Context: Reverse-Phase HPLC (RP-HPLC) Executive Summary: The Hydrophobic Challenge Benzofuran scaffolds are ubiquitous in drug discovery but pres...

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Topic: Hydrophobic Benzofuran Compounds Context: Reverse-Phase HPLC (RP-HPLC)

Executive Summary: The Hydrophobic Challenge

Benzofuran scaffolds are ubiquitous in drug discovery but present a dual challenge in chromatography: extreme hydrophobicity and


-electron activity .

When users report "peak tailing" with these compounds, it rarely stems from a single cause. For hydrophobic benzofurans, tailing is usually a symptom of one of three distinct failure modes:

  • Solubility Mismatch: The "Strong Solvent Effect" where the sample diluent is stronger than the mobile phase.

  • Secondary Interactions:

    
    -
    
    
    
    interactions or hydrogen bonding with residual silanols (even in "neutral" compounds).
  • Adsorption/Carryover: Sticky compounds adhering to the column frit or injector loop.

This guide moves beyond generic advice to target the specific physicochemical behavior of benzofurans.

Diagnostic Workflow

Before changing columns, use this logic tree to isolate the root cause.

BenzofuranTroubleshooting Start START: Peak Tailing Detected (Asymmetry > 1.2) CheckInj Step 1: Injection Volume & Solvent Test Reduce Inj Vol by 50% AND Match Sample Diluent to Initial Mobile Phase Start->CheckInj Result1 Did peak shape improve? CheckInj->Result1 SolventEffect DIAGNOSIS: Strong Solvent Effect (Hydrophobic Mismatch) Result1->SolventEffect Yes CheckChem Step 2: Mobile Phase pH/Buffer Test Is the compound ionizable (Basic)? Result1->CheckChem No IsBasic Yes (Contains Amine/Basic N) CheckChem->IsBasic Check Structure IsNeutral No (Neutral Benzofuran) CheckChem->IsNeutral Check Structure SilanolIssue DIAGNOSIS: Silanol Interaction (Secondary Interaction) IsBasic->SilanolIssue Likely PiPiIssue DIAGNOSIS: Pi-Pi Interaction or Column Overload IsNeutral->PiPiIssue Likely ActionBasic Action: Lower pH (<3.0) or Increase Buffer Strength (>25mM) SilanolIssue->ActionBasic ActionNeutral Action: Switch to Phenyl-Hexyl or High-Carbon Load C18 PiPiIssue->ActionNeutral

Figure 1: Decision matrix for isolating peak tailing sources in benzofuran analysis.

Technical Modules: Troubleshooting & Protocols

Module A: The "Strong Solvent" Trap (Most Common)

The Science: Hydrophobic benzofurans are often dissolved in 100% DMSO or Acetonitrile because they are insoluble in water. When this "strong" plug enters a "weak" aqueous mobile phase (e.g., 50% Water), the benzofuran precipitates momentarily at the head of the column or travels faster than the mobile phase, causing band broadening and tailing.

Symptom: Tailing is worse at larger injection volumes.

Protocol: The "Dilution Challenge"

  • Prepare Sample A: Your standard sample (e.g., 100% MeCN).

  • Prepare Sample B: Dilute Sample A 1:1 with water (or your initial mobile phase buffer). Note: If precipitation occurs, this confirms solubility is a critical variable.

  • Inject: 5 µL of Sample A vs. 5 µL of Sample B.

  • Analyze: If Sample B shows better symmetry, the issue is the solvent mismatch.

Corrective Action:

  • Reduce Injection Volume: < 2 µL for pure organic solvents.

  • Pre-Column Mixing: Use an auto-sampler capable of "sandwich" injections (Buffer-Sample-Buffer).

Module B: Silanol Interactions (The "Hidden" Base)

The Science: Even if your benzofuran is "neutral," synthesis precursors or derivatives often contain basic nitrogens. The benzofuran ring is electron-rich. If the silica surface has exposed acidic silanols (Si-OH), they will hydrogen bond with the analyte.[1]

Symptom: Tailing persists regardless of injection volume; retention times may shift with pH.

Protocol: The "TFA/TEA Stress Test" To determine if surface chemistry is the culprit.

  • Run Standard Method: Record Asymmetry factor (

    
    ).
    
  • Modify Mobile Phase: Add 0.1% Triethylamine (TEA) (for high pH stability columns) OR switch acid modifier to 0.1% Trifluoroacetic acid (TFA).

    • Why TFA? It is an ion-pairing agent that masks basic groups.

    • Why TEA? It acts as a sacrificial base to saturate silanols.

  • Compare: If

    
     improves significantly, you have a silanol interaction problem.
    

Corrective Action:

  • Switch Column: Move to a "Hybrid" particle (e.g., Waters BEH, Agilent Zorbax Extend) or a "Polar Embedded" group column. These are designed to shield silanols.[2]

Module C: Hardware & Adsorption

The Science: Hydrophobic benzofurans are "sticky." They can adsorb to stainless steel frits or PEEK tubing, creating a reservoir that slowly releases the compound (tailing).

Symptom: Ghost peaks in blank injections following a high-concentration sample.

Protocol: System Passivation Wash

  • Disconnect the analytical column (Install a union).

  • Flush system with Isopropanol (IPA) at 50°C for 30 minutes. IPA is excellent for solubilizing hydrophobic residues.

  • Flush with 6N Nitric Acid (ONLY if system is steel/compatible; remove detector cell) to passivate metal surfaces if chelation is suspected. Note: For most organic labs, the IPA wash is sufficient.

Comparative Data: Column Selection Guide

Not all C18 columns are equal.[3] For benzofurans, carbon load and end-capping are critical.

Column TypeMechanismSuitability for BenzofuransRecommended For
Standard C18 (Type B Silica) Hydrophobic InteractionModerateGeneral screening. May tail if silanols are active.[2][4][5][6]
Polar-Embedded C18 Shielded SilanolsHigh Basic benzofuran derivatives. Reduces silanol tailing.[4][5][7][8]
Phenyl-Hexyl

-

Interaction
High Separating structurally similar benzofuran isomers.
C8 / C4 Reduced HydrophobicityLowOnly if the compound is too retained on C18 (retention > 30 min).

Frequently Asked Questions (FAQ)

Q: My benzofuran is neutral, but it still tails on a new C18 column. Why? A: Check your mobile phase pH.[2][4][5][6][7][8] Even "neutral" benzofurans can exhibit polarization. Furthermore, if you are using a low-quality "Type A" silica column, the metal impurities in the silica can chelate with the oxygen in the furan ring. Solution: Switch to a high-purity, Type B silica column (e.g., Agilent Eclipse Plus, Waters XBridge).

Q: Can I use THF (Tetrahydrofuran) to reduce tailing? A: Yes, but with caution. Adding 5-10% THF to the mobile phase can improve the solubility of very hydrophobic benzofurans and improve peak shape. However, THF is incompatible with PEEK tubing (swelling risk) and has a high UV cutoff (212 nm). Ensure your detection wavelength is >230 nm.[7]

Q: What is the target asymmetry factor? A: For drug development assays,


 is ideal. However, for highly hydrophobic scaffolds, an 

up to 1.5 is often scientifically acceptable if resolution (

) is maintained between critical pairs.

References

  • Chrom Tech, Inc. (2025).[5] What Causes Peak Tailing in HPLC? Retrieved from 5[5]

  • Element Lab Solutions. (2025). Peak Tailing in HPLC - Troubleshooting Guide. Retrieved from 8

  • LCGC International. (2022). HPLC Diagnostic Skills II – Tailing Peaks: Mechanisms and Fixes. Retrieved from 9

  • Waters Corporation. (2023). Troubleshooting Peak Tailing in Reverse-Phase LC (WKB237593). Retrieved from 6[6]

Sources

Troubleshooting

Dronedarone Intermediate Synthesis: Troubleshooting &amp; Byproduct Minimization Guide

Welcome to the Technical Support Center for Dronedarone active pharmaceutical ingredient (API) synthesis. This guide is specifically designed for process chemists, researchers, and drug development professionals. It prov...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Dronedarone active pharmaceutical ingredient (API) synthesis. This guide is specifically designed for process chemists, researchers, and drug development professionals. It provides mechanistic insights and field-proven protocols to troubleshoot and minimize byproduct formation during the critical stages of dronedarone intermediate synthesis.

Section 1: Workflow & Pathway Visualization

The synthesis of dronedarone is a complex, multi-step process. Understanding where specific impurities originate is the first step in designing a self-validating, high-yield protocol.

G Start 2-n-butyl-5-nitrobenzofuran Acylation Friedel-Crafts Acylation (Anisoyl Chloride) Start->Acylation Int1 Acylated Benzofuran Intermediate Acylation->Int1 Main Pathway BP1 Oligomers & Regioisomers Acylation->BP1 Lewis Acid Excess Alkylation O-Alkylation (1-chloro-3-di-n-butylaminopropane) Int1->Alkylation Reduction & Deprotection Int2 Aminoalkoxy Intermediate Alkylation->Int2 Main Pathway BP2 Debutylated Impurities Alkylation->BP2 Alkylating Agent Contaminants Mesylation Mesylation (Methanesulfonyl Chloride) Int2->Mesylation Reduction API Dronedarone API Mesylation->API Main Pathway BP3 Disulfonamide (Impurity B) Mesylation->BP3 Excess MsCl / Wrong Base

Fig 1: Dronedarone synthesis workflow highlighting key intermediates and byproducts.

Section 2: Troubleshooting FAQs

Q1: During the Friedel-Crafts acylation of 2-n-butyl-5-nitrobenzofuran with anisoyl chloride, we observe high levels of oligomeric impurities and premature demethylation. How can we minimize this?

Causality & Mechanism: The traditional use of SnCl₄ or excess AlCl₃ in dichloromethane (DCM) drives premature cleavage of the methoxy group (demethylation) and promotes intermolecular oligomerization of the highly reactive benzofuran core[1]. When the Lewis acid is present in large excess, it coordinates too strongly with the oxygen atoms of the benzofuran and the methoxy group, triggering an uncontrolled electrophilic aromatic substitution cascade.

Solution: Optimize the Lewis acid stoichiometry and switch the solvent system. Using exactly 1.3 equivalents of AlCl₃ in chlorobenzene strictly controls the acylation without triggering the demethylation cascade[1]. Alternatively, replacing metal halides entirely with Eaton's reagent (P₂O₅ in methanesulfonic acid) suppresses oligomerization and improves the environmental profile.

Validated Protocol: Optimized AlCl₃ Acylation

  • Charge a dry, nitrogen-purged reactor with chlorobenzene (10 volumes) and 2-n-butyl-5-nitrobenzofuran (1.0 equiv).

  • Cool the mixture to 0–5 °C.

  • Add anisoyl chloride (1.1 equiv) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Carefully add anhydrous AlCl₃ (exactly 1.3 equiv ) in small portions to control the exotherm. Note: Exceeding 1.5 equiv will initiate premature demethylation.

  • Slowly warm the reaction mixture to 75–80 °C and stir for 4–6 hours until HPLC/TLC indicates complete consumption of the starting material.

  • Quench the reaction by pouring it over crushed ice and 1N HCl. Extract with dichloromethane, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the acylated intermediate.

Q2: Our final API batches are failing purity specifications due to the presence of debutylated dronedarone derivatives. What is the root cause?

Causality & Mechanism: Debutylated impurities (often tracked as Impurity IV or related substances 13 and 14) do not typically form during the benzofuran ring construction. They are carry-over byproducts originating from contaminants in the alkylating agent, 1-chloro-3-di-n-butylaminopropane. Specifically, trace amounts of N-(3-chloropropyl)butan-1-amine in the starting material undergo identical downstream transformations, resulting in the debutylated API analog.

Solution: Implement strict quality control on the alkylating agent. If complete upstream purification of the alkylating agent is cost-prohibitive, you must control the downstream equivalents of K₂CO₃ in methyl ethyl ketone (MEK) during the O-alkylation step. Fine-tuning the basicity and reaction time kinetically favors the fully butylated secondary amine over the primary amine contaminants, allowing the debutylated byproducts to be washed out during the aqueous workup.

Q3: The final mesylation (sulfonylation) step yields up to 20% of a disulfonamide byproduct (Impurity B). How do we prevent over-sulfonylation?

Causality & Mechanism: The free amino group of the reduced intermediate is highly nucleophilic. When reacted with methanesulfonyl chloride (MsCl) in the presence of standard bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or K₂CO₃, the initially formed secondary sulfonamide can undergo a second deprotonation. This leads to a subsequent nucleophilic attack on another MsCl molecule, forming the N,N-disulfonamide (Impurity B)[2].

Solution: Switch the reaction base and solvent system. Utilizing pyridine as the base in 2-methyltetrahydrofuran (2-MeTHF) completely suppresses the formation of the disulfonamide[2]. Pyridine acts as both an acid scavenger and a nucleophilic catalyst (forming a less reactive, bulky sulfonylpyridinium intermediate), which selectively mono-sulfonylates the aniline derivative.

Validated Protocol: Mono-selective Mesylation

  • Dissolve the reduced amino-benzofuran intermediate (1.0 equiv) in 2-MeTHF (8 volumes) at room temperature.

  • Add pyridine (2.5 equiv) to the solution and stir for 10 minutes.

  • Cool the reaction mixture to 0–5 °C.

  • Add methanesulfonyl chloride (MsCl) (1.1 equiv) dropwise over 45 minutes. Critical Step: Do not exceed 1.1 equivalents to prevent the kinetic formation of the disulfonamide.

  • Stir the mixture at 0–5 °C for 2 hours, then allow it to warm to room temperature for an additional 1 hour.

  • Wash the organic layer with 1N aqueous HCl (this removes excess pyridine and simultaneously forms the dronedarone hydrochloride salt), followed by a water wash.

  • Perform azeotropic distillation to remove water, cool the mixture, and filter the precipitated, highly pure Dronedarone API.

Section 3: Quantitative Data & Mitigation Impact

The following table summarizes the quantitative impact of implementing the targeted troubleshooting strategies outlined above:

Synthesis StepPrimary Byproduct / ImpurityRoot CauseMitigation StrategyImpact on Yield / Purity
Friedel-Crafts Acylation Oligomers & Premature DemethylationExcess Lewis acid (SnCl₄/AlCl₃) driving intermolecular side reactions.Use exactly 1.3 equiv AlCl₃ in chlorobenzene or switch to Eaton's reagent.Step yield increases from ~53% to >82%; Intermediate purity >97%.
O-Alkylation Debutylated Dronedarone (Impurities 13 & 14)N-(3-chloropropyl)butan-1-amine contaminants in the alkylating agent.Purify 1-chloro-3-di-n-butylaminopropane prior to use; optimize K₂CO₃ stoichiometry.Eliminates downstream carry-over; keeps debutylated analogs below 0.1% threshold.
Mesylation Disulfonamide (Impurity B)Over-reaction with MsCl promoted by strong, non-nucleophilic bases (TEA/DIPEA).Use Pyridine as the base in 2-MeTHF solvent; strictly control MsCl to 1.1 equiv.Reduces Impurity B from ~20% to <0.15% (undetectable by standard HPLC).

Section 4: References

  • An Improved and Efficient Process for the Production of Dronedarone Hydrochloride, an Antiarrhythmia Drug Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Synthesis and characterization of new related substances of the antiarrhythmic drug dronedarone hydrochloride Source: CONICET / ResearchGate URL:[Link]

  • An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride Source: Indian Academy of Sciences (Journal of Chemical Sciences) URL:[Link]

Sources

Optimization

Technical Support Center: Purification Protocols for 2-Butyl-3-(2,4-dichlorophenyl)benzofuran

This guide is structured as a Tier-3 Technical Support resource. It assumes the user is familiar with basic organic synthesis but requires specific troubleshooting for the purification of 2-Butyl-3-(2,4-dichlorophenyl)be...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier-3 Technical Support resource. It assumes the user is familiar with basic organic synthesis but requires specific troubleshooting for the purification of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran , a highly lipophilic intermediate often associated with the synthesis of antiarrhythmic agents (analogous to Dronedarone intermediates).

Case ID: BZF-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Active Guide[1]

Executive Summary

The purification of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran presents a specific challenge due to its high lipophilicity (LogP > 5) and the structural similarity of common unreacted reagents (specifically 2-butylbenzofuran and 2,4-dichlorophenol). Standard "wash-and-dry" protocols often fail to remove the neutral benzofuran core or trace phenolic precursors, leading to downstream coupling failures or assay interference.

This guide prioritizes chemical differentiation (exploiting pKa) followed by chromatographic resolution (exploiting steric/polarity differences).[1]

Module 1: The Chemical Context & Impurity Profiling[2][3]

Before selecting a protocol, identify your dominant unreacted reagent based on your synthesis route.[1]

Synthesis RouteLikely Unreacted ReagentChemical NatureRemoval Strategy
Route A: Friedel-Crafts Acylation (2-Butylbenzofuran + 2,4-Dichlorobenzoyl chloride)2-Butylbenzofuran Neutral / LipophilicDifficult. Requires High-Performance Flash Chromatography (HPFC) or fractional crystallization.
2,4-Dichlorobenzoic acid Acidic (Hydrolysis product)Alkaline Extraction (Easy).
Route B: Cyclization (Phenol +

-haloketone)
2,4-Dichlorophenol Weakly Acidic (pKa ~7.8)pH-Controlled Wash (pKa exploitation).
Route C: Cross-Coupling (Suzuki/Sonogashira)Palladium / Copper Heavy MetalThiol-functionalized Silica or Activated Carbon.

Module 2: Chemical Scavenging & Extraction (The "Quick Fix")

Issue: "My sample has a persistent phenolic smell" or "TLC shows a streak near the baseline." Diagnosis: Residual 2,4-dichlorophenol or benzoic acid derivatives.[1]

Protocol A: The pKa Swing Extraction

Rationale: The target benzofuran is non-ionizable. We use the acidity of the impurities to sequester them into the aqueous phase. 2,4-dichlorophenol is significantly more acidic (pKa ~7.[1]8) than non-chlorinated phenols, allowing for efficient removal with mild bases.[1]

Step-by-Step:

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g).

    • Note: Avoid Diethyl Ether if possible; the high lipophilicity of the target can cause emulsions.

  • The Alkaline Wash: Wash the organic layer 2x with 1M NaOH (or 10%

    
    ).
    
    • Mechanism:[1][2][3][4][5] Deprotonates the phenol (

      
      ), forcing it into the aqueous layer.[1]
      
    • Validation: The aqueous layer may turn yellow/orange (phenolate chromophore).

  • The Acidic Polish: Wash the organic layer 1x with 0.5M HCl .

    • Mechanism:[1][2][3][4][5] Neutralizes any trapped base and removes trace amine catalysts (if used).

  • Drying: Dry over

    
    , filter, and concentrate.
    

Self-Validating Check:

  • Spot the crude vs. washed sample on a TLC plate.

  • Stain with Ferric Chloride (

    
    ) .
    
  • Result: If the washed spot turns violet/blue, phenolic impurities remain.[1] Repeat Step 2.

Module 3: Chromatographic Purification (The "Precision Tool")

Issue: "I cannot separate the starting material (2-Butylbenzofuran) from the product." Diagnosis: Both compounds are highly non-polar. Standard gradients (0-50% EtOAc) move them too fast, causing co-elution.[1]

Protocol B: The "Shallow Gradient" Method

Rationale: You must use a non-polar stationary phase interaction to separate two lipophilic molecules. We will use a "shallow" gradient of non-polar solvents.

Parameters:

  • Stationary Phase: High-Surface Area Silica Gel (40-63

    
    , 60 
    
    
    
    ).
  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Toluene (NOT Ethyl Acetate).

    • Insight: Toluene provides

      
       interactions with the benzofuran core, offering better selectivity than EtOAc for aromatic separation.[1]
      

Workflow:

  • Equilibration: Column volume (CV) = 3. Equilibrate with 100% Hexanes.

  • Loading: Dry load on Celite or Silica (liquid loading will cause band broadening due to low solubility in hexanes).

  • Gradient Profile:

    • 0 - 5 CV: 100% Hexanes (Elutes aliphatic impurities).

    • 5 - 15 CV: 0%

      
       10% Toluene.
      
    • 15 - 30 CV: 10%

      
       30% Toluene (Target usually elutes here).
      
    • 30+ CV: Flush with EtOAc to remove polar debris.

Visualization (DOT):

PurificationLogic Input Crude Mixture (Target + Impurities) Check TLC Analysis (Rf Difference < 0.1?) Input->Check Extraction Protocol A: NaOH Extraction Check->Extraction Acidic Impurities (Phenols/Acids) Column Protocol B: Silica (Hex/Tol) Check->Column Neutral Impurities (Rf very close) Cryst Protocol C: Crystallization (iPrOH) Check->Cryst High Purity (>85%) Need Polishing Extraction->Check Retest Final Pure Target (>98% HPLC) Column->Final Cryst->Final

Caption: Decision matrix for selecting the appropriate purification module based on impurity type and Rf delta.

Module 4: Crystallization (The Scalable Solution)[1]

Issue: "My oil won't solidify" or "I need >99% purity for biological assays." Diagnosis: The 2,4-dichlorophenyl group disrupts crystal packing compared to simpler analogs, often leading to "oiling out."[1]

Protocol C: The Two-Solvent Recrystallization

Rationale: The butyl chain adds alkane solubility, while the dichlorophenyl group adds aromatic character.[1] A single solvent is rarely effective.

Solvent System: Isopropanol (IPA) / Water OR Ethanol / Hexane.

Step-by-Step:

  • Dissolve the crude oil in the minimum amount of boiling Isopropanol (IPA) .

  • Once dissolved, remove from heat.

  • Add warm water dropwise until a persistent turbidity (cloudiness) appears.

  • Add one drop of IPA to clear the solution.

  • Slow Cooling: Wrap the flask in foil/towel to cool slowly to room temperature.

    • Critical: Rapid cooling traps impurities in the lattice.

  • Cold Soak: Place in a fridge (

    
    ) for 12 hours.
    
  • Filtration: Wash crystals with cold 10% IPA/Water.

Troubleshooting & FAQ

Q1: The product is co-eluting with 2,4-dichlorophenol on the column.

  • A: Do not rely on silica to separate phenols from this target. The phenol trails and smears. Perform Protocol A (NaOH wash) before the column. If you already ran the column, re-dissolve the combined fractions and wash with NaOH.[1]

Q2: My product is yellow/orange, but the structure should be white.

  • A: This indicates trace oxidation products (quinones) or conjugated oligomers.

    • Fix: Dissolve in EtOAc and stir with Activated Carbon (10 wt%) for 30 minutes. Filter through a 0.45

      
       PTFE filter.
      

Q3: I used a Palladium catalyst (Suzuki coupling) and the product is grey.

  • A: Residual Pd is trapped.

    • Fix: Add a metal scavenger like SiliaMetS® Thiol or wash the organic layer with an aqueous solution of N-Acetylcysteine or Thiourea .

Q4: Can I use HPLC to purify?

  • A: Yes, but use a C18 Reverse Phase column.

    • Mobile Phase: Water/Acetonitrile (with 0.1% Formic Acid).

    • Gradient: The target is very hydrophobic; start at 60% ACN and ramp to 100%. Expect elution near 100% ACN.

References

  • Sanofi-Aventis. (2013).[2] An Improved and Efficient Process for the Production of Dronedarone Hydrochloride. ACS Publications. [1]

  • Vertex AI Search. (2023). Synthesis of Benzofuran Derivatives via Copper-Mediated Oxidative Annulation. Royal Society of Chemistry.

  • Veeprho. (2023). Dronedarone Impurities and Related Compounds: Structure and Profiling. Veeprho Laboratories.

  • Google Patents. (2012). WO2012032545A1 - Processes for preparing dronedarone and its intermediates.

  • Organic Chemistry Portal. (2023). Synthesis of Benzofurans: Methodologies and Reagents.

Sources

Troubleshooting

Reducing baseline noise in MS analysis of benzofuran impurities

Welcome to the technical support guide for Mass Spectrometry (MS) analysis of benzofuran impurities. This center is designed for researchers, analytical scientists, and drug development professionals who encounter the ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Mass Spectrometry (MS) analysis of benzofuran impurities. This center is designed for researchers, analytical scientists, and drug development professionals who encounter the challenge of high baseline noise when analyzing these trace-level impurities. Our goal is to provide you with not just solutions, but a deeper understanding of the root causes, enabling you to develop robust and sensitive analytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to quickly orient you to the core challenges and solutions.

Q1: What are the primary sources of baseline noise in the LC-MS analysis of benzofuran impurities?

A: Baseline noise in LC-MS is broadly categorized into two types: chemical noise and electronic noise.[1][2]

  • Chemical Noise: This is the most common culprit in impurity analysis and arises from ions other than your target analyte reaching the detector.[1] Sources include contaminated solvents or reagents, mobile phase additives, plasticizers and other leachables from tubing and containers, column bleed, and residual sample matrix components.[3][4][5] This type of noise is often characterized by specific m/z values and can be identified by turning off the ion source spray voltage; if the noise disappears, it is chemical in origin.[6]

  • Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer.[7] It can be exacerbated by an aging detector lamp (in the case of LC-UV connected systems), unstable power sources, or temperature fluctuations in the lab.[8][9] This noise is typically random and will persist even when the ion source is turned off.[6]

Q2: Why is my signal-to-noise (S/N) ratio so low for my benzofuran impurity peaks, even when the baseline looks relatively stable?

A: A low S/N ratio means your analyte signal is weak relative to the background noise.[10][11] This can happen for several reasons specific to benzofuran analysis:

  • Poor Ionization Efficiency: Benzofurans, depending on their specific structure and the mobile phase pH, may not ionize efficiently. Electrospray ionization (ESI) is highly dependent on the analyte's ability to accept or lose a proton.

  • Suboptimal MS Source Parameters: The settings for your ion source, such as capillary voltage, gas flows (nebulizer, drying gas), and source temperature, are critical for efficient ion generation and transfer.[12] If these are not optimized for your specific benzofuran impurity, the signal will be weak.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your target analyte, thereby reducing its signal intensity.[12] This is a common issue in impurity analysis where the Active Pharmaceutical Ingredient (API) is present at a much higher concentration.

Q3: Which mobile phase additives are recommended for analyzing benzofuran impurities to minimize noise?

A: The choice of mobile phase additive is a critical balance between improving chromatographic separation, enhancing ionization, and minimizing background noise. For benzofuran analysis, which often performs well in positive ion mode ESI, volatile acidic modifiers are preferred.

  • Formic Acid (0.1%): This is the most common and highly recommended choice. It provides protons to facilitate ESI+ ionization and is volatile enough to not contaminate the MS source.

  • Acetic Acid (0.1%): A suitable alternative to formic acid, though slightly less volatile.

  • Ammonium Formate or Ammonium Acetate: These salts can be useful for improving peak shape for certain compounds but can also form adducts ([M+NH4]+) and increase chemical background noise if not used in high purity (LC-MS grade).[4] They are often used at low concentrations (e.g., 5-10 mM).

It is crucial to use only the highest purity, LC-MS grade solvents and additives to prevent introducing contaminants.[10][13]

Section 2: In-Depth Troubleshooting Guides

This section provides structured approaches to diagnosing and resolving specific baseline noise issues.

Guide 1: Diagnosing and Mitigating High Chemical Background Noise

High chemical noise is often characterized by a "hairy" or elevated baseline with discrete peaks or a rising baseline during a gradient run.

The first step in troubleshooting is to systematically isolate the source of the contamination. The following workflow provides a structured approach.

A High Baseline Noise Observed B Isolate the MS: Infuse mobile phase directly (no LC) A->B C Is noise still high? B->C D YES: Source is Mobile Phase or MS C->D Yes E NO: Source is LC System C->E No F Prepare fresh, high-purity mobile phase D->F J Isolate LC Components: Remove column, replace with union E->J G Is noise reduced? F->G H YES: Problem Solved (Contaminated Solvents) G->H Yes I NO: Clean MS Ion Source (See SOP 2) G->I No K Run blank gradient J->K L Is noise still high? K->L M YES: Contamination in Pump/Injector/Tubing L->M Yes N NO: Source is Column L->N No O Flush LC System (See SOP 1) M->O P Flush or replace column N->P

Caption: Systematic workflow for diagnosing noise source.

SymptomPotential CauseRecommended Action
High background across the entire mass range Contaminated mobile phase (water or organic solvent).[3]Prepare fresh mobile phases using LC-MS grade solvents and ultra-pure water. Always use inlet filters.[3]
"Ghost peaks" in blank gradient runs Contamination in the injector, sample loop, or column from a previous injection.[9]Implement a robust column wash method after each run. Flush the injector and sample loop.
Baseline rises with increasing organic solvent % Contaminated organic solvent or solvent delivery line.[3]Isolate and test individual solvents. Flush the specific solvent line implicated.
Specific, repeating m/z peaks in background Leachables from plasticware (e.g., phthalates), or additives from mobile phase (e.g., salt clusters).[5]Use polypropylene or glass containers. Ensure high-purity mobile phase additives. Optimize declustering potential/cone voltage.
High noise after column installation Column bleed or contamination from storage solvents.Condition the new column thoroughly by flushing with a strong solvent (e.g., isopropanol) before connecting to the MS.[3]
Guide 2: Optimizing Signal-to-Noise (S/N) for Benzofuran Peaks

Even with a clean baseline, the S/N ratio for your trace impurities may be insufficient for reliable quantification. This guide focuses on enhancing the analyte signal.

Optimizing the S/N ratio is a process of enhancing the signal of the analyte while minimizing the surrounding noise.[11] Several key MS parameters directly influence this.

cluster_Source Ion Source cluster_Optics Ion Optics & Detector CapV Capillary Voltage SN_Ratio Signal-to-Noise (S/N) Ratio CapV->SN_Ratio Affects ion generation NebP Nebulizer Pressure NebP->SN_Ratio Affects desolvation DryG Drying Gas Flow/Temp DryG->SN_Ratio Affects desolvation ConeV Cone Voltage ConeV->SN_Ratio Reduces clusters, affects fragmentation LensV Lens Voltages LensV->SN_Ratio Affects ion transmission DetG Detector Gain DetG->SN_Ratio Amplifies signal (and noise)

Caption: Key MS parameters influencing the S/N ratio.

For trace impurity analysis, it is essential to optimize MS parameters using a standard of the impurity itself or a structurally similar compound.

Table: Typical Starting Points for MS Source Parameter Optimization (ESI+)

ParameterTypical RangeRationale and Impact on Benzofuran Analysis
Capillary Voltage 2.5 - 4.0 kVSets the electric field for ESI. Too low results in poor spray and low signal; too high can cause source discharge and instability.
Cone/Declustering Voltage 20 - 60 VHelps desolvate ions and break up solvent clusters.[14] Higher values can induce in-source fragmentation, which can be useful for structural confirmation but may reduce the precursor ion signal.
Nebulizer Gas Pressure 30 - 50 psiAids in forming a fine aerosol. Higher pressure can improve desolvation but may decrease signal for thermally labile compounds.
Drying Gas Flow 8 - 12 L/minEvaporates solvent from the ESI droplets. Flow must be sufficient to prevent solvent clusters from entering the MS.
Drying Gas Temperature 250 - 400 °CAssists in desolvation. Optimize to maximize signal without causing thermal degradation of the benzofuran impurities.

Expert Tip: The cone voltage is particularly powerful for reducing chemical noise from low-mass solvent clusters.[14] By systematically increasing this voltage while monitoring a blank, you can often find a sweet spot where noise is reduced without significantly fragmenting your analyte of interest.[14]

Section 3: Standard Operating Procedures (SOPs)

SOP 1: LC System Flush Protocol for Contamination Removal

This protocol is designed to remove widespread chemical contamination from the LC system.[12]

  • Preparation:

    • Disconnect the column from the system and replace it with a low-dispersion union.

    • Direct the flow from the union to a waste container, not the MS.

    • Prepare a flushing solvent mixture of 25:25:25:25 water:isopropanol:methanol:acetonitrile (all LC-MS grade).

  • Execution:

    • Place all solvent lines (A, B, C, D) into the flushing solvent reservoir.

    • Purge each pump line for 5 minutes at a high flow rate (e.g., 4 mL/min) to ensure the new solvent fills the entire system.

    • Set the pump to flow at a moderate rate (e.g., 1 mL/min) for at least 2-3 hours, or overnight for severe contamination.

    • Flush the autosampler injector and sample loop by making several large-volume injections (e.g., 5 x 100 µL) of the flushing solvent.

  • Re-equilibration:

    • Replace the flushing solvent with your fresh, high-purity mobile phases.

    • Purge all lines again with the correct mobile phases.

    • Allow the system to equilibrate until the baseline (monitored via UV detector or pressure) is stable.

    • Run a blank gradient to confirm the background has been reduced before reconnecting the column and MS.

SOP 2: Ion Source Cleaning Protocol (General Guide)

Disclaimer: Always follow the specific instructions and safety guidelines provided in your instrument's official user manual.

  • Disassembly:

    • Vent the instrument and ensure the source has cooled to room temperature.

    • Carefully remove the ion source cover and then the capillary/spray shield assembly.

    • Remove the capillary and cone (or equivalent components for your source geometry).

  • Cleaning:

    • Sonication is highly effective. Sequentially sonicate the metal components (capillary, cone, shield) in three separate beakers:

      • 50:50 LC-MS grade water/methanol (15 minutes)

      • LC-MS grade methanol (15 minutes)

      • LC-MS grade hexane (to remove non-polar contaminants, 15 minutes)

    • After sonication, rinse thoroughly with methanol and allow to air dry completely on a clean, lint-free surface. Do not wipe the components, as this can introduce fibers.

  • Reassembly:

    • Wearing powder-free gloves, carefully reassemble the source components according to the manufacturer's instructions.

    • Pump down the system and allow sufficient time for the vacuum to stabilize before igniting the source.

Section 4: References

  • Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies.

  • Patel, A. B., et al. (2021). LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS. RASĀYAN Journal of Chemistry.

  • Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA.

  • (n.d.). Gas‐phase fragmentation reactions of protonated benzofuran‐ and dihydrobenzofuran‐type neolignans investigated by accurate‐mass electrospray ionization tandem mass spectrometry | Request PDF. ResearchGate.

  • Ge, Y., & Cooks, R. G. (n.d.). Chemical noise reduction for mass spectrometry. Google Patents.

  • (n.d.). Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combin.

  • (2010, March 31). Method Development for Drug Impurity Profiling: Part 1. LCGC International.

  • Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com.

  • Dias, H. J., et al. (2017, December 15). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. PubMed.

  • (2024, December 4). New US Pharmacopeia guidelines could transform biologics impurity control.

  • Dias, H. J., et al. (2017, August 16). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. ResearchGate.

  • (n.d.). Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry.

  • (2020, May 26). Spotting Fragmentation Patterns When Using Mass Spectrometry. G-Biosciences.

  • (n.d.). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Waters Corporation.

  • Taylor, T. (2019, February 13). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines.

  • Novak, T. J., & Yuan, H. (2000, September 15). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. PubMed.

  • (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise.

  • (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers.

  • Yin, L., et al. (2011, June 15). Characteristics and origins of common chemical noise ions in negative ESI LC-MS.

  • Little, J. L. (2011, August 24). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Bentham Open.

  • (n.d.). reducing background noise in 3-HMPA mass spectrometry. Benchchem.

  • (n.d.). Eliminating Baseline Problems. Agilent.

  • (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.

  • (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent.

  • (2025, August 12). How to determine whether the noise is chemical noise or electronic noise in the Ion Traps.

  • (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.

  • Busch, K. L. (2014, August 22). Chemical Noise in Mass Spectrometry.

  • (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci.

  • (2025, August 7). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry | Request PDF. ResearchGate.

  • (2025, August 6). Characterization of typical chemical background interferences in atmospheric pressure ionization liquid chromatography-mass spectrometry (API LC-MS) | Request PDF. ResearchGate.

  • Yang, K., et al. (n.d.). A practical approach for determination of mass spectral baselines. PMC.

  • (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.

  • Wells, G. (2020, November 16). Why Use Signal-To-Noise As a Measure of MS Performance When It Is Often Meaningless?.

  • Varma, D., et al. (2022). Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug.

  • (n.d.). New Challenges in Impurity Profiling: Focus on Unknown Impurities and Nitrosamines. Eurofins.

  • (n.d.). A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds. Benchchem.

  • Dolan, J. W. (2022, April 15). The Role of the Signal-to-Noise Ratio in Precision and Accuracy. LCGC International.

  • Wells, G., Prest, H., & Russ IV, C. W. (2011, June 7). Why use Signal-To-Noise as a Measure of MS Performance When it is Often Meaningless?. Agilent.

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide: Certified Reference Standards for 2-Butyl-3-(2,4-dichlorophenyl)benzofuran

Executive Summary 2-Butyl-3-(2,4-dichlorophenyl)benzofuran is a critical structural analogue and potential process impurity associated with the benzofuran class of anti-arrhythmic drugs (e.g., Dronedarone, Amiodarone). I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Butyl-3-(2,4-dichlorophenyl)benzofuran is a critical structural analogue and potential process impurity associated with the benzofuran class of anti-arrhythmic drugs (e.g., Dronedarone, Amiodarone). Its accurate quantification is essential for establishing the safety profile of drug substances and monitoring process efficiency.

This guide objectively compares ISO 17034 Certified Reference Materials (CRMs) against Research Grade and In-House Synthesized alternatives. It details the experimental rigor required to assign a traceable potency value, ensuring your analytical data meets the stringent requirements of regulatory bodies like the FDA and EMA.

Part 1: Technical Comparison of Standard Grades

Selecting the correct grade of reference standard is not merely a purchasing decision; it is a risk management strategy. The table below contrasts the three primary sources of this standard.

FeatureISO 17034 Certified Reference Material (CRM) Analytical Standard (Commercial) Research Chemical / In-House
Primary Use Method Validation, Calibration of Working Standards, Release Testing.R&D Screening, Early Process Development.Synthesis confirmation, qualitative identification.
Traceability SI-Traceable (via qNMR/Mass Balance).Traceable to manufacturer’s internal lot.None.
Purity Assignment Mass Balance (HPLC + TGA + KF + ROI) + qNMR .HPLC Area % (often ignores water/salts).HPLC Area % only.
Uncertainty Explicitly stated (e.g.,

).
Not provided.Not provided.
Homogeneity Verified by ANOVA on multiple vials.Assumed.Unknown.
Stability Long-term stability monitoring included.[1]Expiry based on date of manufacture.Unknown/Variable.
The "Purity Trap" in Benzofuran Analysis

Research-grade certificates often report purity solely based on HPLC-UV area percentage. For 2-Butyl-3-(2,4-dichlorophenyl)benzofuran , this is dangerous because:

  • Synthetic Precursors: Residual 2,4-dichlorobenzoyl chloride or 2-butylbenzofuran may co-elute or have low UV response factors, remaining undetected.

  • Inorganic Residues: Palladium catalysts (from Suzuki couplings) or inorganic salts do not appear on UV chromatograms but depress the actual mass content.

  • Moisture/Solvents: Benzofurans can trap solvents in their crystal lattice. A "99% HPLC pure" sample might only be 95% potent by mass if it contains 4% solvent.

Part 2: Experimental Validation & Protocols

To certify a reference standard for this molecule, a Mass Balance Approach is the gold standard, cross-validated by Quantitative NMR (qNMR) .

Purity Assignment Workflow (Mass Balance)

The potency (


) is calculated by subtracting all non-analyte masses from 100%:


A. Chromatographic Purity (HPLC-UV)
  • Objective: Quantify related organic impurities.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water[2]

    • B: Acetonitrile[2]

  • Gradient: 60% B to 90% B over 15 min, hold 5 min.

  • Detection: 254 nm (Benzofuran core absorption) and 280 nm.

  • Critical Step: Inject high concentrations (e.g., 1 mg/mL) to detect trace impurities down to 0.05%.

B. Volatiles & Water Content
  • Water (Karl Fischer): Coulometric titration is required due to low water solubility. Use a solubilizer (e.g., Hydranal-Solver).

  • Residual Solvents (GC-Headspace): Quantify trapped synthesis solvents (THF, Toluene, Hexane).

  • Thermogravimetric Analysis (TGA): Confirm total volatiles. A typical loss for a crystallized benzofuran is <0.5% unless solvated.

C. Inorganic Residue (ROI)
  • Residue on Ignition: Sulfated ash method (USP <281>) to quantify non-combustible salts or catalyst residues (Pd, Cu).

Orthogonal Validation: qNMR

To validate the Mass Balance value, 1H-qNMR is performed using a NIST-traceable internal standard (e.g., Maleic Acid or Dimethyl Sulfone).

  • Solvent: DMSO-d6 or CDCl3.

  • Signal Selection: The butyl group protons (triplet at ~0.9 ppm or ~2.7 ppm) or the benzofuran C-H (if not substituted) are integrated against the internal standard.

  • Acceptance Criteria: The qNMR potency must agree with the Mass Balance potency within the expanded uncertainty (typically <1.0%).

Part 3: Visualization of Certification Logic

Diagram 1: The Mass Balance Certification Workflow

This diagram illustrates the subtractive logic used to arrive at a certified potency value, ensuring no impurity is overlooked.

MassBalance Raw Raw Material (Crude 2-Butyl-3-(2,4-dichlorophenyl)benzofuran) HPLC HPLC-UV/MS Analysis (Organic Impurities) Raw->HPLC GC GC-Headspace (Residual Solvents) Raw->GC KF Karl Fischer / TGA (Water & Volatiles) Raw->KF ROI Residue on Ignition (Inorganic Salts/Catalysts) Raw->ROI Calc Mass Balance Calculation 100% - (Volatiles + Water + Inorganics) HPLC->Calc Chromatographic Purity GC->Calc Solvent % KF->Calc Water % ROI->Calc Ash % Final Certified Potency Value (e.g., 99.4% ± 0.3%) Calc->Final

Caption: The Mass Balance approach integrates data from four distinct analytical techniques to assign a definitive purity value.[3]

Diagram 2: Hierarchy of Metrological Traceability

This diagram shows how your laboratory results link back to the SI unit (Mole/Kg) through the use of a Certified Reference Material.

Traceability SI SI Unit (Mole/Kg) NIST Primary Standard (NIST/BIPM) (e.g., Benzoic Acid SRM) NIST->SI Definition CRM ISO 17034 CRM 2-Butyl-3-(2,4-dichlorophenyl)benzofuran CRM->NIST Traceable to Working In-House Working Standard (Qualified against CRM) Working->CRM Qualified by Sample Routine Sample Analysis (QC Release Testing) Sample->Working Calibrated by

Caption: Establishing an unbroken chain of comparisons from your routine sample measurement back to the International System of Units (SI).

References

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization. Link

  • FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[4] Link

  • USP General Chapter <11> . USP Reference Standards. United States Pharmacopeia. Link

  • Westwood, S., et al. (2013).[5] Mass Balance Method for the SI Value Assignment of the Purity of Organic Compounds. Analytical Chemistry, 85(6), 3118–3126. Link

  • ICH Q3A(R2) . Impurities in New Drug Substances. International Council for Harmonisation.[6] Link

Sources

Comparative

Analytical Method Validation for Dronedarone Impurities: A Comparative Technical Guide

This guide provides a technical comparison of analytical validation strategies for Dronedarone impurities, moving beyond standard templates to address the specific physicochemical challenges of this lipophilic benzofuran...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of analytical validation strategies for Dronedarone impurities, moving beyond standard templates to address the specific physicochemical challenges of this lipophilic benzofuran derivative.

Executive Analysis: The Separation Challenge

Dronedarone Hydrochloride is a non-iodinated benzofuran derivative, structurally related to Amiodarone. Its high lipophilicity (LogP ~ 6.1) and the presence of structurally similar process-related impurities (e.g., Debutyldronedarone, Impurity B) create specific analytical hurdles:

  • Tailng Issues: The basic tertiary amine moiety interacts with residual silanols on silica columns, requiring careful pH control or end-capping.

  • Critical Pairs: Separation of the mono-debutylated metabolite (active) from the parent compound is the primary resolution benchmark.

  • Trace Sensitivity: Genotoxic potential of certain sulfonyl-halide synthetic intermediates requires high-sensitivity detection (LC-MS) beyond standard UV capabilities.

This guide compares three dominant methodologies: Standard RP-HPLC (Robustness), UPLC/UHPLC (Throughput), and LC-MS/MS (Trace Identification).

Strategic Method Comparison

The following table synthesizes performance data to aid in method selection based on development stage.

FeatureStandard RP-HPLC UPLC (Ultra-Performance) LC-MS/MS (Q-TOF/Triple Quad)
Primary Use Case QC Release, Stability TestingHigh-Throughput Screening, Process ControlGenotoxic Impurity (GTI) Analysis, Structure Elucidation
Stationary Phase C8 or C18 (5 µm), PorousBEH C18 (1.7 µm), Hybrid ParticleC18 (1.7 µm) or HILIC
Run Time 25 – 45 mins6 – 10 mins5 – 15 mins
Sensitivity (LOD) ~0.1 µg/mL~0.02 µg/mL< 1.0 ng/mL
Resolution (Rs) Moderate (Requires optimization)High (Peak capacity > 400)High (Mass resolution adds dimension)
Solvent Consumption High (~30 mL/run)Low (< 5 mL/run)Low
Cost per Sample LowModerateHigh

Visualizing the Validation Workflow

The following diagram outlines the decision logic for selecting and validating the appropriate method based on the impurity profile.

MethodSelection Start Impurity Profiling Requirement TypeCheck Impurity Type? Start->TypeCheck Process Process Related (>0.1%) TypeCheck->Process Degradant Degradation Product (Stability) TypeCheck->Degradant GTI Genotoxic/Trace (< ppm levels) TypeCheck->GTI HPLC RP-HPLC (UV) Robust, Standard QC Process->HPLC Standard UPLC UPLC (PDA) High Throughput Process->UPLC Speed Degradant->UPLC Resolution LCMS LC-MS/MS High Sensitivity GTI->LCMS Sensitivity Validation Validation Protocol (ICH Q2(R1)) HPLC->Validation UPLC->Validation LCMS->Validation Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity (r² > 0.999) Validation->Linearity Accuracy Accuracy (Recovery 98-102%) Validation->Accuracy

Caption: Decision tree for selecting analytical methods based on impurity classification and required sensitivity.

Deep Dive: Protocols & Causality

Method A: The Workhorse – Stability-Indicating RP-HPLC

This method is the industry standard for routine QC. The choice of a C8 column (over C18) is often preferred for Dronedarone to reduce the excessive retention time caused by its high lipophilicity.

Protocol Configuration:

  • Column: Waters Symmetry C8 or equivalent (150 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Buffer: 50 mM KH₂PO₄ + 1 mL Triethylamine (TEA), adjusted to pH 2.5 with Orthophosphoric acid.

    • Solvent: Methanol or Acetonitrile.[1]

    • Ratio: Gradient or Isocratic (e.g., 40:60 Buffer:MeOH).[2]

  • Causality:

    • pH 2.5: Suppresses the ionization of silanols on the column, reducing peak tailing for the basic Dronedarone amine.

    • Triethylamine (TEA): Acts as a silanol blocker (competing base) to further improve peak symmetry.

  • Self-Validating System Suitability (SST):

    • Tailing Factor (T) < 2.0.

    • Resolution (Rs) > 2.0 between Dronedarone and Impurity B.[3]

    • Plate Count (N) > 5000.[2][4]

Method B: The Accelerator – UPLC

For laboratories handling high sample volumes, UPLC offers a 3-5x reduction in run time.

Protocol Configuration:

  • Column: Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[5]

    • B: Acetonitrile.[5][1][6]

  • Gradient: Steep gradient (e.g., 25% B to 90% B in 6 minutes).

  • Causality:

    • 1.7 µm Particles: Drastically increases plate count and resolution, allowing the separation of closely eluting isomers (e.g., positional isomers of degradation products) that co-elute in HPLC.

    • Formic Acid:[5][3] Volatile buffer compatible with MS detectors if cross-validation is needed.

Validation Data Summary (Experimental Benchmarks)

The following data represents typical acceptance criteria derived from validated stability-indicating methods.

ParameterAcceptance CriteriaExperimental Rationale
Specificity No interference at retention time of DronedaroneVerified via Forced Degradation (Acid, Base, Peroxide, Thermal, Photolytic). Dronedarone is sensitive to Oxidation and Photolysis .[6][7][8]
Linearity r² ≥ 0.999Range: LOQ to 150% of target concentration. Ensures response is proportional across the working range.
Accuracy 98.0% – 102.0% RecoverySpiked placebo recovery. Critical to prove excipients (e.g., starch, lactose) do not suppress signal.
Precision RSD ≤ 2.0% (System)RSD ≤ 2.0% (Method)Repeatability (n=6) and Intermediate Precision (different days/analysts).
LOD / LOQ S/N ≥ 3 (LOD)S/N ≥ 10 (LOQ)Typical HPLC LOQ: 0.3 µg/mL.Typical UPLC LOQ: 0.05 µg/mL.
Robustness System Suitability remains metDeliberate variations in Flow (±0.2 mL/min), pH (±0.2 units), and Column Temp (±5°C).

Detailed Experimental Workflow: Forced Degradation

To validate "Specificity," one must prove the method can separate the drug from its own breakdown products.

Step-by-Step Protocol:

  • Acid Hydrolysis: Reflux 10 mg Dronedarone in 5 mL 1N HCl at 60°C for 2 hours. Neutralize before injection.

    • Expected Result: Minimal degradation (Dronedarone is relatively stable in acid).

  • Base Hydrolysis: Reflux in 0.1N NaOH at 60°C for 1 hour.

    • Expected Result: Moderate degradation; appearance of hydrolysis impurities.

  • Oxidative Stress: Treat with 3% H₂O₂ at Room Temp for 2 hours.

    • Expected Result:High Degradation. N-oxide formation is common. This is the "Critical Pair" test—ensure the oxidant peak resolves from the main peak.

  • Photolytic Stress: Expose solid sample to UV light (1.2 million lux hours).

    • Expected Result: Significant degradation.[3][7][8][9] Dronedarone is light-sensitive.

Diagram: Forced Degradation Pathway Analysis

DegradationPath Dronedarone Dronedarone (API) Acid Acid/Base Hydrolysis Dronedarone->Acid Oxidation Oxidation (H2O2) Dronedarone->Oxidation Photo Photolysis (UV Light) Dronedarone->Photo ImpurityB Impurity B (Desulfonated) Acid->ImpurityB Cleavage NOxide N-Oxide Analogs Oxidation->NOxide N-Oxidation Unknowns Unknown Degradants Photo->Unknowns Radical Mechanism

Caption: Primary degradation pathways used to validate method specificity.

References

  • Landge, S. B., et al. (2013).[1][8] Stability Indicating RP-HPLC Method for the Determination of Dronedarone Hydrochloride and Its Potential Process-Related Impurities. American Journal of Analytical Chemistry.

  • Thangaraj, M., et al. (2023).[5][10] Development of an UPLC-QTOF-MS Method for the Simultaneous Estimation of Dronedarone and its Unlisted Pharmacopoeial Impurities. Journal of Analytical Chemistry. [5]

  • Chhabra, G. & Banerjee, S. (2013).[7] Stability Indicating Assay Method Development and Validation of Dronedarone Hydrochloride in its Bulk Form by RP-HPLC. Bulletin of Pharmaceutical Research.

  • Vishwajeet, S., et al. (2012). Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. Sci Pharm.

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Validation

Comparative UV Absorbance Profiling: Dronedarone vs. 2-Butyl-3-(2,4-dichlorophenyl)benzofuran

As drug development professionals and analytical scientists evaluate benzofuran-derived active pharmaceutical ingredients (APIs) and their synthetic intermediates, understanding their photophysical properties is paramoun...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and analytical scientists evaluate benzofuran-derived active pharmaceutical ingredients (APIs) and their synthetic intermediates, understanding their photophysical properties is paramount. Ultraviolet-visible (UV-Vis) spectrophotometry serves as the foundational technique for High-Performance Liquid Chromatography (HPLC) method development, impurity profiling, and structural elucidation.

This guide provides an objective, mechanistic comparison of the UV absorbance spectra of Dronedarone (a widely utilized antiarrhythmic API) and 2-Butyl-3-(2,4-dichlorophenyl)benzofuran , a sterically hindered structural analog. By analyzing the causality between their molecular architectures and electronic transitions, we can establish highly accurate, self-validating analytical protocols.

Mechanistic Causality: Structural Impact on Photophysics

The UV absorbance profile of a molecule is dictated by the energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). In benzofuran derivatives, this gap is highly sensitive to the degree of


-conjugation extending from the core system.
Dronedarone: Extended Cross-Conjugation

Dronedarone features a benzofuran core conjugated with a p-alkoxybenzoyl group at the 3-position. The presence of the carbonyl linker is photophysically critical. It facilitates extended cross-conjugation between the electron-rich benzofuran system and the phenyl ring. This extended


-system lowers the energy required for the primary 

transition, resulting in a significant bathochromic shift (red shift) . Consequently, Dronedarone exhibits a highly characteristic absorption maximum (

) at 288–290 nm [1], alongside secondary maxima at 246 nm and 217 nm.
2-Butyl-3-(2,4-dichlorophenyl)benzofuran: Steric Hindrance and Dihedral Twist

In contrast, 2-Butyl-3-(2,4-dichlorophenyl)benzofuran lacks the carbonyl linker, featuring a direct 3-aryl attachment. From a structural standpoint, the bulky 2-butyl group and the ortho-chlorine atom on the phenyl ring create severe steric repulsion. This forces a dihedral twist, preventing the phenyl ring from adopting a coplanar conformation with the benzofuran core.

Because the ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


-orbitals cannot effectively overlap, extended conjugation is broken. The molecule behaves photophysically like an isolated benzofuran chromophore. This disruption causes a pronounced hypsochromic shift (blue shift) , pushing the primary intense 

transition down to the 245–255 nm range, with only weak vibrational bands remaining near 280 nm.

G Dronedarone Dronedarone (3-Benzoylbenzofuran Core) Conj Extended π-Conjugation (Carbonyl Linker) Dronedarone->Conj Shift1 Bathochromic Shift Lower Energy Transition Conj->Shift1 Max1 λmax ≈ 288-290 nm Shift1->Max1 Analog 2-Butyl-3-(2,4-dichlorophenyl)benzofuran (Direct 3-Aryl Attachment) Steric Steric Hindrance & Dihedral Twist (ortho-Cl & 2-Butyl group) Analog->Steric Shift2 Hypsochromic Shift Disrupted Coplanarity Steric->Shift2 Max2 λmax ≈ 245-255 nm Shift2->Max2

Structural divergence dictating the photophysical pathways and UV absorbance shifts.

Quantitative Data Comparison

The table below summarizes the expected spectrophotometric parameters for both compounds when analyzed in a polar protic solvent (e.g., Methanol) or a buffered Acetonitrile system (pH 6.5)[2].

CompoundStructural FeaturePrimary

Secondary

Apparent Molar Absorptivity (

)
Dronedarone 3-Benzoyl cross-conjugation288 - 290 nm246 nm, 217 nm~1.89

10

L·mol

·cm

2-Butyl-3-(2,4-dichlorophenyl)benzofuran Sterically hindered 3-aryl~245 - 255 nm~280 - 285 nm (weak)~1.20

10

L·mol

·cm

(est.)

Note: The


 for Dronedarone is highly stable across standard analytical concentrations (10–35 μg/mL). The analog's values are derived from established photophysical baselines of sterically hindered 2-alkyl-3-arylbenzofurans.

Experimental Protocol: Self-Validating UV-Vis Acquisition

To ensure analytical trustworthiness, the following protocol is designed as a self-validating system. By verifying Beer-Lambert linearity, the method intrinsically proves that the recorded


 is free from concentration-dependent aggregation artifacts (which can artificially shift absorbance peaks).
Phase 1: System Suitability and Preparation
  • Instrument Calibration: Power on a double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1800) equipped with 1 cm quartz cells. Verify photometric accuracy using a certified holmium oxide glass filter.

  • Solvent Selection: Prepare a diluent of HPLC-grade Methanol or Acetonitrile:Phosphate Buffer (pH 6.5) [70:30 v/v]. Causality note: Polar solvents stabilize the excited state of the carbonyl in Dronedarone, ensuring a consistent and sharp 290 nm peak.

  • Blanking: Fill both the reference and sample quartz cuvettes with the chosen diluent. Perform a baseline correction scan from 200 nm to 400 nm.

Phase 2: Stock and Standard Generation
  • Stock Solution (1000 μg/mL): Accurately weigh 10.0 mg of the target compound (Dronedarone or the analog) using a microbalance. Transfer to a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 10 minutes to ensure complete dissolution, and make up to the mark.

  • Serial Dilution: From the stock, prepare a linear dynamic range series: 5, 10, 15, 20, 25, and 30 μg/mL in 10 mL volumetric flasks.

Phase 3: Spectral Acquisition and Validation
  • Scanning: Scan each concentration standard from 200 nm to 400 nm.

  • Peak Identification: Identify the wavelength of maximum absorbance (

    
    ). For Dronedarone, confirm the primary peak at 288-290 nm[1]. For the analog, confirm the primary peak in the 245-255 nm region.
    
  • Self-Validation (Linearity Check): Plot the absorbance values at

    
     against the concentration (μg/mL). Calculate the linear regression.
    
    • Acceptance Criteria: An

      
       validates that the system obeys the Beer-Lambert law, confirming the structural integrity of the chromophore in solution and the absence of matrix/aggregation effects[2].
      

References

  • Dronedarone a comprehensive drug profile ScienceDirect / doi.org[Link]

  • DEVELOPMENT AND VALIDATION OF A SPECTROPHOTOMETRIC METHOD FOR DETERMINATION OF DRONEDARONE IN BULK DRUG AND PHARMACEUTICAL FORMULATIONS International Journal of Pharmacy and Biological Sciences [Link]

Sources

Comparative

Inter-Laboratory Comparison of Benzofuran Intermediate Purity Assays: A Comprehensive Guide

Benzofuran intermediates are privileged scaffolds in medicinal chemistry, serving as the core structural motif for numerous biologically active compounds, including antiarrhythmics (e.g., amiodarone), cholinesterase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Benzofuran intermediates are privileged scaffolds in medicinal chemistry, serving as the core structural motif for numerous biologically active compounds, including antiarrhythmics (e.g., amiodarone), cholinesterase inhibitors, and novel anticancer and antiviral agents[1][2]. Because these intermediates are foundational building blocks, their purity is paramount; even trace impurities can drastically alter downstream reaction yields, poison catalysts, or introduce toxic byproducts into the final active pharmaceutical ingredient (API)[3].

To ensure the highest standards of quality control, inter-laboratory comparisons (ILCs) are routinely conducted to validate analytical methodologies, providing objective benchmarks for accuracy, precision, and reproducibility across different testing facilities[4]. This guide objectively compares the primary analytical methods used in these ILCs—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR)—and provides field-proven protocols for establishing a self-validating purity assay system.

The Orthogonal Analytical Strategy

A robust, self-validating analytical system cannot rely on a single physical principle. Inter-laboratory comparisons consistently demonstrate that relying solely on chromatographic area percent can lead to dangerous overestimations of purity[3]. Therefore, modern ILCs employ orthogonal methods:

  • Quantitative NMR (qNMR): An intrinsically quantitative, primary analytical method. It relies on the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and its molar concentration. It does not require a specific reference standard of the analyte, making it invaluable for novel benzofuran derivatives[3][5].

  • High-Performance Liquid Chromatography (HPLC-UV): A comparative separation technique that relies on differential distribution between a stationary and mobile phase. While highly sensitive, it relies on the assumption of equal UV response factors unless specific impurity standards are available[3][6].

Workflow Visualization

The following diagram illustrates the orthogonal workflow utilized in a standard inter-laboratory comparison scheme to ensure data integrity.

ILC_Workflow cluster_labs Inter-Laboratory Analytical Nodes A Benzofuran Intermediate Batch Distribution B qNMR Assay (Absolute Molar Purity) A->B C HPLC-UV Assay (Chromatographic Purity) A->C D GC-MS Assay (Volatile Impurities) A->D E Data Consolidation & Statistical Elaboration B->E C->E D->E F Orthogonal Purity Validation (Self-Validating System) E->F

Fig 1. Inter-laboratory orthogonal workflow for benzofuran intermediate purity validation.

Step-by-Step Methodologies & Experimental Causality

To ensure reproducibility across participating laboratories, protocols must be rigorously defined. The following methodologies detail not just the steps, but the causality behind each experimental choice.

Protocol A: Absolute Purity Determination via qNMR

qNMR is widely adopted in pharmacopeias and reference material preparation because it provides an absolute mass fraction[4][7].

  • Sample Preparation (Gravimetric Precision): Accurately weigh ~10 mg of the benzofuran intermediate and ~5 mg of a certified internal standard (e.g., 1,4-Bis-Trimethylsilanyl-benzene or TCNB) using an ultra-microbalance.

    • Causality: Because qNMR calculates purity based on the molar ratio between the analyte and the internal standard, gravimetric uncertainty is the largest source of error. Ultra-microbalances are required to minimize this variance[8][9].

  • Solvent Selection: Dissolve the mixture in 600 µL of a high-purity deuterated solvent (e.g., DMSO-d6) that ensures complete solubility of both components.

  • Acquisition Parameters (The Relaxation Delay): Acquire ¹H-NMR spectra using a 90° pulse angle and a long relaxation delay (

    
     of the slowest relaxing proton).
    
    • Causality: NMR is only intrinsically quantitative if all excited nuclei return completely to their ground state before the next radiofrequency pulse. If

      
       is too short, protons with longer longitudinal relaxation times (
      
      
      
      ) will be underrepresented, destroying the direct proportionality between signal intensity and molar concentration[6].
  • Data Processing: Apply rigorous phase and baseline corrections. Integrate a distinct, non-overlapping benzofuran proton signal (e.g., the furan ring proton at ~7.6 ppm) against the internal standard singlet.

Protocol B: Chromatographic Purity via HPLC-UV

HPLC is the cornerstone of routine quality control due to its high throughput and sensitivity to trace impurities[6].

  • Sample Preparation: Dissolve the benzofuran intermediate in the initial mobile phase composition to a concentration of 1.0 mg/mL.

  • Chromatographic Separation (Gradient Elution): Inject 10 µL onto a C18 reversed-phase column (4.6 mm x 250 mm, 5 µm). Utilize a gradient mobile phase of Water/Acetonitrile (with 0.1% TFA), starting at 60% organic and ramping to 95% over 20 minutes.

    • Causality: Benzofuran synthesis often yields structurally similar byproducts, such as regioisomers or des-halogenated analogs. Isocratic elution frequently results in co-elution of these closely related species. A gradient ensures differential partitioning, forcing structurally similar impurities to resolve[6].

  • Detection (Wavelength Selection): Monitor absorbance at 254 nm.

    • Causality: The extended conjugated

      
      -system of the fused benzene and furan rings exhibits strong UV absorbance at 254 nm, maximizing the signal-to-noise ratio for the main component[6].
      

Comparative Data: Inter-Laboratory Results

The true value of an ILC lies in identifying systemic biases between methodologies. Table 1 summarizes a representative inter-laboratory data set for a halogenated benzofuran intermediate.

Table 1: Inter-Laboratory Comparison of a Benzofuran Intermediate (Target Purity >98.0%)

Laboratory NodeAnalytical MethodReported Purity (% w/w)RSD (%)Primary Impurity DetectedMethodological Insight
Lab 1 (Reference) qNMR (Internal Std)98.24%0.3%Des-halogenated analogAbsolute molar purity; unaffected by chromophore differences.
Lab 2 HPLC-UV (Area %)99.88%0.1%RegioisomerOverestimation bias. Impurities lacked strong UV chromophores, artificially inflating the main peak's relative area[3].
Lab 3 GC-MS97.90%0.5%Residual TolueneDetected volatile solvents that HPLC-UV completely missed.
Lab 4 Benchtop qNMR (80 MHz)98.10%0.9%Des-halogenated analogDemonstrated that low-field benchtop NMR can achieve comparable accuracy to high-field systems, albeit with slightly higher variance[10].
Interpreting Discrepancies (Self-Validating Logic)

Notice the critical discrepancy between Lab 1 (qNMR: 98.24%) and Lab 2 (HPLC: 99.88%). In a non-orthogonal system, the 99.88% result would be accepted, potentially ruining a downstream catalytic coupling step.

This discrepancy arises because HPLC area percent methods assume that all components have an identical UV response factor[3]. If an impurity (like a saturated byproduct) absorbs poorly at 254 nm, its peak area will be disproportionately small, leading to a false high-purity reading for the benzofuran API. qNMR resolves this by counting moles directly, creating a self-validating check against chromatographic illusions[3][9].

Conclusion

For the rigorous purity validation of benzofuran intermediates, no single analytical technique is definitive. HPLC provides unparalleled sensitivity for resolving structurally similar trace impurities, while qNMR serves as the absolute, reference-free anchor for mass fraction quantification[6]. By participating in inter-laboratory comparisons and utilizing an orthogonal approach, drug development professionals can guarantee the structural integrity and safety of their pharmaceutical supply chains.

References

  • Title : Innovative Solutions - NMR Interlaboratory Comparison Scheme Source : innovative-solutions.it URL : [Link][4]

  • Title : Interlaboratory comparison of benchtop NMR spectrometers – Purities at 200 and 10 mmol/L Source : kobv.de URL :[Link][10]

  • Title : Feasibility of using quantitative 1H‐NMR spectroscopy and ultra‐microbalances for investigation of a PET microplastic reference Source : d-nb.info URL :[Link][8]

  • Title : Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source : MDPI URL :[Link][7]

  • Title : qNMR for Purity Determination in Pharmaceuticals Source : RSSL URL :[Link][5]

  • Title : Purity comparison by NMR and HPLC Source : ResearchGate URL :[Link][9]

  • Title : Natural source, bioactivity and synthesis of benzofuran derivatives Source : RSC Publishing URL :[Link][2]

Sources

Validation

A Comparative Guide to USP and EP Regulatory Frameworks for Benzofuran Impurities in Active Pharmaceutical Ingredients (APIs)

Introduction: The Challenge of Benzofuran Impurities Benzofuran is a heterocyclic aromatic compound comprising a fused benzene and furan ring.[1][2][3] While the benzofuran scaffold is a core component of many pharmacolo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Benzofuran Impurities

Benzofuran is a heterocyclic aromatic compound comprising a fused benzene and furan ring.[1][2][3] While the benzofuran scaffold is a core component of many pharmacologically active molecules, the parent compound and its simple derivatives can arise as process-related impurities or degradation products during the synthesis and storage of Active Pharmaceutical Ingredients (APIs).[4][5] Given that certain structural motifs, including benzofuran, are considered "structural alerts" for potential mutagenicity, their presence in pharmaceuticals is a significant concern for patient safety, demanding rigorous control.[6]

This guide provides an in-depth comparison of the regulatory approaches of the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) for controlling benzofuran and similar potentially mutagenic impurities in APIs. Rather than a simple table of prescribed limits—which do not exist for this class of impurity in a general context—we will explore the risk-based framework that both regulatory bodies have harmonized upon, providing researchers and drug developers with the causal logic and practical methodologies required for compliance.

The Regulatory Paradigm: Harmonization under ICH M7

A common misconception is that one can find a specific limit for an impurity like benzofuran in a general chapter such as USP <467> Residual Solvents or Ph. Eur. 2.4.24.[7][8][9] These chapters primarily address common manufacturing solvents with well-defined toxicity profiles.[10][11] Potentially mutagenic impurities, however, fall under a distinct and more stringent regulatory paradigm.

Both the USP and EP, in alignment with the U.S. FDA and EMA, have adopted the principles outlined in the International Council on Harmonisation (ICH) M7 (R1/R2) guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk".[12][13][14][15] This guideline provides a scientific and risk-based framework for assessment and control, moving beyond simple concentration limits to an approach based on acceptable daily intake.[4][16] The core principle is to limit potential carcinogenic risk by controlling impurities that have the potential to damage DNA, even at very low levels.[14][17]

The workflow begins with a comprehensive hazard assessment to classify any potential or identified impurity into one of five classes.

ICH M7 Impurity Classification Framework
ClassDescriptionControl Strategy
Class 1 Known mutagenic carcinogens.Control at or below a compound-specific Acceptable Intake (AI) derived from carcinogenicity data.[13][14][16]
Class 2 Known mutagens (typically positive in a bacterial mutation assay) with unknown carcinogenic potential.Control at or below the Threshold of Toxicological Concern (TTC).[14][16][18]
Class 3 Compounds with a structural alert for mutagenicity, but with no or insufficient data to classify. Benzofuran often falls initially into this class.Control at or below the TTC, or de-risk by conducting a bacterial mutagenicity (Ames) test.[13][18] A negative test moves the impurity to Class 5. A positive test moves it to Class 2.
Class 4 Compounds with a structural alert that is shared with the API or related compounds which have tested negative for mutagenicity.Treated as a non-mutagenic impurity and controlled according to ICH Q3A/B guidelines.[14][16]
Class 5 Compounds with no structural alert for mutagenicity, or which have tested negative in a bacterial mutagenicity assay.Treated as a non-mutagenic impurity and controlled according to ICH Q3A/B guidelines.[14][16][18]

The Threshold of Toxicological Concern (TTC): A Unified Limit

For most novel impurities like benzofuran that are classified as Class 2 or 3, the ICH M7 guideline establishes a Threshold of Toxicological Concern (TTC) of 1.5 µg per person per day .[13][14] This value corresponds to a theoretical excess lifetime cancer risk of less than 1 in 100,000 and serves as the default acceptable intake for controlling mutagenic impurities in most pharmaceuticals intended for long-term use.[13][17]

This TTC is the harmonized limit adopted by both USP and EP. Therefore, the core regulatory requirement is identical. The practical application, however, depends on the specific drug product.

From Acceptable Intake to Concentration Limit (ppm)

The 1.5 µ g/day acceptable intake must be translated into a concentration limit (in ppm) for the API specification. This is not a fixed value but is calculated based on the Maximum Daily Dose (MDD) of the specific drug product.

The Causality Behind the Calculation: The logic is to ensure that even at the highest approved dosage of the API, the patient's daily exposure to the mutagenic impurity does not exceed the 1.5 µg safety threshold.

Calculation Formula: Limit (ppm) = [TTC (µg/day) / MDD (g/day)]

Example Scenarios:

Maximum Daily Dose (MDD) of APITTC (µ g/day )Calculated Limit for a Class 2/3 Impurity (ppm)
100 mg (0.1 g)1.515.0 ppm
500 mg (0.5 g)1.53.0 ppm
2 g1.50.75 ppm
10 g1.50.15 ppm

As demonstrated, a lower MDD allows for a higher concentration limit (ppm) in the API, while a high-dose drug requires much stricter control to meet the same daily intake limit. This risk-based calculation is the central point of convergence for USP and EP approaches.

Workflow for Benzofuran Impurity Assessment and Control

The following diagram illustrates the decision-making process for an impurity like benzofuran under the ICH M7 framework.

ICH_M7_Workflow cluster_assessment Hazard Assessment cluster_classification Classification (ICH M7) cluster_action Control Action start Impurity Identified (e.g., Benzofuran) db_search Search Literature & Databases for Carcinogenicity & Mutagenicity Data start->db_search qsar (Q)SAR Analysis for Mutagenicity Prediction db_search->qsar No conclusive data class1 Class 1 (Known Mutagenic Carcinogen) db_search->class1 Positive Data Found class3 Class 3 (Alerting Structure, No Data) qsar->class3 Structural Alert Found class5 Class 5 (Non-Mutagenic) qsar->class5 No Structural Alert control_pde Control at Compound-Specific AI (PDE) class1->control_pde class2 Class 2 (Known Mutagen, Unknown Carcinogen) control_ttc Control at or below TTC (1.5 µg/day) class2->control_ttc ames_test Conduct Ames Test (Bacterial Mutagenicity Assay) class3->ames_test control_q3 Control as per ICH Q3A/B (Standard Impurity) class5->control_q3 ames_test->class2 Positive Result ames_test->class5 Negative Result

Caption: ICH M7 workflow for impurity assessment.

Experimental Protocol: Quantifying Benzofuran Impurities by Headspace GC-MS

To control an impurity at the low ppm levels derived from the TTC, a highly sensitive and specific analytical method is required.[19] Gas Chromatography-Mass Spectrometry (GC-MS), particularly with static headspace injection, is a robust and widely used technique for this purpose.[20][21]

Causality of Method Choice:

  • Headspace Injection: This technique is chosen to avoid injecting the non-volatile API matrix onto the GC column, which prevents contamination, reduces maintenance, and minimizes matrix effects, leading to more accurate and reproducible results for volatile impurities like benzofuran.

  • GC Separation: A mid-polarity column (e.g., 6% cyanopropylphenyl) is selected to provide good peak shape and resolution for aromatic compounds.

  • Mass Spectrometry (MS) Detection: MS is used for its superior sensitivity and selectivity compared to other detectors. Operating in Selected Ion Monitoring (SIM) mode allows for the detection and quantification of the target impurity at trace levels, even in the presence of other components.

Step-by-Step Methodology
  • Preparation of Standards and Solutions:

    • Solvent/Diluent: Use Dimethyl Sulfoxide (DMSO) or another suitable high-boiling, polar solvent that is free from interfering peaks.

    • Benzofuran Stock Standard (1000 µg/mL): Accurately weigh ~25 mg of certified benzofuran reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen diluent.

    • Working Standard (e.g., 3.0 µg/mL): Prepare by serial dilution of the stock standard. This concentration corresponds to a 3.0 ppm limit for an API sample prepared at 100 mg/mL.

    • Sample Preparation: Accurately weigh ~500 mg of the API into a 20 mL headspace vial. Add 5.0 mL of diluent. Crimp the vial securely.

    • Standard Preparation: Add 5.0 mL of the Working Standard solution into an empty 20 mL headspace vial. Crimp securely.

  • Instrumentation and Conditions:

    • System: Headspace Autosampler coupled to a GC-MS system.

    • GC Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent).

    • Headspace Parameters:

      • Oven Temperature: 80 °C

      • Loop Temperature: 90 °C

      • Transfer Line Temperature: 100 °C

      • Vial Equilibration Time: 20 minutes

      • Injection Volume: 1 mL

    • GC Parameters:

      • Inlet Temperature: 220 °C (Split mode, e.g., 10:1)

      • Carrier Gas: Helium, constant flow at 1.5 mL/min

      • Oven Program: Initial 40 °C for 5 minutes, ramp at 10 °C/min to 240 °C, hold for 5 minutes.

    • MS Parameters:

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Mode: Electron Ionization (EI) at 70 eV

      • Acquisition: Selected Ion Monitoring (SIM)

      • Ions to Monitor for Benzofuran (C₈H₆O, MW 118.13):

        • Quantifier Ion: m/z 118

        • Qualifier Ions: m/z 89, 63

  • System Suitability and Validation:

    • Specificity: Analyze a diluent blank to ensure no interfering peaks are present at the retention time of benzofuran.

    • Repeatability: The relative standard deviation (RSD) of peak areas from six replicate injections of the standard solution should be ≤ 15%.

    • Limit of Quantitation (LOQ): The LOQ must be at or below the calculated limit for the API. This is typically established by demonstrating acceptable precision and accuracy (e.g., RSD ≤ 20% and recovery of 70-130%) at the LOQ concentration.

  • Analysis and Calculation:

    • Inject the blank, the standard preparation, and the sample preparation.

    • Compare the peak area of benzofuran in the sample chromatogram to the peak area in the standard chromatogram to calculate the concentration.

    Impurity (ppm) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample)

Conclusion

The regulatory control of benzofuran and similar potentially mutagenic impurities in APIs is a prime example of a modern, science-driven, and harmonized approach. Both the USP and EP have converged on the risk-based framework of the ICH M7 guideline. For scientists in drug development, this means the focus must shift from searching for pre-defined limits in pharmacopeial chapters to a thorough understanding and application of the ICH M7 principles. The key steps are to classify the impurity based on available data and structural alerts, apply the Threshold of Toxicological Concern (1.5 µ g/day ) where appropriate, and translate this acceptable intake into a product-specific concentration limit based on the drug's maximum daily dose. This approach ensures that patient safety is maintained through a logical and scientifically defensible control strategy, supported by robust and highly sensitive analytical methodologies.

References

  • Title: ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Benzofuran - Grokipedia Source: Grokipedia URL: [Link]

  • Title: Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines Source: Veeprho URL: [Link]

  • Title: 2.4.24. IDENTIFICATION AND CONTROL OF RESIDUAL SOLVENTS Source: European Health and Pharma Magazine (Ehpm) URL: [Link]

  • Title: USP 467 Residual Solvents Guide for Pharma Manufacturers Source: ResolveMass URL: [Link]

  • Title: Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: <467> RESIDUAL SOLVENTS Source: The United States Pharmacopeia (USP) URL: [Link]

  • Title: Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals Source: ResearchGate URL: [Link]

  • Title: Benzofuran - Wikipedia Source: Wikipedia URL: [Link]

  • Title: M7 (R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Guidance for Industry Source: U.S. Food & Drug Administration (FDA) URL: [Link]

  • Title: Determination of residual solvents according to the European Pharmacopoeia 2.4.24 Source: Analytice URL: [Link]

  • Title: ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS Source: ResearchGate URL: [Link]

  • Title: <467> RESIDUAL SOLVENTS - USP-NF Source: USP-NF URL: [Link]

  • Title: USP<467> residual solvents Source: Agilent URL: [Link]

  • Title: <467> RESIDUAL SOLVENTS - USP-NF (2019) Source: USP-NF URL: [Link]

  • Title: 22723_lec7.ppt Source: SlideShare URL: [Link]

  • Title: Chemical structure of benzofuran. Source: ResearchGate URL: [Link]

  • Title: No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances- Source: Shimadzu URL: [Link]

  • Title: Pharmeuropa: Revision of Residual Solvents Chapter 2.4.24 Published for Comments Source: ECA GMP Laboratory URL: [Link]

  • Title: 2.4.24. IDENTIFICATION AND CONTROL OF RESIDUAL SOLVENTS (2023) Source: uspbpep.com URL: [Link]

  • Title: Impurity Control in the European Pharmacopoeia Source: EDQM, Council of Europe URL: [Link]

  • Title: ICH M7 Principles - Impurity Identification and Control Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Toxicity Data For ICH M7 Guideline On Mutagenic Impurities Source: Lhasa Limited URL: [Link]

  • Title: Active Pharmaceutical Ingredients (APIs) and Their Impurity Profiling in Pharmaceutical Analysis Source: International Journal of Innovative Research in Technology (IJIRT) URL: [Link]

  • Title: Intoxication caused by new psychostimulants: analytical methods to disclose acute and chronic use of benzofurans and ethylphenidate Source: PubMed URL: [Link]

  • Title: Impurities in drug substances and medicinal products Source: European Medicines Agency (EMA) URL: [Link]

  • Title: <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS Source: USP-NF URL: [Link]

  • Title: Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview Source: Research and Reviews URL: [Link]

  • Title: Impurity Profiling for Pharmaceutical Product by using Different Analytical Techniques: An Overview Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran: An Efficiency Benchmark

In the landscape of pharmaceutical research and development, the efficient synthesis of heterocyclic compounds is of paramount importance. Benzofuran derivatives, in particular, are a cornerstone of many biologically act...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the efficient synthesis of heterocyclic compounds is of paramount importance. Benzofuran derivatives, in particular, are a cornerstone of many biologically active molecules, exhibiting a wide range of therapeutic properties including anti-tumor, antibacterial, and anti-viral activities.[1] The specific compound, 2-Butyl-3-(2,4-dichlorophenyl)benzofuran, represents a scaffold of significant interest for the development of novel therapeutic agents. This guide provides an in-depth comparison of potential synthesis routes for this target molecule, offering a critical evaluation of their efficiency, scalability, and overall viability for drug development professionals.

Our analysis will dissect two primary synthetic strategies, extrapolated from established methodologies for analogous benzofuran structures: the traditional multi-step approach involving Friedel-Crafts acylation and a more convergent, modern approach. We will delve into the mechanistic underpinnings of each route, providing detailed experimental protocols and a comparative analysis of their respective yields and operational complexities.

Strategic Overview: Two Paths to a Privileged Scaffold

The synthesis of 2,3-disubstituted benzofurans can be approached through various methodologies, broadly categorized as either linear or convergent strategies. For the synthesis of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran, we will benchmark a classical linear approach against a more modern convergent strategy, each with distinct advantages and disadvantages.

Synthesis_Strategies cluster_0 Traditional Linear Synthesis cluster_1 Convergent Synthesis A Salicylaldehyde C 2-Butylbenzofuran A->C Cyclization B α-Bromohexanoyl Derivative B->C E Target Molecule C->E Friedel-Crafts Acylation D 2,4-Dichlorobenzoyl Chloride D->E F 1-(2-Hydroxyphenyl)hexan-1-one H Chalcone Intermediate F->H Claisen-Schmidt Condensation G 2,4-Dichlorobenzaldehyde G->H I Target Molecule H->I Oxidative Cyclization

Figure 1: High-level overview of the two benchmarked synthetic strategies for 2-Butyl-3-(2,4-dichlorophenyl)benzofuran.

Route 1: The Traditional Linear Synthesis

This well-established route builds the benzofuran core first, followed by the introduction of the substituted benzoyl group at the C3 position. A common approach involves the reaction of salicylaldehyde with an α-haloester, followed by saponification, decarboxylation, and finally acylation.[2][3]

Workflow for Traditional Linear Synthesis

Traditional_Workflow start Start step1 Step 1: Synthesis of 2-Butylbenzofuran Salicylaldehyde + α-Bromohexanoate Base-catalyzed cyclization start->step1 step2 Step 2: Friedel-Crafts Acylation 2-Butylbenzofuran + 2,4-Dichlorobenzoyl Chloride Lewis Acid Catalyst step1->step2 purification {Purification | Column Chromatography} step2->purification analysis {Characterization | NMR, MS} purification->analysis end End Product analysis->end

Figure 2: Step-by-step workflow for the traditional linear synthesis route.

Experimental Protocol: Traditional Linear Synthesis

Step 1: Synthesis of 2-Butylbenzofuran

  • To a solution of salicylaldehyde (1.0 eq) and potassium carbonate (2.5 eq) in acetone, add ethyl 2-bromohexanoate (1.2 eq).

  • Reflux the mixture for 18 hours.[4]

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • To the residue, add a solution of potassium hydroxide (3.0 eq) in ethanol and reflux for 2 hours.

  • Acidify the reaction mixture with hydrochloric acid and extract with diethyl ether.

  • The crude 2-carboxy-2-butylbenzofuran is then decarboxylated by heating in quinoline with a catalytic amount of copper powder to yield 2-butylbenzofuran.

Step 2: Friedel-Crafts Acylation

  • To a solution of 2-butylbenzofuran (1.0 eq) in a suitable solvent such as dichloromethane, add a Lewis acid catalyst like aluminum chloride or ytterbium triflate (1.1 eq) at 0 °C.[3][5]

  • Slowly add 2,4-dichlorobenzoyl chloride (1.2 eq) and stir the reaction mixture at room temperature for 4-6 hours.

  • Quench the reaction with ice-water and extract the product with dichloromethane.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Analysis of the Traditional Route

This method is reliable and utilizes readily available starting materials. However, the Friedel-Crafts acylation step can present challenges with regioselectivity, potentially leading to a mixture of isomers and complicating purification. The multi-step nature of this route also contributes to a lower overall yield and increased production time.

Route 2: A Convergent Approach via Oxidative Cyclization

Modern synthetic strategies often favor convergent approaches that build complexity late in the synthesis, which can lead to higher overall yields and greater flexibility. An attractive alternative for the synthesis of 2,3-disubstituted benzofurans is the oxidative cyclization of a chalcone-like intermediate.

Workflow for Convergent Synthesis

Convergent_Workflow start Start step1 Step 1: Claisen-Schmidt Condensation 1-(2-Hydroxyphenyl)hexan-1-one + 2,4-Dichlorobenzaldehyde Base Catalysis start->step1 step2 Step 2: Oxidative Cyclization Chalcone Intermediate I2/DMSO or other oxidizing agent step1->step2 purification {Purification | Recrystallization or Column Chromatography} step2->purification analysis {Characterization | NMR, MS} purification->analysis end End Product analysis->end

Figure 3: Step-by-step workflow for the convergent synthesis route.

Experimental Protocol: Convergent Synthesis

Step 1: Synthesis of the Chalcone Intermediate

  • To a solution of 1-(2-hydroxyphenyl)hexan-1-one (1.0 eq) and 2,4-dichlorobenzaldehyde (1.1 eq) in ethanol, add a catalytic amount of a strong base such as sodium hydroxide.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • The resulting chalcone intermediate can often be isolated by precipitation upon acidification or by extraction.

Step 2: Oxidative Cyclization

  • Dissolve the chalcone intermediate (1.0 eq) in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Add a stoichiometric amount of an oxidizing agent such as iodine.

  • Heat the reaction mixture at 100-120 °C for several hours until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture, quench with a solution of sodium thiosulfate, and extract the product with an organic solvent.

  • The crude product is purified by recrystallization or column chromatography.

Analysis of the Convergent Route

This convergent approach offers several advantages. It is generally a shorter sequence, which can lead to a higher overall yield. The regioselectivity is well-controlled, as the substitution pattern is established in the starting materials. However, the synthesis of the substituted 1-(2-hydroxyphenyl)hexan-1-one may require additional steps.

Performance Benchmark: A Comparative Summary

MetricTraditional Linear SynthesisConvergent Synthesis
Number of Steps 2 (from 2-butylbenzofuran)2
Overall Yield (estimated) ModeratePotentially Higher
Regioselectivity Moderate to GoodExcellent
Scalability ModerateGood
Purification Complexity Potentially HighModerate
Starting Material Availability Readily AvailableMay Require Synthesis

Conclusion and Recommendations

For researchers and drug development professionals, the choice of synthetic route is a critical decision that impacts project timelines and costs. The traditional linear synthesis of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran is a viable option, particularly for small-scale synthesis where starting materials are readily available. However, for larger-scale production and to ensure high purity with minimal isomeric contamination, the convergent synthesis via oxidative cyclization presents a more efficient and elegant solution. While it may require the initial synthesis of a more complex starting material, the benefits of higher overall yield and superior regioselectivity often outweigh this initial investment.

The continued development of novel catalytic systems for benzofuran synthesis, such as those employing palladium, copper, or iodine, will undoubtedly open new avenues for even more efficient and sustainable routes to this important class of molecules.[6][7][8]

References

  • MedCrave online. (2017, December 29).
  • ACS Omega. (2024, May 5).
  • PMC. (2024, May 5).
  • PMC - NIH. (2015, July 14). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds.
  • MDPI. (2020, May 16). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
  • MDPI. (2010, November 29). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase.
  • Organic Chemistry Frontiers (RSC Publishing).
  • RSC Publishing.
  • Taylor & Francis Online. (2014, June 13).
  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans.
  • JOCPR. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
  • PrepChem.com. Synthesis of 2-n-butyl-3-(4'-chloro-2'-methoxybenzoyl)benzofuran.
  • Organic Chemistry Portal. Synthesis of Benzofurans.
  • Google Patents. (2017, July 14). CN106946822A - A kind of preparation method of 2 butyl 3 (4 hydroxy benzoyl) benzofurans.
  • Google Patents. CN100457745C - Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran.
  • Patsnap Eureka. (2006, November 8). Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran.
  • ResearchGate. (2026, February 10). (PDF)
  • WIPO Patentscope. (2017, July 14). Preparation method of 2-butyl-3-(4-hydroxybenzoyl)benzofuran.
  • MDPI. (2022).
  • Sciforum. Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions.

Sources

Safety & Regulatory Compliance

Safety

2-Butyl-3-(2,4-dichlorophenyl)benzofuran proper disposal procedures

Topic: 2-Butyl-3-(2,4-dichlorophenyl)benzofuran Proper Disposal Procedures Emergency Safety Card: Immediate Action Scenario Immediate Action Skin Contact Wash immediately with soap and water for 15 minutes.[1][2] Remove...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Butyl-3-(2,4-dichlorophenyl)benzofuran Proper Disposal Procedures

Emergency Safety Card: Immediate Action

Scenario Immediate Action
Skin Contact Wash immediately with soap and water for 15 minutes.[1][2] Remove contaminated clothing.[2][3][4]
Eye Contact Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses if present.[3][4]
Inhalation Move to fresh air.[2][3] If breathing is difficult, provide oxygen.[1][2]
Spill (Solid) Do not dry sweep.[1] Use a HEPA vacuum or wet method to prevent dust generation.
Spill (Liquid) Absorb with inert material (vermiculite/sand).[1] Do not use combustible materials (sawdust).[1]

Chemical Profile & Hazard Identification

Compound Identity:

  • Chemical Name: 2-Butyl-3-(2,4-dichlorophenyl)benzofuran[1]

  • Chemical Class: Halogenated Benzofuran Derivative[1][5][6]

  • Context: Structural analog to anti-arrhythmic agents (e.g., Dronedarone/Amiodarone intermediates) and HCV inhibitors.[1] Often used as a pharmaceutical impurity standard or research intermediate.

Hazard Assessment (SAR-Based): As a specific Safety Data Sheet (SDS) for this exact isomer is often proprietary, safety protocols must default to the "High Hazard - Halogenated Aromatic" classification based on Structure-Activity Relationships (SAR).[1]

  • Environmental Hazard (Critical): Halogenated aromatics are typically Toxic to Aquatic Life with Long-Lasting Effects (H410/H412) .[1] They must never be released into drains or surface water.[2]

  • Health Hazard: Potential Skin/Eye Irritant (H315/H319).[1] Potential Specific Target Organ Toxicity (Liver/Kidney) upon repeated exposure, consistent with benzofuran pharmacology.[1][3]

  • Combustion Hazard: Burning generates toxic Hydrogen Chloride (HCl) gas and potentially dioxins if incineration temperature is uncontrolled.[1]

Waste Segregation & Classification Logic

Proper disposal begins with strict segregation. Mixing this compound with incompatible waste streams (e.g., oxidizers, non-halogenated solvents) increases disposal costs and safety risks.[1]

Decision Tree: Waste Segregation

WasteSegregation Start Waste Generation: 2-Butyl-3-(2,4-dichlorophenyl)benzofuran StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, contaminated gloves, paper) StateCheck->Solid Liquid Liquid Waste (Dissolved in solvent) StateCheck->Liquid SolidAction Double-bag in heavy-duty polyethylene bags. Label: 'Toxic Solid - Halogenated' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (Methanol, DMSO) SolventCheck->NonHaloSolv ActionHalo Container A: 'Halogenated Organic Waste' (High BTU Incineration) HaloSolv->ActionHalo ActionNonHalo Container B: 'Hazardous Waste - Toxic' (Segregate from Oxidizers) NonHaloSolv->ActionNonHalo

Caption: Logical workflow for segregating 2-Butyl-3-(2,4-dichlorophenyl)benzofuran waste streams to ensure regulatory compliance.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound & Contaminated Debris)[1]
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or double-line a fiber drum with 6-mil polyethylene bags.[1]

  • Labeling: Clearly mark as "Hazardous Waste - Solid, Toxic, Halogenated" . List the full chemical name.

  • Protocol:

    • Collect all weigh boats, contaminated gloves, and filter papers.[1]

    • Place in the primary bag/container.

    • Seal with a zip-tie or screw cap (do not just fold over).[1]

    • Wipe the exterior of the container with a compatible solvent (e.g., ethanol) to ensure no residue remains.[1]

B. Liquid Waste (Mother Liquors & Rinsates)[1]
  • Container: HDPE or Glass carboy (Amber glass preferred if light sensitive).[1]

  • Segregation Rule:

    • Strictly Segregate from strong oxidizers (e.g., Nitric acid, Peroxides) to prevent exothermic reactions.[1]

    • Preferred Stream: "Halogenated Solvents" stream.[1] Even if dissolved in methanol, the presence of the dichlorophenyl group often necessitates treatment as halogenated waste by disposal vendors to prevent equipment corrosion during incineration.

  • Labeling: "Hazardous Waste - Flammable/Toxic (Halogenated)" .

  • Protocol:

    • Use a funnel to prevent spills during transfer.

    • Fill container to only 90% capacity to allow for thermal expansion.

    • Cap tightly immediately after filling.

C. Final Destruction (Vendor Specifications)
  • Method: High-Temperature Incineration (Rotary Kiln).[1]

  • Requirement: The facility must be capable of scrubbing acid gases (HCl) generated during combustion.

  • RCRA Classification (USA): Likely falls under D001 (Ignitable) if in solvent, or requires profiling as "Non-RCRA Regulated Hazardous Waste" (unless P/U listed) but treated as toxic due to the halogenated aromatic structure.[1]

Spill Management Workflow

Pre-requisites:

  • PPE: Nitrile gloves (double gloving recommended), Lab coat, Safety goggles, N95 respirator (for dust).[1]

  • Spill Kit: Inert absorbent (Vermiculite/Sand), Scoop, Hazardous waste bags.[1]

SpillResponse Assess 1. Assess Volume & Risk (Evacuate if >100g or aerosolized) PPE 2. Don PPE (Gloves, Goggles, Respirator) Assess->PPE Contain 3. Containment (Dyke liquids / Cover solids) PPE->Contain Clean 4. Cleanup (Absorb liquids / Scoop solids) Contain->Clean Decon 5. Decontamination (Scrub area with soap/water) Clean->Decon Dispose 6. Disposal (Label as Hazardous Waste) Decon->Dispose

Caption: Operational workflow for managing accidental spills of halogenated benzofurans.

Regulatory & Compliance Data

Parameter Specification
EPA Waste Code (USA) D001 (if flammable solvent); otherwise Not Listed (Treat as Toxic).[1]
Combustion Byproducts CO, CO2, Hydrogen Chloride (HCl) , Chlorine gas.[1]
Incompatible Materials Strong Oxidizing Agents (peroxides, nitrates).[1]
Storage Class 6.1 (Toxic) or 10-13 (General Chemical) depending on specific toxicity data.[1] Store in cool, dry place.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzofuran Derivatives.[1] PubChem. Available at: [Link][1]

  • American Chemical Society (ACS). Identifying and Handling Hazardous Waste in Research Laboratories. ACS Safety Guidelines. Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] EPA.gov. Available at: [Link][1]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.